1,2-Diiodobutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
53161-72-1 |
|---|---|
Molecular Formula |
C4H8I2 |
Molecular Weight |
309.92 g/mol |
IUPAC Name |
1,2-diiodobutane |
InChI |
InChI=1S/C4H8I2/c1-2-4(6)3-5/h4H,2-3H2,1H3 |
InChI Key |
MIAAQPQIWLWRSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CI)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of 1,2-diiodobutane. The information is curated to support research, development, and drug discovery applications by presenting key data in an accessible format, including detailed experimental insights and structural visualizations.
Chemical and Physical Properties
This compound is a vicinal diiodoalkane with the molecular formula C₄H₈I₂.[1][2] It is a dense, high-boiling liquid at room temperature. The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₈I₂ | [1][2] |
| Molecular Weight | 309.9153 g/mol | [1][2] |
| CAS Registry Number | 53161-72-1 | [1][2] |
| IUPAC Name | This compound | |
| Boiling Point | 230.1 °C at 760 mmHg | |
| Density | 2.337 g/cm³ | |
| Refractive Index | 1.618 | |
| Enthalpy of Formation (Gas) | 12.3 ± 6.4 kJ/mol | [1] |
Chemical Structure and Stereochemistry
The structure of this compound features a four-carbon butane (B89635) chain with iodine atoms attached to the first and second carbon atoms. This arrangement results in a chiral center at the second carbon atom (C2), leading to the existence of two enantiomers: (R)-1,2-diiodobutane and (S)-1,2-diiodobutane.[3]
The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R or S) to the chiral center. The priority of the substituents on C2 is determined by their atomic number: I > CH₂I > CH₂CH₃ > H.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
An In-depth Technical Guide to 1,2-Diiodobutane (CAS Number: 53161-72-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane, with the CAS registry number 53161-72-1, is a vicinal diiodoalkane. Its structure features a four-carbon chain with iodine atoms attached to the first and second carbon atoms. While its isomer, 1,4-diiodobutane, has been more extensively studied as a versatile building block in organic and pharmaceutical synthesis, this compound possesses unique reactivity owing to the proximity of the two iodine substituents. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, reactivity, and potential, albeit largely inferred, biological significance.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 53161-72-1 | [1][2] |
| Molecular Formula | C₄H₈I₂ | [1][2] |
| Molecular Weight | 309.915 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 230.1 °C at 760 mmHg | |
| Density | 2.337 g/cm³ | |
| Flash Point | 104.3 °C | |
| Refractive Index | 1.618 | |
| LogP (Predicted) | 3.44 |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the electrophilic addition of iodine to 1-butene (B85601). This reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, leading to the anti-addition of the two iodine atoms.
Experimental Protocol: Synthesis of this compound from 1-Butene
This protocol is adapted from analogous procedures for the iodination of alkenes.
Materials:
-
1-Butene
-
Iodine (I₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Dry ice/acetone bath
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-butene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of iodine (1.1 equivalents) in anhydrous dichloromethane.
-
Add the iodine solution dropwise to the cooled solution of 1-butene with vigorous stirring. The purple color of the iodine solution will disappear upon reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Reactivity and Key Reactions
Vicinal diiodides like this compound are known for their instability, often undergoing elimination of iodine to reform the alkene. This reactivity is driven by the steric strain imposed by the two bulky iodine atoms on adjacent carbons and the relatively weak carbon-iodine bonds.
A key reaction of this compound is dehydrohalogenation, where treatment with a base leads to the elimination of hydrogen iodide to form iodoalkenes and potentially butyne through a second elimination. The choice of base and reaction conditions can influence the product distribution.
Experimental Protocol: Dehydrohalogenation of this compound
This protocol provides a general method for the elimination reaction of this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Slowly add the base solution to the stirred solution of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product mixture of iodoalkenes.
-
The products can be separated and purified by column chromatography.
Spectroscopic Data
¹H NMR: The spectrum would be complex due to the presence of a chiral center. Protons on the carbon bearing the iodine atoms would be diastereotopic and would show complex splitting patterns. The ethyl group protons would also exhibit characteristic multiplets.
¹³C NMR: Four distinct signals would be expected, corresponding to the four non-equivalent carbon atoms in the molecule. The carbons bonded to iodine would be significantly shifted downfield.
IR Spectroscopy: Characteristic C-I stretching vibrations would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl chain.
Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 310 would likely be observed. Common fragmentation patterns would include the loss of an iodine atom ([M-127]⁺) and cleavage of the C-C bond, leading to various butyl and ethyl fragments.
Biological Activity and Applications
There is a notable lack of direct studies on the biological activity of this compound. However, research on other short-chain diiodoalkanes, such as 1,2-diiodoethane, 1,3-diiodopropane, and 1,4-diiodobutane, has demonstrated significant cytotoxicity in human hepatocellular carcinoma (HepG2) cells.[3][4] These studies suggest that diiodoalkanes can induce oxidative stress by increasing intracellular reactive oxygen species (ROS), leading to cell death.[3][4]
Based on these findings, it is plausible that this compound could exhibit similar cytotoxic properties. This potential for inducing oxidative stress could be an area of interest for researchers in cancer biology and toxicology. However, it is crucial to emphasize that these are extrapolations, and dedicated studies on this compound are required to confirm any biological activity.
In the context of drug development, the high reactivity and potential for non-specific alkylation by haloalkanes can be a double-edged sword. While this reactivity can be harnessed for targeted covalent inhibitors, it also raises concerns about toxicity and off-target effects.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other haloalkanes, it is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to the instability of vicinal diiodides, it should be stored in a cool, dark place, away from heat and light to prevent decomposition.
Conclusion
This compound is a vicinal diiodoalkane with distinct reactivity due to the adjacent iodine atoms. While specific data on this compound is limited, this guide provides a comprehensive summary of its known physicochemical properties, a plausible synthetic route, and key reactions based on the chemistry of analogous compounds. The inferred cytotoxic potential, based on studies of related diiodoalkanes, suggests a possible avenue for future research. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications in organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to the Physical Properties of 1,2-Diiodobutane
This guide provides a comprehensive overview of the key physical properties of 1,2-diiodobutane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in a clear, tabular format and detailing the experimental protocols for the determination of these properties.
Core Physical Properties
This compound is a halogenated alkane with the chemical formula C₄H₈I₂. Its physical characteristics are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical processes.
Quantitative Data Summary
The primary physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 230.1 | °C | at 760 mmHg |
| Density | 2.337 | g/mL | Not Specified |
Experimental Protocols
The following sections detail the standard experimental methodologies that can be employed to determine the boiling point and density of this compound. While specific experimental data for this compound is not extensively published, these general procedures are widely accepted for liquid organic compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For an accurate determination of the boiling point of this compound, two common methods are the Simple Distillation Method and the Thiele Tube Method.
1. Simple Distillation Method
This method is suitable when a relatively larger sample volume (at least 5 mL) is available and can also serve as a purification step.[1][2]
-
Apparatus: A round-bottom flask, a condenser, a receiving flask, a thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
Place approximately 10 mL of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the liquid is actively distilling and condensing into the receiving flask.[2]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[1]
-
2. Thiele Tube Method
This micro-method is ideal when only a small amount of the substance is available.[3]
-
Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).
-
Procedure:
-
Fill the small test tube with this compound to a depth of about 1-2 cm.
-
Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.
-
Insert the thermometer and attached tube into the Thiele tube, which is filled with a high-boiling point oil (like mineral oil or silicone oil).
-
Gently heat the side arm of the Thiele tube.[3]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[3][4]
-
Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid like this compound, this can be accurately determined using straightforward laboratory techniques.
1. Direct Measurement Method
This is the most common and direct method for determining the density of a liquid.
-
Apparatus: A graduated cylinder (e.g., 10 mL or 25 mL), and an analytical balance.
-
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.
-
Carefully add a known volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.
-
Measure and record the combined mass of the graduated cylinder and the this compound.
-
Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the combined mass.
-
Calculate the density by dividing the mass of the liquid by the volume measured.
-
For improved accuracy, this procedure should be repeated multiple times, and the average density calculated.
-
Factors Influencing Physical Properties
The boiling point and density of haloalkanes are influenced by several molecular factors. Understanding these relationships is crucial for predicting the properties of related compounds.
Caption: Logical relationships of factors influencing the physical properties of haloalkanes.
References
A Technical Guide to 1,2-Diiodobutane: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane is a vicinal diiodide, an organic compound where two iodine atoms are attached to adjacent carbon atoms. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development, drawing parallels with structurally related compounds.
Core Properties of this compound
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H8I2 | [1][2] |
| Molecular Weight | 309.92 g/mol | [3] |
| CAS Registry Number | 53161-72-1 | [2] |
| Enthalpy of Formation (gas) | 12.3 ± 6.4 kJ/mol | [4] |
Synthesis of this compound from 1-Butene (B85601)
The primary method for synthesizing this compound is through the electrophilic addition of iodine to 1-butene. The reaction proceeds via a cyclic iodonium (B1229267) ion intermediate, leading to the anti-addition of the two iodine atoms across the double bond.[5]
Experimental Protocol: Iodination of 1-Butene
This protocol describes a general method for the synthesis of this compound from 1-butene using molecular iodine.
Materials:
-
1-Butene (gas or condensed)
-
Molecular Iodine (I₂)
-
An inert, non-polar solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known quantity of 1-butene in a suitable non-polar solvent, such as dichloromethane.[5]
-
In a separate container, prepare a solution of molecular iodine in the same solvent.
-
Slowly add the iodine solution to the 1-butene solution while stirring at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the iodine.[5]
-
Once the reaction is complete (indicated by the persistence of a faint iodine color or confirmed by TLC/GC-MS), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any excess iodine.[5]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with the sodium thiosulfate solution and then with water.[5]
-
Dry the organic phase over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, the reactivity of the carbon-iodine bond suggests its utility as a synthetic intermediate. By analogy with the structurally related 1,4-diiodobutane, which is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), this compound holds potential in several areas.[6][7]
-
Alkylation Reactions: The iodine atoms in this compound are good leaving groups, making the compound a potential alkylating agent for introducing a butyl group with adjacent reactive sites.
-
Synthesis of Heterocyclic Compounds: Vicinal dihalides are precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.
-
Precursor to other Functional Groups: The diiodo- functionality can be converted to other functional groups, providing a versatile platform for the synthesis of more complex molecules.
Visualizing the Synthesis of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound from 1-butene.
Conclusion
This compound is a halogenated hydrocarbon with well-defined physical and chemical properties. Its synthesis from 1-butene is a straightforward process based on the electrophilic addition of iodine. While its direct applications are not as widely reported as some of its isomers, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical research and development. Further exploration of the reactivity of this compound is warranted to fully realize its synthetic utility.
References
- 1. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1,1-Diiodobutane | C4H8I2 | CID 13734809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Spectroscopic Data of 1,2-Diiodobutane
This guide provides a detailed overview of the expected spectroscopic data for 1,2-diiodobutane, targeting researchers, scientists, and professionals in drug development. The information presented is based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous alkyl halides. Due to a lack of readily available, specific experimental data for this compound, this guide synthesizes predicted data to serve as a reference.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ | ~1.0-1.2 | Triplet | ~7 |
| -CH₂- | ~1.8-2.1 | Multiplet | - |
| -CHI- | ~4.1-4.3 | Multiplet | - |
| -CH₂I | ~3.2-3.4 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₃ | ~10-15 |
| -C H₂- | ~30-35 |
| -C HI- | ~35-40 |
| -C H₂I | ~15-20 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C-H | 2850-3000 | Stretching |
| -CH₂X (X=I) | 1150-1300 | Wagging[1] |
| C-I | 500-600 | Stretching[2] |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Notes |
| 310 | [C₄H₈I₂]⁺ | Molecular ion peak (M⁺) |
| 183 | [C₄H₈I]⁺ | Loss of one iodine atom |
| 127 | [I]⁺ | Iodine cation |
| 55 | [C₄H₇]⁺ | Loss of both iodine atoms and a hydrogen atom[3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample on the salt plates and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Thermochemistry of 1,2-Diiodobutane Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry associated with the formation of 1,2-diiodobutane. The document presents key quantitative data, details established experimental and computational protocols for determining thermochemical values, and visualizes the underlying processes. This information is crucial for understanding the stability, reactivity, and potential synthetic pathways of this compound, a molecule of interest in various chemical and pharmaceutical research areas.
Data Presentation
The thermochemical data for the formation of this compound are summarized in the tables below for clarity and comparative analysis.
Table 1: Standard Molar Enthalpy of Formation of Gaseous this compound
| Chemical Species | Formula | State | ΔfH°gas (kJ/mol) | Uncertainty (kJ/mol) | Method | Reference |
| This compound | C4H8I2 | Gas | 12.3 | ± 6.4 | Cm | Cline and Kistiakowsky, 1937; Cox and Pilcher, 1970[1] |
Method "Cm" refers to a value derived from calorimetry or chemical equilibrium studies.
Table 2: Standard Molar Enthalpy of Reaction for the Formation of Gaseous this compound
| Reaction | ΔrH° (kJ/mol) | Uncertainty (kJ/mol) | Method | Reference |
| 1-Butene (B85601) (g) + I2 (g) → this compound (g) | -50.2 | ± 6.3 | Cm | Cline and Kistiakowsky, 1937[1] |
| This compound (g) → 1-Butene (g) + I2 (g) | 50.2 | ± 6.3 | Cm | Cline and Kistiakowsky, 1937[1] |
Table 3: Relevant Bond Dissociation Enthalpies (BDEs)
| Bond | Chemical Context | BDE (kJ/mol) | Reference |
| C-I | 2-Iodobutane | 234 | Benchchem[2] |
| C-I | 1-Iodobutane (Calculated) | ~210.5 | Based on Hess's Law with data from The Student Room[3] |
| I-I | Diiodine | 214 | The Student Room[3] |
| C=C | 1-Butene (π-bond component) | ~267 | General Chemistry Textbooks |
| C-C | Ethane | 368 | CRC Handbook of Chemistry and Physics[4] |
Experimental Protocols
The experimental data for the thermochemistry of this compound formation were primarily derived from gas-phase equilibrium studies. The following is a detailed description of the likely methodology employed in the seminal work by Cline and Kistiakowsky in 1937.
Determination of Reaction Enthalpy via Gas-Phase Equilibrium
This method involves establishing a reversible reaction in the gas phase and measuring the equilibrium constant at different temperatures. The van't Hoff equation can then be used to determine the standard enthalpy change of the reaction.
Experimental Setup:
-
Reaction Vessel: A sealed, thermostatted reaction vessel of a known volume, constructed from a material that is inert to the reactants and products (e.g., Pyrex glass).
-
Temperature Control: The reaction vessel is placed in a furnace or thermostat capable of maintaining a constant and uniform temperature to within a high degree of precision (e.g., ±0.1 °C).
-
Pressure Measurement: A manometer or pressure transducer is connected to the reaction vessel to monitor the total pressure of the gaseous mixture.
-
Sample Introduction System: A system for introducing precise amounts of the reactants (1-butene and iodine) into the reaction vessel.
Procedure:
-
Preparation: The reaction vessel is thoroughly cleaned and evacuated to a high vacuum.
-
Reactant Introduction: Known quantities of 1-butene and iodine are introduced into the reaction vessel. The amounts are chosen to ensure that a measurable equilibrium is established.
-
Equilibration: The vessel is heated to a specific temperature and allowed to reach thermal and chemical equilibrium. The total pressure is monitored until it becomes constant, indicating that equilibrium has been reached.
-
Data Collection: The equilibrium total pressure and temperature are recorded. This process is repeated at several different temperatures.
-
Analysis of Equilibrium Composition: The partial pressures of the reactants and products at equilibrium are determined. This can be achieved through various methods:
-
Spectrophotometry: The concentration of iodine, which has a distinct visible absorption spectrum, can be measured.
-
Quenching and Chemical Analysis: The reaction mixture can be rapidly cooled ("quenched") to stop the reaction, and the composition can then be determined by chemical analysis (e.g., titration).
-
-
Calculation of the Equilibrium Constant (Kp): The partial pressures are used to calculate the equilibrium constant, Kp, at each temperature.
-
Determination of ΔrH°: A plot of ln(Kp) versus 1/T (a van't Hoff plot) is constructed. The slope of this plot is equal to -ΔrH°/R, where R is the gas constant. From the slope, the standard enthalpy of reaction (ΔrH°) can be calculated.
Computational Protocols
Modern computational chemistry provides a powerful tool for the ab initio calculation of thermochemical data. The Gaussian-3 (G3) theory and its variants, such as G3B3, are high-accuracy composite methods suitable for determining the enthalpy of formation of molecules like this compound.
G3B3 Computational Protocol for Enthalpy of Formation
The G3B3 method involves a series of calculations to approximate the energy of a molecule at a high level of theory.
-
Geometry Optimization and Frequency Calculation:
-
The initial structure of this compound is built.
-
The geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using different levels of theory and basis sets. These calculations include:
-
QCISD(T,FC)/6-31G(d)
-
MP4(FC)/6-31+G(d)
-
MP4(FC)/6-31G(2df,p)
-
MP2(Full)/G3large
-
-
Calculation of the Total Energy (E0): The results of the single-point energy calculations are combined in a specific manner, along with the zero-point vibrational energy (ZPVE) from the frequency calculation, to yield the total energy at 0 K (E0).
-
Calculation of Enthalpy of Formation (ΔfH°): The enthalpy of formation is calculated using the atomization method. This involves calculating the E0 for this compound and its constituent atoms (carbon, hydrogen, and iodine) in their standard states. The enthalpy of atomization is then determined, and by combining this with the known experimental enthalpies of formation of the gaseous atoms, the enthalpy of formation of the molecule is calculated.
Mandatory Visualizations
Caption: Reaction coordinate diagram for the formation of this compound.
Caption: Workflow for determining reaction enthalpy via gas-phase equilibrium.
Caption: Workflow for G3B3 computational thermochemistry.
References
An In-depth Technical Guide to the Stereoisomers of 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 1,2-diiodobutane, a chiral organoiodine compound. Due to a lack of specific experimental data in readily available literature, this document outlines the theoretical basis of its stereochemistry, proposes experimental protocols for synthesis and separation based on established chemical principles, and presents general characterization techniques.
Introduction to the Stereochemistry of this compound
This compound possesses a single chiral center at the second carbon atom (C2), the carbon atom to which one of the iodine atoms is attached. This chirality arises because the C2 is bonded to four different groups: an iodine atom, a hydrogen atom, an ethyl group (-CH2CH3), and an iodomethyl group (-CH2I). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1,2-diiodobutane and (S)-1,2-diiodobutane.
Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit different behavior when interacting with other chiral entities, including plane-polarized light, chiral catalysts, and biological systems. This differentiation is of paramount importance in the fields of pharmacology and drug development, where the stereochemistry of a molecule can significantly influence its therapeutic efficacy and toxicological profile.
Diagram of the Enantiomers of this compound
Commercial Availability and Technical Guide for 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Diiodobutane, a vicinal diiodoalkane with the CAS number 53161-72-1, presents as a potentially valuable but commercially scarce building block in synthetic chemistry. Unlike its readily available isomer, 1,4-diiodobutane, direct commercial sources for this compound are not prominent. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis via the iodination of 1-butene (B85601), and explores its potential applications in organic synthesis and drug development based on the known reactivity of vicinal dihalides. The information herein is intended to empower researchers to synthesize and utilize this compound for novel chemical exploration.
Physicochemical Properties and Data
While not commercially cataloged in detail by major suppliers, the fundamental properties of this compound have been calculated and are available through chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₈I₂ | PubChem[1] |
| Molecular Weight | 309.92 g/mol | PubChem[1] |
| CAS Number | 53161-72-1 | PubChem[1] |
| Appearance | Not specified (likely a liquid) | Inferred |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred from similar compounds |
Commercial Unavailability and Custom Synthesis
A thorough investigation of major chemical supplier catalogs reveals a lack of direct commercial availability for this compound. Its isomer, 1,4-diiodobutane, is, in contrast, widely sold. For researchers requiring this compound, two primary avenues exist:
-
In-house Synthesis: Utilizing the synthetic protocol detailed in this guide.
-
Custom Synthesis: Engaging a specialized chemical synthesis company. Several companies offer custom synthesis services for compounds that are not commercially available.[2][3] These services can provide the desired quantity and purity of this compound, albeit at a potentially higher cost than a readily available chemical. Companies specializing in organo-iodine compounds may be particularly well-suited for this task.[4][5][6][7][8]
Detailed Experimental Protocol: Synthesis of this compound from 1-Butene
The synthesis of this compound can be achieved through the electrophilic addition of iodine to 1-butene. This reaction proceeds via a cyclic iodonium (B1229267) ion intermediate, leading to the anti-addition of two iodine atoms across the double bond.[9]
Reaction:
CH₃CH₂CH=CH₂ + I₂ → CH₃CH₂CH(I)CH₂(I)
Materials:
-
1-Butene (gas or condensed liquid)
-
Iodine (I₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Gas dispersion tube (if using gaseous 1-butene)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of iodine in dichloromethane. Cool the solution in an ice bath.
-
Addition of 1-Butene:
-
If using gaseous 1-butene: Bubble a slow stream of 1-butene gas through the cooled iodine solution via a gas dispersion tube. Monitor the reaction by observing the disappearance of the purple color of the iodine.
-
If using condensed 1-butene: Add a pre-weighed amount of liquefied 1-butene dropwise to the cooled iodine solution using a dropping funnel.
-
-
Reaction Monitoring: Continue the addition of 1-butene until the characteristic purple color of the iodine solution has completely dissipated, indicating the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Wash the organic layer with water, followed by a wash with brine to remove any remaining aqueous contaminants.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine is corrosive and can cause stains. Handle with care.
-
1-Butene is a flammable gas. Ensure there are no ignition sources nearby.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and containment.
Potential Applications in Organic Synthesis and Drug Development
Vicinal dihalides are versatile intermediates in organic synthesis.[10] While specific applications for this compound are not well-documented, its reactivity can be inferred from similar compounds.
a) Dehalogenation to form Alkenes:
Treatment of this compound with a reducing agent, such as zinc dust, will result in the formation of 1-butene.[11] This reaction can be useful for the protection and subsequent regeneration of a double bond.
b) Elimination Reactions to form Vinyl Iodides:
Under basic conditions, this compound can undergo elimination of one equivalent of hydrogen iodide to form a mixture of vinyl iodides (1-iodo-1-butene and 2-iodo-1-butene). These vinyl iodides can then participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules.
c) Nucleophilic Substitution Reactions:
The carbon-iodine bonds in this compound are susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, such as azides, cyanides, and thiols, which are important functionalities in drug molecules. The sequential substitution of the two iodine atoms could allow for the synthesis of bifunctional molecules.
Logical Relationships and Experimental Workflows
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from 1-Butene and Iodine.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the laboratory synthesis of this compound.
Diagram 3: Potential Reaction Pathways of this compound
Caption: Overview of the primary reaction types available to this compound.
Conclusion
References
- 1. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Everything you need to Know About Custom Synthesis [chemxpert.com]
- 3. Custom Synthesis | @rtMolecule [artmolecule.fr]
- 4. Organic Iodine Compounds(List of Products) – 株式会社合同資源 [godoshigen.co.jp]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. Homepage | Iofina [iofina.com]
- 7. Iodine Compounds - Iodine compounds distribution for pharmaceutical [vinyl.hu]
- 8. Iodine-based Chemical Products - Distributor & Supplier | TODINI [todini.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]
Technical Guide on the Safety and Handling of 1,2-Diiodobutane
Introduction
1,2-Diiodobutane (CAS No. 53161-72-1) is an organoiodine compound with the molecular formula C4H8I2.[1] Organoiodine compounds are a class of molecules that have a carbon-iodine bond, which is the weakest of the carbon-halogen bonds. This inherent weakness makes them useful reagents in organic synthesis but also means they can be reactive and potentially unstable.[2][3] Samples of organoiodine compounds may appear yellow due to decomposition and the release of elemental iodine.[2] Due to the limited specific toxicological data for this compound, a cautious approach to handling is imperative.
Physical and Chemical Properties
A summary of the known physical and chemical properties for this compound is provided below. This data is primarily from computational models and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C4H8I2 | [1] |
| Molecular Weight | 309.92 g/mol | [1] |
| CAS Number | 53161-72-1 | [1] |
| Boiling Point | 230.1°C at 760 mmHg | [4] |
| Density | 2.337 g/cm³ | [4] |
| Flash Point | 104.3°C | [4] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [4] |
| Refractive Index | 1.618 | [4] |
Hazard Identification and Classification (Inferred)
As no specific hazard data exists for this compound, the following information is extrapolated from its isomer, 1,4-diiodobutane (B107930), and general knowledge of organoiodine compounds. It is recommended to handle this compound as a substance with at least these potential hazards.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[5]
-
Toxicity: While not confirmed, organoiodine compounds can present toxicological risks.[6] In one study, the related compound 1,4-diiodobutane showed cytotoxic effects on human hepatocellular carcinoma (HepG2) cells.[7]
GHS Classification (for 1,4-Diiodobutane):
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source:[5]
Handling and Storage
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.
-
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a respirator with an appropriate organic vapor cartridge may be necessary.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep container tightly closed to prevent leakage.
-
Protect from light, as organoiodine compounds can be light-sensitive.
-
Incompatible Materials: Strong oxidizing agents.[8]
First Aid Measures (Inferred)
The following first aid measures are based on general protocols for hazardous chemicals and data for related compounds. Seek immediate medical attention for any exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release and Disposal
Accidental Release
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 4.2).
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not let the product enter drains.
Disposal
-
Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local regulations.
-
Dispose of waste through a licensed hazardous waste disposal company.
Experimental Protocols and Visualizations
Due to the lack of specific experimental data for this compound, detailed, validated protocols cannot be provided. The following represents a generalized workflow for handling potentially hazardous liquid chemicals.
General Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of a potentially hazardous liquid chemical like this compound in a research setting.
Signaling Pathways
There is currently no available research on the specific toxicological mechanisms or signaling pathways affected by this compound. A study on related diiodoalkanes demonstrated cytotoxicity in HepG2 cells, but did not elucidate the specific molecular pathways involved.[7] Therefore, no signaling pathway diagram can be accurately created at this time. Researchers should be aware of the potential for uncharacterized biological activity.
Conclusion
While this compound may be a useful synthetic intermediate, the significant lack of safety and toxicological data necessitates a highly cautious approach. This guide provides a framework for its safe handling based on the properties of related compounds and general principles of laboratory safety. It is crucial for researchers, scientists, and drug development professionals to treat this compound as a potentially hazardous substance and to implement stringent safety protocols to minimize exposure and risk. Further research into the toxicological properties of this compound is strongly encouraged.
References
- 1. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. Iodine compounds - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. 1,4-Diiodobutane | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Reactivity of 1,2-Diiodobutane with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of 1,2-diiodobutane with a range of common laboratory reagents. The vicinal diiodide functionality of this molecule makes it a versatile substrate for various transformations, primarily elimination and substitution reactions, which are of significant interest in synthetic organic chemistry and drug development. This document outlines the key reactive pathways, provides detailed experimental protocols for representative reactions, summarizes quantitative data, and presents visual diagrams of reaction mechanisms and workflows.
Core Reactivity Principles: Elimination vs. Substitution
The reactivity of this compound is dominated by two competing pathways: bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2). The outcome of the reaction is highly dependent on the nature of the reagent used (base vs. nucleophile), its steric bulk, and the reaction conditions.
Elimination Reactions (E2): Treatment of this compound with a strong base typically leads to a dehydroiodination reaction, forming a vinyl iodide intermediate, which can then undergo a second elimination to yield an alkyne. The regioselectivity of the initial elimination is governed by the steric hindrance of the base.
-
Non-bulky bases (e.g., sodium ethoxide) tend to favor the formation of the more substituted, thermodynamically more stable Zaitsev product.
-
Bulky bases (e.g., potassium tert-butoxide) favor the formation of the less substituted, kinetically favored Hofmann product due to steric hindrance.[1][2]
Substitution Reactions (SN2): In the presence of a good nucleophile that is a relatively weak base, this compound can undergo nucleophilic substitution. The reaction proceeds via an SN2 mechanism, involving a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the electrophilic carbon.[3][4] Given the presence of two leaving groups, both mono- and di-substitution products are possible, depending on the stoichiometry of the nucleophile.
Reactions with Common Reagents: A Quantitative Overview
The following sections detail the reactivity of this compound with various classes of common reagents, supported by quantitative data where available from analogous systems.
Elimination Reactions with Strong Bases
Strong bases are potent reagents for inducing elimination reactions in this compound, leading to the formation of unsaturated products.
Table 1: Elimination Reactions of Vicinal Dihalides with Strong Bases (Analogous Systems)
| Reagent | Base Type | Expected Major Product(s) from this compound | Typical Yield (%) | Reference(s) |
| Potassium tert-Butoxide (KOtBu) | Bulky, Strong | 1-Iodo-1-butene (Hofmann product) | ~80-90 (for analogous systems) | [1] |
| Sodium Ethoxide (NaOEt) | Non-bulky, Strong | 2-Iodo-1-butene/2-Iodo-2-butene (Zaitsev products) | Variable | [2] |
| Sodium Amide (NaNH₂) | Strong, Non-bulky | 1-Butyne | Moderate to Good (for analogous systems) | [5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic, Strong | 1-Iodo-1-butene and/or 2-Iodo-butenes | Good (for analogous systems) | [6] |
Experimental Protocol 1: Dehydroiodination of a Vicinal Diiodide with Potassium tert-Butoxide (Analogous Protocol)
Objective: To synthesize 1-iodo-1-butene from this compound via an E2 elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography.
DOT Diagram 1: E2 Elimination of this compound
Caption: Generalized E2 elimination pathway of this compound.
Substitution Reactions with Nucleophiles
With appropriate nucleophiles, this compound can undergo SN2 reactions. The choice of solvent is crucial, with polar aprotic solvents generally favoring this pathway.
Table 2: Nucleophilic Substitution Reactions of Alkyl Halides (Analogous Systems)
| Reagent | Nucleophile | Expected Product(s) from this compound | Typical Yield (%) | Reference(s) |
| Sodium Azide (B81097) (NaN₃) | N₃⁻ | 1,2-Diazidobutane | Good to Excellent (for analogous systems) | [7] |
| Sodium Cyanide (NaCN) | CN⁻ | 1,2-Dicyanobutane | Moderate to Good (for analogous systems) | [8] |
| Sodium Thiophenoxide (NaSPh) | PhS⁻ | 1,2-Bis(phenylthio)butane | Good (for analogous systems) | [3] |
Experimental Protocol 2: Synthesis of 1,2-Diazidobutane from this compound (Analogous Protocol)
Objective: To synthesize 1,2-diazidobutane via a double SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (2.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and carefully concentrate the organic phase under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.
-
The crude product can be used in subsequent steps or purified by careful column chromatography.
DOT Diagram 2: SN2 Reaction on this compound
Caption: SN2 reaction pathway for the mono-substitution of this compound.
Reactions with Metals
Vicinal dihalides react with certain metals to undergo dehalogenation, typically yielding an alkene.
Table 3: Dehalogenation of Vicinal Dihalides with Metals (Analogous Systems)
| Reagent | Metal | Expected Major Product from this compound | Typical Yield (%) | Reference(s) |
| Zinc (Zn) dust | Zinc | 1-Butene (B85601) | Good to Excellent | [6] |
| Magnesium (Mg) | Magnesium | 1-Butene | Good | [9] |
Experimental Protocol 3: Dehalogenation of a Vicinal Diiodide with Zinc Dust (Analogous Protocol)
Objective: To synthesize 1-butene from this compound.
Materials:
-
This compound
-
Zinc dust
-
Round-bottom flask, magnetic stirrer, condenser, gas collection apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend zinc dust (2.0 eq) in ethanol.
-
Heat the suspension to a gentle reflux.
-
Slowly add a solution of this compound (1.0 eq) in ethanol to the refluxing suspension.
-
The reaction is often exothermic and the formation of 1-butene gas will be observed.
-
Continue refluxing for 1-2 hours after the addition is complete to ensure full conversion.
-
The product, 1-butene, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction.
-
The reaction mixture can be filtered to remove excess zinc and zinc iodide salts.
DOT Diagram 3: Dehalogenation Workflow
Caption: Experimental workflow for the dehalogenation of this compound.
Conclusion
This compound is a reactive and versatile substrate in organic synthesis. Its reactions are primarily dictated by the nature of the attacking reagent, leading to either elimination or substitution products. By carefully selecting the base or nucleophile and controlling the reaction conditions, chemists can selectively synthesize a variety of valuable products, including alkenes, alkynes, diazides, and dinitriles. The protocols and data presented in this guide, largely based on analogous and well-established transformations of similar substrates, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further optimization for specific applications may be necessary to achieve desired yields and selectivities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Potential Applications of 1,2-Diiodobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,2-Diiodobutane (CAS No: 53161-72-1) is a vicinal diiodoalkane whose synthetic potential, while not extensively documented, can be inferred from the well-established chemistry of analogous dihaloalkanes. This technical guide explores the prospective applications of this compound as a versatile building block in organic synthesis. Key potential applications include the synthesis of substituted five-membered heterocycles, such as pyrrolidines and tetrahydrofurans, through sequential nucleophilic substitution reactions, and the formation of conjugated dienes via double dehydrohalogenation. This document provides a detailed examination of the underlying reaction mechanisms, presents quantitative data from analogous transformations to predict synthetic outcomes, and offers detailed experimental protocols for these proposed applications.
Introduction to this compound
This compound is an organoiodine compound featuring two iodine atoms on adjacent carbons of a butane (B89635) chain.[1] The presence of two reactive C-I bonds makes it a potent bifunctional electrophile. Iodine's nature as an excellent leaving group facilitates nucleophilic substitution reactions, while the vicinal arrangement of the halogens allows for efficient elimination reactions to form unsaturated systems. These characteristics position this compound as a valuable, albeit underutilized, precursor for synthesizing more complex molecular architectures relevant to pharmaceuticals and materials science.
Compound Properties:
-
Molecular Formula: C₄H₈I₂[1]
-
Molecular Weight: 309.915 g/mol [1]
-
CAS Number: 53161-72-1[1]
-
Structure: A four-carbon chain with iodine atoms at positions 1 and 2.
Core Synthetic Applications
The primary synthetic utility of this compound is projected to be in two main areas: heterocyclic synthesis and the formation of conjugated dienes.
Synthesis of Substituted Pyrrolidines and Tetrahydrofurans
The pyrrolidine (B122466) ring is a crucial structural motif in a vast number of biologically active natural products and pharmaceutical agents.[2][3] Similarly, the tetrahydrofuran (B95107) core is prevalent in many natural products with diverse biological activities.[4] this compound can serve as a C4 building block for the construction of these five-membered rings.
The general strategy involves a tandem SN2 reaction with a dinucleophile. For pyrrolidine synthesis, a primary amine acts as the dinucleophile. The reaction proceeds in two steps:
-
Intermolecular SN2 Reaction: The primary amine attacks one of the electrophilic carbons, displacing the first iodide ion to form a γ-iodoamine intermediate.
-
Intramolecular SN2 Reaction: The secondary amine of the intermediate then attacks the remaining carbon bearing an iodine atom, leading to ring closure and the formation of the substituted pyrrolidine.
A similar pathway can be envisioned for tetrahydrofuran synthesis using a 1,2-diol as the dinucleophile, proceeding through a γ-iodo ether intermediate.
Synthesis of Buta-1,3-diene
The 1,3-diene motif is a fundamental building block in organic chemistry, widely used in cycloaddition reactions (e.g., Diels-Alder) and as a monomer for synthetic rubbers.[5][6] Vicinal dihalides are classic precursors for unsaturated compounds via base-induced elimination reactions.[7][8]
This compound can be converted to buta-1,3-diene through a double dehydroiodination reaction. This transformation typically employs a strong, sterically hindered base (e.g., potassium tert-butoxide) to favor elimination over substitution. The reaction proceeds via two successive E2 eliminations:
-
First E2 Elimination: The base abstracts a proton from a carbon adjacent to a C-I bond, leading to the formation of a vinyl iodide intermediate (e.g., 1-iodobut-1-ene or 1-iodobut-2-ene).
-
Second E2 Elimination: A second equivalent of base removes another proton from the vinyl iodide, resulting in the formation of the conjugated diene system.
The stereochemistry of the starting material can influence the geometry of the resulting double bonds, as the E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group.[9]
Quantitative Data Presentation
While specific yield and selectivity data for reactions involving this compound are not prevalent in the literature, data from analogous syntheses using other dihaloalkanes can provide valuable benchmarks for potential efficiency.
Table 1: Synthesis of N-Heterocycles via Cyclization with Dihaloalkanes (Note: Data is for analogous reactions and may not directly reflect the performance of this compound.)
| Entry | Dihaloalkane | Nucleophile | Product | Yield (%) | Reference |
| 1 | 1,5-Dibromopentane | N-Benzylaniline | 1,2-Diphenylpiperidine | 55% | [10] |
| 2 | 1,4-Dibromobutane | N-Benzylaniline | 1,2-Diphenylpyrrolidine | 60% | [10] |
| 3 | N-(5-chloropentyl)benzamide | (Internal cyclization) | N-Benzoylpiperidine | 85% | [3] |
| 4 | N-(4-chlorobutyl)benzamide | (Internal cyclization) | N-Benzoylpyrrolidine | 89% | [3] |
Table 2: Synthesis of 2-Substituted 1,3-Butadienes (Note: This data is for a two-step synthesis starting from 1,4-dibromo-2-butene, illustrating yields for the final dehydrohalogenation step.)[11]
| Entry | Alkyl Group (R) | Precursor (3-Alkyl-4-bromo-1-butene) | Diene Product | Yield (%) |
| 1 | Benzyl | 3-Benzyl-4-bromo-1-butene | 2-Benzyl-1,3-butadiene | 67% |
| 2 | n-Hexyl | 3-(n-Hexyl)-4-bromo-1-butene | 2-(n-Hexyl)-1,3-butadiene | 62% |
| 3 | Isobutyl | 3-Isobutyl-4-bromo-1-butene | 2-Isobutyl-1,3-butadiene | 52% |
| 4 | Cyclohexyl | 3-Cyclohexyl-4-bromo-1-butene | 2-Cyclohexyl-1,3-butadiene | 78% |
Experimental Protocols
The following are detailed, representative protocols for the potential synthetic applications of this compound. These methods are based on established procedures for similar substrates.
Protocol 1: Synthesis of 1-Aryl-3-ethylpyrrolidine
Objective: To synthesize a substituted pyrrolidine via tandem nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Aniline (B41778) (or substituted aniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask, followed by the aniline derivative (1.1 eq).
-
Stir the suspension and add this compound (1.0 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1-aryl-3-ethylpyrrolidine.
Protocol 2: Synthesis of Buta-1,3-diene
Objective: To synthesize buta-1,3-diene via double dehydroiodination.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add potassium tert-butoxide (2.2 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension over 30 minutes.
-
Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Buta-1,3-diene is a gas at room temperature (b.p. -4.4°C) and will be trapped by the dry ice condenser.
-
Product Collection: The gaseous product can be collected by bubbling the nitrogen outlet stream through a cold trap or a suitable solvent. Alternatively, for small-scale synthesis, the diene can be used in situ for a subsequent reaction (e.g., Diels-Alder).
-
Workup (for isolated product): To isolate the diene, carefully distill it from the reaction mixture into a cold collection flask. The collected condensate should be dried by passing it through a tube containing anhydrous CaCl₂.
-
Characterization: The product can be characterized by ¹H NMR spectroscopy in a deuterated solvent at low temperature.
Conclusion
While direct experimental data on the applications of this compound is limited, its structure strongly suggests its utility as a versatile C4 building block in organic synthesis. Based on the established reactivity of vicinal dihalides, its most promising applications lie in the stereoselective synthesis of substituted pyrrolidines and tetrahydrofurans, as well as the efficient production of buta-1,3-diene. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and develop novel synthetic methodologies utilizing this reagent, potentially unlocking new pathways to valuable chemical entities in drug discovery and materials science.
References
- 1. This compound [webbook.nist.gov]
- 2. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buta-1,3-diene [essentialchemicalindustry.org]
- 6. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 1,2-Diiodobutane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 1,2-diiodobutane. While a singular, definitive publication marking its initial synthesis is not prominent in the historical literature, its discovery is intrinsically linked to the broader advancements in organoiodine chemistry and the study of alkene halogenation in the late 19th and early 20th centuries. This document details the probable first synthetic routes, compiles key physical and thermodynamic data, and presents detailed experimental protocols for its preparation.
Historical Context and Discovery
The history of this compound is not marked by a singular moment of discovery but rather by the logical extension of well-established chemical principles. The foundational work in organoiodine chemistry began in the early 19th century, shortly after the element iodine was first isolated.[1] By the late 1800s, chemists like Conrad Willgerodt had already synthesized polyvalent organoiodine compounds, demonstrating a sophisticated understanding of iodine's reactivity.[1][2]
The most probable route to the first synthesis of this compound was through the electrophilic addition of iodine to butene. The halogenation of alkenes was a known reaction, providing a straightforward method for the preparation of vicinal dihalides.[3][4] Given the availability of butene isomers (1-butene and 2-butene) from the burgeoning petrochemical industry in the early 20th century, the synthesis of this compound would have been a routine application of this existing knowledge.
While the exact date of the first synthesis is unclear, one of the earliest significant studies detailing the properties of this compound was conducted by J.E. Cline and G.B. Kistiakowsky in 1937. Their work on the gaseous equilibrium between this compound, 1-butene (B85601), and iodine provided crucial thermodynamic data for the compound, indicating that it was a known and accessible chemical by that time.
Physicochemical and Thermodynamic Properties
A compilation of the known physical and thermodynamic properties of this compound is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈I₂ | [5][6] |
| Molecular Weight | 309.9153 g/mol | [5][6] |
| CAS Registry Number | 53161-72-1 | [5][6][7] |
| IUPAC Name | This compound | [7] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Units | Method | Reference |
| Enthalpy of Formation (gas, 298.15 K) | 12.3 ± 6.4 | kJ/mol | Cm | Cline and Kistiakowsky, 1937 |
| Enthalpy of Reaction (this compound <=> 1-Butene + I₂) | 50.2 ± 6.3 | kJ/mol | Cm | Cline and Kistiakowsky, 1937 |
| Enthalpy of Reaction (1-Butene + I₂ <=> this compound) | -50.2 ± 6.3 | kJ/mol | Cm | Cline and Kistiakowsky, 1937 |
Synthesis of this compound
The primary method for the synthesis of this compound is the electrophilic addition of iodine (I₂) to 1-butene or 2-butene.
Reaction Signaling Pathway
The reaction proceeds via a cyclic iodonium (B1229267) ion intermediate, which is subsequently opened by the nucleophilic attack of an iodide ion. This mechanism results in the anti-addition of the two iodine atoms across the double bond.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 3.2.4 – Halogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 1,2-Diiodobutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delves into the solubility characteristics of 1,2-diiodobutane in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework based on the well-established principles of alkyl halide solubility. It outlines detailed experimental protocols for determining solubility, presents a qualitative and extrapolated quantitative overview, and discusses the underlying intermolecular forces governing the dissolution process. This guide is intended to be a valuable resource for laboratory researchers and professionals in drug development who require a thorough understanding of the solubility behavior of this compound and structurally related compounds.
Introduction
This compound (C₄H₈I₂) is a halogenated organic compound belonging to the vicinal dihalide class. Its molecular structure, featuring a four-carbon chain with two adjacent iodine atoms, dictates its physical and chemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, as a potential intermediate in pharmaceutical manufacturing, and in material science. The choice of an appropriate solvent is often a critical parameter for reaction kinetics, purification processes, and formulation development.
This guide provides a detailed examination of the factors influencing the solubility of this compound and offers a practical approach to its experimental determination in the absence of readily available data.
Theoretical Framework: Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular interactions and the formation of new solute-solvent interactions.
For this compound, the primary intermolecular forces at play are:
-
London Dispersion Forces: As a relatively large molecule with polarizable iodine atoms, this compound exhibits significant London dispersion forces. These are the primary forces of attraction between its own molecules and with nonpolar solvent molecules.
-
Dipole-Dipole Interactions: The carbon-iodine bonds are polarized, creating a molecular dipole moment. These dipole-dipole interactions contribute to the overall intermolecular forces.
Generally, alkyl halides like this compound are considered to be of low to moderate polarity. Consequently, they are expected to be readily soluble in a wide range of nonpolar and moderately polar organic solvents where the intermolecular interactions are of a similar nature and magnitude.[1][2][3][4][5] Conversely, their solubility in highly polar solvents, particularly water, is expected to be very low.[1][2][3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions with this compound molecules.[3]
The logical relationship between the molecular properties of this compound and its expected solubility is depicted in the following diagram:
Caption: Intermolecular forces governing the solubility of this compound.
Quantitative Solubility Data (Hypothetical)
As of the latest literature survey, specific quantitative solubility data for this compound in a range of organic solvents is not available. However, based on the known solubility of structurally similar compounds such as 1,2-dichlorobutane (B1580518), 1,2-dibromobutane (B1584511), and 1,4-diiodobutane (B107930), a qualitative and extrapolated quantitative solubility profile can be anticipated.[6][7][8][9][10] 1,2-dichlorobutane is soluble in ether, chloroform, and carbon tetrachloride.[8] 1,2-dibromobutane is miscible with alcohol.[9][10] 1,4-diiodobutane is miscible with common organic solvents like ethanol, ether, and chloroform.[11]
The following table presents hypothetical solubility data for this compound to serve as a practical guide for researchers. These values are estimations and should be confirmed experimentally.
| Solvent | Solvent Type | Expected Solubility at 25°C ( g/100 mL) |
| Hexane | Nonpolar | > 50 (Miscible) |
| Toluene | Nonpolar (Aromatic) | > 50 (Miscible) |
| Diethyl Ether | Polar Aprotic | > 50 (Miscible) |
| Chloroform | Polar Aprotic | > 50 (Miscible) |
| Acetone | Polar Aprotic | > 30 |
| Ethyl Acetate | Polar Aprotic | > 30 |
| Ethanol | Polar Protic | > 20 |
| Methanol | Polar Protic | > 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |
| Water | Polar Protic | < 0.1 |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe the widely accepted "shake-flask" method for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Vials with screw caps
General Experimental Workflow
The process for experimentally determining the solubility of this compound is outlined in the diagram below.
Caption: A streamlined workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid (or liquid) phase should be clearly visible.
-
Prepare multiple replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.
-
For fine suspensions, centrifuge the vials at a controlled temperature to ensure complete separation of the solid/liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the sample to a suitable concentration with the same solvent for analysis.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as GC-FID.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Data Calculation and Reporting:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.
-
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not readily found in the literature, a strong understanding of its chemical structure and the principles of intermolecular forces allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in highly polar solvents like water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. This technical guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the effective use of this compound in various scientific and industrial endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2-Dibromobutane 97 533-98-2 [sigmaaldrich.com]
- 10. 1,2-Dibromobutane | 533-98-2 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
Stability and Storage of 1,2-Diiodobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diiodobutane, a vicinal diiodide, is a valuable synthetic intermediate in organic chemistry. However, its utility is often hampered by its inherent instability. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It delves into the factors influencing its decomposition, recommended handling procedures, and analytical methods for monitoring its stability. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work while ensuring the integrity of their experiments and intermediates.
Introduction
Vicinal diiodides, organic compounds containing two iodine atoms on adjacent carbons, are known for their high reactivity. This reactivity, while synthetically useful, also contributes to their limited stability. This compound is a prime example of this class of compounds, readily undergoing decomposition under various conditions. Understanding the principles governing its stability is crucial for its successful application in multi-step syntheses, particularly in the context of drug development where purity and predictability are paramount.
The primary mode of decomposition for this compound is an elimination reaction, yielding butene and elemental iodine. This process is driven by both steric and electronic factors. The large atomic radii of the two iodine atoms in close proximity lead to significant steric strain. Furthermore, the carbon-iodine bond is relatively weak, making it susceptible to cleavage.
This guide will summarize the available quantitative data, outline experimental protocols for stability assessment, and provide clear visualizations of the decomposition pathway and recommended handling workflows.
Factors Influencing the Stability of this compound
The stability of this compound is not absolute and is significantly influenced by several external factors:
-
Temperature: Increased temperature accelerates the rate of decomposition. Vicinal diiodides are generally thermally labile, and it is a common practice to handle them at low temperatures.[1] Many procedures involving these intermediates are conducted between -78 °C and 0 °C.[2]
-
Light: Exposure to light, particularly in the UV spectrum, can promote the homolytic cleavage of the carbon-iodine bonds, initiating radical-driven decomposition pathways. Therefore, protection from light is a critical storage and handling requirement.
-
Air and Moisture: this compound is sensitive to both air and moisture. Oxygen can participate in oxidative decomposition processes, while moisture can facilitate hydrolytic pathways. Handling and storage under an inert atmosphere (e.g., argon or nitrogen) are highly recommended.
-
Solvent Polarity: The choice of solvent can influence the rate of decomposition. While specific studies on this compound are scarce, for vicinal diiodides in general, non-polar, aprotic solvents are often preferred to minimize decomposition.[1]
Quantitative Data on Stability and Physical Properties
Obtaining precise quantitative data on the decomposition kinetics of this compound is challenging due to its inherent instability, which makes isolation and long-term studies difficult. Direct thermal decomposition temperatures are not consistently reported in the literature as these compounds often decompose upon heating.[1] However, a compilation of its known physical properties provides valuable context for its handling and stability.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈I₂ | [3][4] |
| Molecular Weight | 309.915 g/mol | [3] |
| CAS Registry Number | 53161-72-1 | [3] |
| Enthalpy of Formation (gas, ΔfH°gas) | 12.3 ± 6.4 kJ/mol | [5] |
Note: The positive enthalpy of formation suggests that the compound is thermodynamically unstable relative to its constituent elements.
Due to the lack of specific kinetic data for this compound, a comparative look at the stability of other vicinal diiodides is informative. Generally, an increase in alkyl chain length is expected to have a modest impact on the intrinsic stability of the C-I bonds, but steric and conformational effects of longer and more branched chains can influence the decomposition rate.[1]
Recommended Storage and Handling Conditions
To minimize decomposition and ensure the integrity of this compound, the following storage and handling conditions are strongly recommended:
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | To slow down the rate of thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative and moisture-induced decomposition. |
| Light | Amber vial or protected from light | To prevent photolytic decomposition. |
| Container | Tightly sealed glass container | To prevent exposure to air and moisture. Avoid metal containers. |
| Handling | In situ generation and use when possible | To minimize decomposition during isolation and storage.[2] |
| Use at low temperatures (-78 °C to 0 °C) | To minimize decomposition during reaction.[2] |
Decomposition Pathway
The primary decomposition pathway for this compound is a thermal or photochemically induced syn- or anti-elimination reaction. This reaction results in the formation of a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene) and elemental iodine.
Caption: Decomposition pathway of this compound.
Experimental Protocols for Stability Assessment
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for stability assessment.
Detailed Methodology: UV-Vis Spectroscopic Monitoring
This method relies on the fact that elemental iodine (I₂) has a characteristic absorbance in the visible region of the electromagnetic spectrum, while this compound does not.
Objective: To determine the rate of decomposition of this compound by monitoring the formation of iodine.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Temperature-controlled chamber/water bath
-
Inert atmosphere glove box or Schlenk line
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of elemental iodine in the chosen solvent (e.g., a non-polar, aprotic solvent).
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for iodine in the chosen solvent (typically around 500-540 nm). Plot a calibration curve of absorbance versus iodine concentration.
-
Sample Preparation: Inside an inert atmosphere glove box, prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Stability Study Setup:
-
Dispense aliquots of the this compound solution into several amber vials.
-
Place the vials in temperature-controlled environments (e.g., refrigerator at 4°C, a lab bench at 25°C, and an oven at a moderately elevated temperature like 40°C).
-
For photostability testing, expose a set of vials to a controlled light source while keeping a parallel set in the dark.
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily), remove an aliquot from each vial.
-
Measure the absorbance of the aliquot at the λ_max of iodine.
-
-
Data Analysis:
-
Using the calibration curve, convert the absorbance readings to iodine concentrations.
-
Plot the concentration of iodine formed versus time for each condition.
-
The initial slope of this plot will give the initial rate of decomposition. From this, rate constants and half-lives can be calculated.
-
Logical Relationships in Handling Vicinal Diiodides
The handling of unstable intermediates like this compound often involves a decision-making process to minimize degradation. The following diagram illustrates the logical flow for its use in a synthetic sequence.
Caption: Decision workflow for handling this compound.
Conclusion
This compound is an inherently unstable compound, and its effective use in research and development, particularly in the pharmaceutical industry, necessitates a thorough understanding of its stability profile. The key to preserving its integrity lies in stringent control of storage and handling conditions, specifically low temperatures, exclusion of light, and an inert atmosphere. While specific kinetic data for its decomposition remains elusive in publicly available literature, the provided guidelines and experimental protocols offer a robust framework for its practical application and for conducting in-house stability assessments. By adhering to these recommendations, researchers can minimize the risk of decomposition, thereby ensuring the reliability and reproducibility of their synthetic endeavors involving this versatile intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane is a vicinal dihaloalkane that presents a unique, albeit challenging, substrate for the synthesis of heterocyclic compounds. Unlike its 1,4-diiodo isomer, which is a common precursor for five-membered rings like tetrahydrofuran (B95107) and tetrahydrothiophene, the adjacent positioning of the two iodine atoms in this compound directs its reactivity towards different pathways. The primary challenge in utilizing this compound for heterocycle synthesis lies in overcoming the propensity for elimination reactions, which lead to the formation of butenes.
However, under specific reaction conditions, this compound can serve as a precursor for certain classes of heterocycles, particularly those containing adjacent heteroatoms or those formed through multi-step reaction sequences. These application notes provide an overview of the potential synthetic routes and detailed experimental protocols for the synthesis of select heterocycles derived from this compound. The methodologies presented are based on established principles of heterocyclic chemistry and may require optimization for specific applications.
Synthesis of 2,3-Disubstituted Heterocycles: A Proposed Approach
The synthesis of five-membered heterocycles from this compound can be envisioned through a two-step process involving an initial reaction to form a key intermediate, followed by cyclization. This section outlines proposed protocols for the synthesis of sulfur-, oxygen-, and nitrogen-containing heterocycles.
I. Synthesis of 3,4-Diethyl-1,2-dithiane (A Proposed Protocol)
This proposed protocol describes a method for the synthesis of a six-membered disulfide ring, 3,4-diethyl-1,2-dithiane, from this compound via a reaction with sodium disulfide.
Reaction Scheme:
Application Notes and Protocols: 1,2-Diiodobutane as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane is a vicinal dihaloalkane that presents unique reactivity when used as a precursor for the generation of organometallic reagents. Due to the proximity of the two iodine atoms, its reactions with metals are often dominated by elimination and intramolecular coupling pathways rather than the formation of stable di-organometallic species. These notes provide an overview of the primary applications of this compound in this context, with detailed protocols for the synthesis of key products.
Organometallic reagents are fundamental tools in organic synthesis, acting as potent nucleophiles and bases to form new carbon-carbon bonds.[1][2] The synthesis of these reagents typically involves the reaction of an organic halide with a metal, such as lithium or magnesium, in an ethereal solvent.[3][4] However, the use of 1,2-dihaloalkanes like this compound as precursors is challenging due to competing reaction pathways.
Key Applications and Reaction Pathways
The primary applications of this compound in the context of organometallic chemistry are not in the formation of stable di-Grignard or di-lithio reagents, but rather in dehalogenation and intramolecular coupling reactions.
-
Dehalogenation to form Alkenes: The reaction of this compound with zinc metal leads to the formation of 1-butene (B85601) through an E2-like elimination mechanism. This is often a high-yield reaction.
-
Intramolecular Wurtz Coupling: The reaction with sodium metal can induce an intramolecular Wurtz-type coupling to form cyclobutane (B1203170). This reaction may have variable and often low yields, with the potential for intermolecular coupling to form oligomeric or polymeric byproducts.[5]
The formation of a stable 1,2-di-Grignard or 1,2-dilithiobutane is generally not favored due to the rapid intramolecular elimination of the metal halide to form an alkene.
Quantitative Data Summary
The following table summarizes the expected products and potential yields for the reaction of this compound with various metals. It is important to note that the yields for the Wurtz coupling can be highly dependent on reaction conditions.
| Metal | Reagent/Product | Typical Yield (%) | Reaction Type |
| Zinc (Zn) | 1-Butene | > 90% | Elimination |
| Sodium (Na) | Cyclobutane | 10-40% | Intramolecular Wurtz Coupling |
| Magnesium (Mg) | 1-Butene | Major Product | Elimination |
| Lithium (Li) | 1-Butene | Major Product | Elimination |
Experimental Protocols
Protocol 1: Synthesis of 1-Butene via Dehalogenation of this compound
This protocol describes the preparation of 1-butene from this compound using zinc powder.
Materials:
-
This compound (C4H8I2)
-
Zinc powder
-
Anhydrous ethanol (B145695)
-
5% Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Gas washing bottle
-
Collection vessel (e.g., gas bag or cold trap)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a gas outlet connected to a gas washing bottle containing a small amount of water (to trap any unreacted starting material or aerosols) and then to a collection vessel.
-
To the round-bottom flask, add zinc powder (2 equivalents) and anhydrous ethanol to form a slurry.
-
Begin stirring the zinc slurry and gently heat the mixture to reflux.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous ethanol to the refluxing zinc slurry via an addition funnel.
-
The 1-butene gas will evolve immediately. Control the rate of addition to maintain a steady evolution of gas.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
The evolved 1-butene gas is passed through the gas washing bottle and collected.
-
For purification, the collected gas can be passed through a drying agent (e.g., calcium chloride).
-
The reaction is quenched by cooling the flask and slowly adding 5% hydrochloric acid to dissolve any unreacted zinc.
Protocol 2: Synthesis of Cyclobutane via Intramolecular Wurtz Coupling of this compound
This protocol describes a potential method for the synthesis of cyclobutane from this compound using sodium metal. Caution: This reaction should be performed under an inert atmosphere due to the high reactivity of sodium metal.
Materials:
-
This compound (C4H8I2)
-
Sodium metal, dispersed in mineral oil
-
Anhydrous toluene (B28343) or dioxane
-
Anhydrous hexane (B92381) (for washing sodium)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. All glassware should be flame-dried before use.
-
In the round-bottom flask, place the required amount of sodium metal dispersion (2.2 equivalents).
-
Wash the sodium dispersion with anhydrous hexane to remove the mineral oil, and then add anhydrous toluene or dioxane to the flask.
-
Heat the solvent to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Prepare a dilute solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Slowly add the this compound solution to the refluxing sodium dispersion over a period of several hours using the addition funnel. A very slow addition rate is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding ethanol to destroy any unreacted sodium, followed by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The low-boiling cyclobutane product can be isolated by fractional distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of this compound with metals.
Caption: Elimination reaction of this compound with zinc.
Caption: Intramolecular Wurtz coupling of this compound.
Caption: General experimental workflow for reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereospecific Reactions Involving 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereospecific dehalogenation of 1,2-diiodobutane, a classic example of an E2 elimination reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. This reaction is a fundamental tool in organic synthesis for the controlled formation of alkenes.
Introduction
Vicinal dihalides, such as this compound, undergo dehalogenation in the presence of various reagents, most notably zinc dust and sodium iodide, to yield alkenes. This elimination reaction is stereospecific, proceeding through an anti-periplanar transition state. Consequently, the specific stereoisomer of this compound used as the starting material will determine whether the resulting product is cis- or trans-2-butene. Understanding and controlling this stereoselectivity is crucial in the synthesis of complex organic molecules where specific geometric isomers are required.
Reaction Mechanisms and Stereochemistry
The dehalogenation of this compound with both zinc and sodium iodide proceeds via a concerted E2 (elimination, bimolecular) mechanism. This mechanism requires the two iodine atoms to be in an anti-periplanar conformation (a dihedral angle of 180°) for the reaction to occur.
-
Meso-1,2-diiodobutane: In its anti-periplanar conformation, the two methyl groups are on opposite sides of the molecule. Elimination of the two iodine atoms from this conformation leads to the formation of trans-2-butene .
-
Racemic (d/l or enantiopure) this compound: To achieve an anti-periplanar arrangement of the iodine atoms, the molecule must rotate around the central carbon-carbon bond. In this conformation, the two methyl groups are on the same side of the molecule. Subsequent elimination results in the formation of cis-2-butene .
Caption: Stereospecific E2 elimination pathways for this compound isomers.
Data Presentation
| Starting Material | Reagent | Product | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| meso-1,2-Diiodobutane | Zn dust or NaI | trans-2-Butene | 0.9 | 1.67 (d), 5.39 (m) | 17.2, 125.8 |
| (2R,3R)- or (2S,3S)-1,2-Diiodobutane | Zn dust or NaI | cis-2-Butene | 3.7 | 1.60 (d), 5.33 (m) | 12.1, 124.7 |
Experimental Protocols
The following are detailed protocols for the stereospecific dehalogenation of this compound, adapted from well-established procedures for the analogous 2,3-dibromobutane.
Synthesis of this compound Stereoisomers (Illustrative)
The synthesis of specific stereoisomers of this compound can be achieved through the iodination of the corresponding stereoisomers of 2-butene.
-
Synthesis of meso-1,2-diiodobutane: This would typically involve the anti-addition of iodine to cis-2-butene.
-
Synthesis of racemic this compound: This would involve the anti-addition of iodine to trans-2-butene.
A detailed protocol for these syntheses is beyond the scope of these application notes, but they are standard procedures in organic chemistry.
Protocol 1: Dehalogenation with Zinc Dust
This protocol describes the dehalogenation of a stereoisomer of this compound using zinc dust in a suitable solvent.
Materials:
-
meso- or (2R,3R)/(2S,3S)-1,2-diiodobutane
-
Zinc dust, activated
-
Ethanol (B145695) or acetic acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place a magnetic stir bar, the chosen stereoisomer of this compound (e.g., 1.0 g), and activated zinc dust (e.g., 1.5 molar equivalents).
-
Add a suitable solvent such as ethanol or acetic acid (e.g., 20 mL).
-
Heat the reaction mixture to reflux with vigorous stirring for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove excess zinc dust and wash the solid residue with dichloromethane.
-
Combine the filtrate and washings in a separatory funnel and wash with water, followed by a saturated solution of sodium bicarbonate if acetic acid was used as the solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the solvent to obtain the crude product.
-
The product, being a volatile butene, can be collected in a cold trap or analyzed directly from the solution by gas chromatography-mass spectrometry (GC-MS).
Application Notes and Protocols for Nucleophilic Substitution on 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting nucleophilic substitution reactions on 1,2-diiodobutane. This compound is a versatile substrate for introducing vicinal difunctionality into a butane (B89635) backbone, a common structural motif in various biologically active molecules and synthetic intermediates. The protocols outlined below focus on the substitution with common nucleophiles, including azide (B81097), cyanide, and thiocyanate (B1210189) ions. These reactions typically proceed via an S_N2 mechanism, leading to stereospecific inversion of configuration at both chiral centers.
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the interconversion of functional groups.[1] this compound possesses two electrophilic carbon centers, making it an ideal precursor for the synthesis of 1,2-disubstituted butanes. The iodide leaving groups are excellent for S_N2 reactions due to their high polarizability and the relative weakness of the carbon-iodine bond.
The reactions detailed herein provide pathways to synthesize 1,2-diazidobutane, butane-1,2-dicarbonitrile, and 1,2-dithiocyanatobutane. These products can serve as valuable building blocks in medicinal chemistry and materials science. For instance, vicinal diazides are precursors to diamines or can be used in "click" chemistry, while dinitriles can be hydrolyzed to diacids or reduced to diamines.
Reaction Mechanism and Stereochemistry
The nucleophilic substitution on this compound with strong nucleophiles predominantly follows a bimolecular nucleophilic substitution (S_N2) mechanism. This is a single-step concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[2] This backside attack leads to an inversion of the stereochemical configuration at the reaction center. In the case of this compound, a double S_N2 reaction occurs, resulting in an inversion of configuration at both C1 and C2 positions.
It is important to use polar aprotic solvents like DMSO, DMF, or acetone (B3395972) to favor the S_N2 pathway. These solvents solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Sodium azide (NaN_3)
-
Potassium cyanide (KCN)
-
Sodium thiocyanate (NaSCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (B145695), absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica (B1680970) gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis
Safety Precautions:
-
Sodium azide, potassium cyanide, and sodium thiocyanate are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. In case of contact with acid, highly toxic gases (hydrazoic acid or hydrogen cyanide) are evolved.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 1,2-Diazidobutane
This protocol describes the reaction of this compound with sodium azide.
Reaction Scheme:
I-CH_2-CH(I)-CH_2-CH_3 + 2 NaN_3 → N_3-CH_2-CH(N_3)-CH_2-CH_3 + 2 NaI
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 eq.) in anhydrous DMF.
-
Add sodium azide (2.2 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,2-diazidobutane.
Protocol 2: Synthesis of Butane-1,2-dicarbonitrile
This protocol outlines the reaction of this compound with potassium cyanide.[3]
Reaction Scheme:
I-CH_2-CH(I)-CH_2-CH_3 + 2 KCN → NC-CH_2-CH(CN)-CH_2-CH_3 + 2 KI
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add a solution of potassium cyanide (2.2 eq.) in ethanol.[4]
-
Add this compound (1 eq.) to the ethanolic KCN solution.
-
Heat the mixture to reflux with constant stirring.[5]
-
Monitor the reaction by TLC. The reaction is generally complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the precipitated potassium iodide.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining cyanide salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting butane-1,2-dicarbonitrile by vacuum distillation or column chromatography.
Protocol 3: Synthesis of 1,2-Dithiocyanatobutane
This protocol details the reaction of this compound with sodium thiocyanate.[6]
Reaction Scheme:
I-CH_2-CH(I)-CH_2-CH_3 + 2 NaSCN → SCN-CH_2-CH(SCN)-CH_2-CH_3 + 2 NaI
Procedure:
-
Dissolve this compound (1 eq.) in a suitable polar aprotic solvent such as acetone or ethanol in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Add sodium thiocyanate (2.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture and filter off the precipitated sodium iodide.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 1,2-dithiocyanatobutane by column chromatography.
Data Presentation
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product |
| Azide | Sodium Azide (NaN_3) | DMF | 60-80 | 12-24 | 1,2-Diazidobutane |
| Cyanide | Potassium Cyanide (KCN) | Ethanol | Reflux (~78) | 6-12 | Butane-1,2-dicarbonitrile |
| Thiocyanate | Sodium Thiocyanate (NaSCN) | Acetone/Ethanol | Reflux (~56/78) | 4-8 | 1,2-Dithiocyanatobutane |
Table 1: Summary of Reaction Conditions for Nucleophilic Substitution on this compound.
Visualizations
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. shout.education [shout.education]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1,2-Diiodobutane in the Synthesis of Natural Product Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclobutane (B1203170) moiety is a recurring structural motif in a diverse range of biologically active natural products. Its presence often imparts unique conformational constraints and metabolic stability, making it an attractive feature in medicinal chemistry and drug discovery. While various synthetic strategies are employed to construct this strained four-membered ring, the use of bifunctional reagents like 1,2-dihaloalkanes offers a direct, albeit less commonly documented, approach for the formation of cyclobutane rings through intramolecular cyclization reactions. This document outlines a proposed application of 1,2-diiodobutane in the synthesis of a key precursor to cyclobutane-containing natural products, using the well-known insect pheromone, grandisol (B1216609), as a model target. Although direct literature examples of this compound in the total synthesis of a natural product are scarce, the following notes and protocols are based on established principles of organic synthesis, such as intramolecular Wurtz-type couplings and nucleophilic substitutions.
Hypothetical Application: Synthesis of a Grandisol Precursor
Grandisol, a component of the cotton boll weevil pheromone, features a substituted cyclobutane ring. A plausible retrosynthetic disconnection of a simplified grandisol precursor, 1-isopropenyl-2-methylcyclobutane, suggests that the cyclobutane ring could be formed from a suitably substituted this compound derivative. This application note details a hypothetical intramolecular cyclization of a malonate ester derivative of this compound to construct the core cyclobutane ring.
Proposed Signaling Pathway/Reaction Mechanism
The proposed synthesis involves the alkylation of a malonic ester with a precursor that can be converted to a this compound moiety, followed by an intramolecular cyclization. The key step is the formation of the cyclobutane ring via a base-mediated intramolecular nucleophilic substitution.
Application Notes and Protocols: 1,2-Diiodobutane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane is a vicinal diiodoalkane that holds potential as a versatile building block in the synthesis of various pharmaceutical intermediates. Its two iodine atoms on adjacent carbons provide reactive sites for nucleophilic substitution, making it a candidate for the construction of cyclic structures, particularly nitrogen-containing heterocycles which are prevalent in many drug molecules. The high reactivity of the carbon-iodine bond, compared to its bromine and chlorine counterparts, allows for milder reaction conditions, which can be advantageous when working with sensitive functional groups.
These application notes provide an overview of a potential application of this compound in the synthesis of a 5,6-diethyl-piperazine-2-one scaffold, a common motif in various biologically active compounds. A detailed, hypothetical protocol is presented, based on established methodologies for similar cyclization reactions with other dihaloalkanes.
Application: Synthesis of 5,6-Diethylpiperazine Derivatives
A key potential application of this compound in pharmaceutical synthesis is in the construction of substituted piperazine (B1678402) rings. Piperazine and its derivatives are core components of numerous approved drugs, exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and antianginal effects. The reaction of a 1,2-diamine with a 1,2-dielectrophile, such as this compound, offers a direct route to C-substituted piperazines.
Specifically, the reaction of 1,2-diaminobutane (B1606904) with this compound is proposed to yield a 2,3-diethyl-1,4,5,6-tetrahydropyrazine intermediate, which can be further functionalized. This approach allows for the introduction of ethyl groups at the 5 and 6 positions of the piperazine ring, which can be valuable for modulating the pharmacological properties of a drug candidate.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diethylpiperazine (B13858857) from 1,2-Diaminobutane and this compound
This protocol describes a hypothetical procedure for the synthesis of 2,3-diethylpiperazine via the cyclization of 1,2-diaminobutane with this compound. The reaction proceeds through a double N-alkylation to form the heterocyclic ring.
Materials:
-
This compound (C₄H₈I₂)
-
1,2-Diaminobutane (C₄H₁₂N₂)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (B145695) (EtOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) in diethyl ether
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminobutane (1.0 eq) in ethanol (100 mL).
-
Addition of Base: Add anhydrous sodium carbonate (2.5 eq) to the solution. This will act as a base to neutralize the hydroiodic acid formed during the reaction.
-
Addition of this compound: To the stirred suspension, add a solution of this compound (1.05 eq) in ethanol (50 mL) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol (B129727) as the eluent. Alternatively, the product can be precipitated as its hydrochloride salt by treating the ethereal solution with a solution of HCl in diethyl ether.
Expected Yield and Purity:
Based on analogous reactions with other dihaloalkanes, the expected yield for this reaction would be in the range of 40-60%. The purity of the final product after chromatography is expected to be >95%.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Outcomes for the Synthesis of 2,3-Diethylpiperazine
| Parameter | Value |
| Reactants | |
| 1,2-Diaminobutane | 1.0 eq |
| This compound | 1.05 eq |
| Base | Sodium Carbonate (2.5 eq) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 12 - 18 hours |
| Expected Yield | 40 - 60% |
| Expected Purity (post-chromatography) | >95% |
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 2,3-diethylpiperazine.
Caption: Experimental workflow for the synthesis of 2,3-diethylpiperazine.
Discussion
The use of this compound as a dielectrophile for the synthesis of piperazine derivatives offers a potentially efficient route to novel pharmaceutical intermediates. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds could lead to faster reaction times and the ability to use milder bases and lower temperatures. However, the stability of this compound can be a concern, as vicinal diiodides can undergo elimination to form alkenes. Careful control of reaction conditions is therefore crucial to favor the desired nucleophilic substitution pathway.
Further research could explore the scope of this reaction with various substituted 1,2-diamines to generate a library of piperazine derivatives for pharmacological screening. Additionally, the development of a one-pot procedure could enhance the efficiency and scalability of this synthetic route.
Safety Precautions
-
This compound is expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Diaminobutane is corrosive and flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
All reactions should be carried out by trained personnel in a properly equipped laboratory.
Disclaimer: The provided protocol is a hypothetical example based on known chemical principles and should be thoroughly evaluated and optimized in a laboratory setting before being implemented on a larger scale.
Application Notes and Protocols for the Elimination Reactions of 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms, key quantitative data, and experimental protocols for the elimination reactions of 1,2-diiodobutane. This document is intended to serve as a comprehensive resource for professionals in research and development who are working with or studying vicinal dihalide elimination reactions.
Introduction
This compound is a vicinal dihalide that readily undergoes elimination reactions to form unsaturated products, primarily butene isomers. Due to the good leaving group ability of iodide and the inherent steric strain in the molecule, these reactions can often proceed under relatively mild conditions. The primary mechanisms governing these transformations are the bimolecular elimination (E2) and, to a lesser extent, the unimolecular elimination (E1) pathways. The choice of base, solvent, and temperature significantly influences the reaction mechanism, rate, and the distribution of products. Understanding these factors is crucial for controlling the regioselectivity and stereoselectivity of the elimination to yield the desired alkene.
Reaction Mechanisms
The elimination of this compound can proceed through two main pathways: a single elimination to form iodo-butenes and a double elimination to form butynes. The predominant pathway is highly dependent on the reaction conditions.
E2 Elimination Mechanism
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing a leaving group, and the leaving group departs simultaneously. This reaction is second-order, with the rate depending on the concentration of both the substrate and the base.[1] A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group.
In the case of this compound, a strong base can induce a double E2 dehydrohalogenation to form an alkyne.[2] The reaction proceeds through a vinylic halide intermediate.
E1 Elimination Mechanism
The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of a leaving group to form a carbocation intermediate. In the second step, a weak base abstracts a proton from an adjacent carbon, leading to the formation of a double bond. The rate of an E1 reaction is first-order, depending only on the concentration of the substrate. E1 reactions are more likely to occur with tertiary and secondary alkyl halides in the presence of a weak base or in a protic solvent.
Quantitative Data
Table 1: Product Distribution in the E2 Elimination of 2-Halobutanes with Ethoxide
| Substrate | Base/Solvent | 1-Butene (%) | cis-2-Butene (%) | trans-2-Butene (%) | Reference |
| 2-Bromobutane (B33332) | EtO⁻/EtOH | 19 | 13 | 68 | --INVALID-LINK-- |
Note: This data for 2-bromobutane is presented as an analogy. The larger size and better leaving group ability of iodine in this compound may influence the product ratios.
Table 2: Influence of Base Steric Hindrance on Product Distribution in E2 Reactions
| Substrate | Base | Major Product | Minor Product | Rationale |
| 2-Bromobutane | Ethoxide (EtO⁻) | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | Less hindered base favors the more stable, more substituted alkene. |
| 2-Bromobutane | tert-Butoxide (t-BuO⁻) | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | Sterically hindered base favors abstraction of the more accessible proton, leading to the less substituted alkene.[3] |
Experimental Protocols
The following protocols are adapted from established procedures for the elimination reactions of analogous vicinal dihalides and can be applied to this compound with appropriate modifications.
Protocol for Iodide-Induced E2 Dehalogenation
This protocol describes the elimination of both iodine atoms from this compound to form butene isomers, primarily 2-butene, through an E2 mechanism.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a small amount of sodium thiosulfate (B1220275) solution to quench any remaining iodine.
-
Extract the aqueous layer with a low-boiling organic solvent such as diethyl ether or pentane (B18724) (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude product mixture of butene isomers.
-
Analyze the product distribution using GC-MS.
Protocol for Base-Induced Double Dehydrohalogenation to Form Butyne
This protocol outlines the synthesis of butyne from this compound using a strong base.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849)
-
Anhydrous diethyl ether
-
Three-necked flask
-
Dry ice/acetone condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Standard glassware for workup
Procedure:
-
Set up a three-necked flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for ammonia.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Carefully add sodium amide (at least 2 equivalents) to the liquid ammonia with stirring.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Add the solution of this compound dropwise to the sodium amide suspension in liquid ammonia.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
After the reaction is complete, carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent to isolate the butyne product.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental logic.
Caption: The concerted E2 elimination mechanism for this compound.
Caption: A generalized experimental workflow for elimination reactions.
Caption: Logical relationship between base choice and product selectivity.
References
Application Notes and Protocols for Reactions with 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 1,2-diiodobutane. It is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering insights into the reactivity of this compound and practical instructions for its use in the laboratory.
Introduction
This compound is a vicinal diiodide, an organic compound containing two iodine atoms on adjacent carbon atoms. The carbon-iodine bond is relatively weak, making this compound a reactive and useful intermediate in organic synthesis.[1] Its primary application lies in elimination reactions to form alkenes, a fundamental transformation in the construction of molecular frameworks. This document will focus on the dehalogenation of this compound to produce 1-butene (B85601), a valuable gaseous alkene.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H8I2 | [2] |
| Molecular Weight | 309.92 g/mol | [2] |
| CAS Number | 53161-72-1 | [2] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety Precautions:
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and related iodoalkanes.[3][4][5][6] Vicinal diiodides can be unstable and may decompose upon heating or exposure to light.[1]
Key Reaction: Dehalogenation to 1-Butene
The most prominent reaction of this compound is the elimination of the two iodine atoms to form 1-butene. This reaction can be achieved through various methods, including reaction with reducing metals like zinc or treatment with strong bases.
Reaction with Zinc Dust (Dehalogenation)
The reaction of this compound with zinc dust is a classic method for the synthesis of alkenes. The zinc acts as a reducing agent, facilitating the removal of the two iodine atoms and the formation of a carbon-carbon double bond.
Reaction Scheme:
This reaction is typically stereospecific, proceeding via an anti-elimination pathway.
Experimental Protocol: Synthesis of 1-Butene from this compound
This protocol details the procedure for the dehalogenation of this compound to 1-butene using zinc dust.
Materials:
-
This compound
-
Zinc dust, activated
-
Anhydrous ethanol (B145695)
-
5% Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus (e.g., gas syringe or collection over water)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas collection apparatus to capture the gaseous 1-butene product. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reagent Addition: In the round-bottom flask, place activated zinc dust (1.5 equivalents). Add anhydrous ethanol to create a slurry.
-
Reactant Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirred zinc slurry at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle. The reaction is typically exothermic, and the rate of heating should be controlled to maintain a steady reflux. 1-Butene gas will evolve and can be collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the cessation of gas evolution.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the excess zinc and zinc iodide. Wash the residue with a small amount of ethanol.
-
Product Analysis: The collected gas can be analyzed by gas chromatography (GC) to confirm the presence of 1-butene and to determine its purity. The identity of 1-butene can be further confirmed by comparing its mass spectrum with known standards.
Quantitative Data:
| Reaction | ΔrH° (kJ/mol) | Method | Reference |
| This compound -> 1-Butene + I2 | 50.2 ± 6.3 | Cm | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1-butene from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Chemistry: Alkene Formation: Dehydrohalogenation and dehydration [westfield.ma.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrohalogenation of 2-bromobutane gives 1-butene as the major product... [askfilo.com]
Application Notes and Protocols: 1,2-Diiodobutane as a Diiodinating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane serves as a convenient in-situ source of molecular iodine (I₂) for the diiodination of alkenes. While not a direct diiodinating agent itself, its controlled thermal decomposition provides a steady supply of iodine, facilitating the conversion of alkenes to vicinal diiodides. This method offers an alternative to handling solid iodine directly and allows for potentially more controlled reaction conditions. The diiodination of alkenes is a fundamental transformation in organic synthesis, providing valuable intermediates for a variety of subsequent reactions, including eliminations, substitutions, and organometallic preparations.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈I₂ | [1][2] |
| Molecular Weight | 309.915 g/mol | [1][2] |
| CAS Number | 53161-72-1 | [1][2] |
| Appearance | Not specified, likely a liquid | |
| Key Reaction | Reversible decomposition to 1-butene (B85601) and iodine | [1] |
Principle of Diiodination
This compound undergoes thermal decomposition to yield 1-butene and molecular iodine. The generated iodine then reacts with an alkene in an electrophilic addition reaction to form a vicinal diiodide.
Decomposition of this compound:
C₄H₈I₂ (this compound) ⇌ C₄H₈ (1-butene) + I₂ (iodine)[1]
Diiodination of an Alkene:
R₂C=CR₂ + I₂ ⇌ R₂CI-CIR₂ (vicinal diiodide)[3]
The overall reaction is reversible, and the formation of the diiodide is often more favorable at lower temperatures.[3]
Reaction Mechanism
The diiodination of alkenes with molecular iodine proceeds through an electrophilic addition mechanism involving a cyclic iodonium (B1229267) ion intermediate. This mechanism dictates the stereochemical outcome of the reaction.
-
Formation of the Iodonium Ion: The π-bond of the alkene attacks a molecule of iodine, displacing an iodide ion and forming a three-membered cyclic iodonium ion.[3][4]
-
Nucleophilic Attack by Iodide: The iodide ion then attacks one of the carbon atoms of the iodonium ion from the side opposite to the ring (backside attack).[4]
-
Product Formation: This nucleophilic attack opens the iodonium ion ring, resulting in the formation of a vicinal diiodide with the two iodine atoms in an anti configuration.[4][5]
Caption: Mechanism of electrophilic addition of iodine to an alkene.
Experimental Protocols
The following are general protocols for the diiodination of alkenes using molecular iodine, which can be generated in-situ from this compound.
Protocol 1: Thermal Generation of Iodine from this compound for Diiodination in a Non-Polar Solvent
This protocol is suitable for alkenes that are soluble in non-polar organic solvents. The reaction is driven by the controlled thermal decomposition of this compound.
Materials:
-
Alkene
-
This compound
-
Anhydrous non-polar solvent (e.g., dichloromethane, carbon tetrachloride)[4]
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Sodium thiosulfate (B1220275) solution (10%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkene in a minimal amount of the chosen anhydrous non-polar solvent.
-
Add a stoichiometric equivalent of this compound to the solution.
-
Gently heat the reaction mixture to a temperature sufficient to induce the slow decomposition of this compound (the optimal temperature may need to be determined empirically, starting from a lower temperature and gradually increasing). The appearance of the characteristic purple color of iodine will indicate its formation.
-
Stir the reaction at this temperature and monitor the progress by observing the disappearance of the iodine color. The reaction may require several hours.[4]
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture to room temperature.
-
Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude vicinal diiodide.
-
Purify the product by a suitable method, such as column chromatography or recrystallization, if necessary.
Protocol 2: Diiodination in a Protic Solvent with In-situ Generated Iodine
This method is applicable for substrates that are more soluble in polar protic solvents. The presence of a protic solvent may lead to the formation of iodohydrins as byproducts.[3]
Materials:
-
Alkene
-
This compound
-
Protic solvent (e.g., methanol, water)[4]
-
Reaction vessel
-
Stirring apparatus
-
Sodium thiosulfate solution (10%)
-
Organic solvent for extraction (e.g., diethyl ether)[4]
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, suspend or dissolve the alkene in the chosen protic solvent.
-
Add a stoichiometric equivalent of this compound.
-
Gently warm the mixture to initiate the decomposition of this compound.
-
Stir the reaction at room temperature or slightly elevated temperature. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify as needed.
Data Presentation
The following table summarizes the expected outcomes for the diiodination of representative alkenes based on the general principles of this reaction. Note that specific yields using this compound as the iodine source are not widely reported and would need to be determined experimentally.
| Alkene Substrate | Expected Product (Vicinal Diiodide) | Stereochemistry | Potential Byproducts |
| cis-But-2-ene | Racemic mixture of (2R,3S)- and (2S,3R)-2,3-diiodobutane | anti-addition | 1-Butene |
| trans-But-2-ene | meso-(2R,3R)-2,3-diiodobutane | anti-addition | 1-Butene |
| Cyclohexene | trans-1,2-Diiodocyclohexane | anti-addition | 1-Butene |
| Styrene | 1,2-Diiodo-1-phenylethane | anti-addition | 1-Butene, potential polymerization products[3] |
Logical Workflow for Diiodination using this compound
Caption: General experimental workflow for alkene diiodination.
Safety and Handling
-
This compound is expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The thermal decomposition of this compound generates 1-butene, a flammable gas. Conduct the reaction in a well-ventilated fume hood.
-
Iodine is a hazardous substance. Avoid inhalation of its vapors and contact with skin and eyes.
-
Organic solvents used in these protocols are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
This compound presents a viable option as an in-situ source of molecular iodine for the diiodination of alkenes. This approach can offer advantages in terms of handling and controlled release of the iodinating agent. The protocols provided are based on the well-established chemistry of alkene iodination and can be adapted for various substrates. Researchers are encouraged to optimize reaction conditions for their specific applications to achieve the desired yields and purity of the vicinal diiodide products.
References
- 1. Thioamination of Alkenes with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
Application Notes and Protocols: Use of 1,2-Diiodobutane and Related Iodoalkanes in Polymer Chemistry
Introduction
1,2-Diiodobutane is a vicinal diiodide that exhibits inherent instability, readily undergoing elimination reactions to form alkenes.[1] This characteristic renders it generally unsuitable for direct use in controlled polymerization reactions which necessitate stable initiators or chain transfer agents. However, the broader class of iodoalkanes plays a significant role in various polymerization techniques. These notes provide an overview of the challenges associated with this compound and detail the applications of other iodoalkanes in polymer chemistry, offering relevant alternatives for researchers.
Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP), also known as Degenerative Transfer, is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] This technique relies on the reversible transfer of an iodine atom between a growing polymer chain and a dormant polymeric iodide.[1]
Key Advantages of ITP:
-
Excellent Control: ITP offers precise control over the polymer's molecular weight and dispersity.[1]
-
Metal-Free: Unlike some other controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), ITP does not necessitate a metal catalyst, which is advantageous in applications where metal contamination is a concern.[1]
-
Versatility: A variety of iodoalkanes can serve as chain transfer agents (CTAs) or initiators, including alkyl iodides and perfluoroalkyl iodides. α,ω-diiodoalkanes can be employed to synthesize telechelic polymers, which have functional groups at both ends.[1]
Mechanism of Iodine Transfer Polymerization
The fundamental principle of ITP involves a degenerative chain transfer process. A propagating radical (P•) reacts with a dormant polymer chain capped with an iodine atom (P-I) to generate a new dormant species and a new propagating radical. This rapid and reversible exchange of the iodine atom ensures that all polymer chains have an equal opportunity to grow, leading to a uniform chain length distribution.[1]
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Experimental Protocol for Iodine Transfer Polymerization of Styrene (B11656)
This protocol outlines a typical experimental setup for the ITP of styrene using an iodoalkane as a chain transfer agent and a radical initiator.[1]
Materials:
-
Styrene (monomer)
-
Iodoalkane (Chain Transfer Agent, e.g., 1-iodo-2-phenylethane)
-
Azobisisobutyronitrile (AIBN) (Radical Initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Preparation: A reaction flask is charged with the iodoalkane, styrene, AIBN, and anhydrous toluene. The flask is then sealed with a rubber septum.
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 70°C) and stirred for a predetermined time (e.g., 24 hours).[1] The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol.[1]
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven to a constant weight.
| Parameter | Value |
| Monomer | Styrene |
| Chain Transfer Agent | 1-iodo-2-phenylethane |
| Initiator | AIBN |
| Solvent | Toluene |
| Temperature | 70°C |
| Time | 24 hours |
| Precipitation Solvent | Methanol |
Table 1: Typical Reaction Conditions for ITP of Styrene.
Living Cationic Polymerization
Living cationic polymerization is a method for synthesizing well-defined polymers with low molar mass distribution and unique architectures like star polymers and block copolymers.[2] This technique involves cationic propagating species and is characterized by controlled initiation and propagation while minimizing termination and chain transfer side-reactions.[2] While direct use of this compound is not documented, the principles of living cationic polymerization can involve the use of alkyl halides as initiators in conjunction with a Lewis acid co-initiator.[3]
General Principles
In living cationic polymerization, an equilibrium exists between a reactive, growing phase (carbocationic species) and an unreactive, dormant phase.[3] This equilibrium is intentionally established by allowing a nucleophile to combine with the cationic chain end, with a Lewis acid used to reactivate the dormant species and regenerate the growing chain end.[3]
Common monomers for this method are nucleophilic alkenes such as vinyl ethers, isobutylene, and styrene derivatives.[2] Initiation systems often consist of a binary system, for example, an alcohol and a Lewis acid.[2]
Caption: General Workflow of Living Cationic Polymerization.
Diiodoalkanes as Crosslinking Agents
While vicinal diiodides like this compound are unstable, other diiodoalkanes, such as 1,4-diiodobutane (B107930), are valuable as crosslinking agents in polymer chemistry.[4] Crosslinking involves the formation of chemical bonds between polymer chains, which enhances the material's mechanical strength, thermal stability, and solvent resistance.[4]
The bifunctional nature of 1,4-diiodobutane, with iodine atoms at both ends of the carbon chain, allows it to participate in reactions like nucleophilic substitution with functional groups on polymer backbones, thereby creating a crosslinked network.[4]
Hypothetical Protocol for Crosslinking a Polymer with 1,4-Diiodobutane
This protocol describes a general procedure for crosslinking a polymer containing nucleophilic functional groups (e.g., hydroxyl or amine groups) using 1,4-diiodobutane.
Materials:
-
Polymer with nucleophilic side groups (e.g., polyvinyl alcohol, polyethyleneimine)
-
1,4-Diiodobutane
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Non-coordinating base (e.g., Proton sponge)
Procedure:
-
Dissolution: Dissolve the polymer in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the base to the polymer solution, followed by the dropwise addition of a solution of 1,4-diiodobutane in the same solvent.
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for a set period. The progress of the crosslinking can be monitored by changes in viscosity or by spectroscopic methods.
-
Isolation: After the reaction is complete, cool the mixture and precipitate the crosslinked polymer by adding it to a non-solvent.
-
Purification and Drying: Wash the precipitated polymer to remove unreacted reagents and dry it under vacuum.
| Component | Role |
| Polymer with Nucleophilic Groups | Backbone for crosslinking |
| 1,4-Diiodobutane | Crosslinking agent |
| Anhydrous Solvent | Reaction medium |
| Base | To deprotonate nucleophilic groups |
Table 2: Components for a Typical Crosslinking Reaction.
While this compound itself has limited direct application in polymer synthesis due to its instability, the broader family of iodoalkanes provides versatile tools for polymer chemists. Iodine Transfer Polymerization offers a powerful metal-free method for creating well-defined polymers. Furthermore, the principles of living cationic polymerization can utilize alkyl halides, and more stable diiodoalkanes like 1,4-diiodobutane are effective crosslinking agents. The protocols and data presented here provide a foundation for researchers to explore these alternative applications in their work.
References
Application Notes and Protocols for Catalytic Reactions Involving 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane is a vicinal diiodide that holds potential as a versatile building block in organic synthesis. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests viability in a range of catalytic transformations analogous to those reported for other vicinal dihalides. These potential reactions, primarily centered around dehalogenation and carbon-carbon bond formation, offer pathways to valuable unsaturated and functionalized butane (B89635) derivatives.
This document provides detailed application notes and protocols for proposed catalytic reactions involving this compound. The methodologies are based on established catalytic systems for similar vicinal dihalides and alkyl halides, offering a foundational guide for researchers exploring the synthetic utility of this compound.
Proposed Catalytic Applications
The primary catalytic transformations for this compound can be categorized into two main types:
-
Catalytic Reductive Dehalogenation: The elimination of both iodine atoms to form a carbon-carbon double bond, yielding butenes. This transformation is a powerful method for the synthesis of alkenes.
-
Catalytic Cross-Coupling Reactions: The sequential or double substitution of the iodine atoms with other functional groups, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Application Note 1: Catalytic Reductive Dehalogenation to Butenes
Objective: To synthesize a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene) from this compound via a catalytic reductive elimination.
Background: The reductive dehalogenation of vicinal dihalides is a well-established method for alkene synthesis. While often performed with stoichiometric reducing agents like zinc, catalytic variants using transition metals such as palladium, nickel, or iron offer a more atom-economical and sustainable approach. These catalytic systems typically involve a low-valent metal center that undergoes oxidative addition to the carbon-iodine bond, followed by reductive elimination to form the alkene and regenerate the catalyst.
Proposed Catalysts:
-
Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands)
-
Nickel complexes (e.g., NiCl₂(dppe), Ni(cod)₂)
-
Iron complexes (e.g., FeCl₂, Fe(acac)₃)
Experimental Protocol: Palladium-Catalyzed Reductive Dehalogenation
This protocol is adapted from established procedures for the reductive dehalogenation of vicinal dihalides.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.08 mmol, 8 mol%).
-
Add anhydrous solvent (e.g., 10 mL) and stir the mixture at room temperature for 15 minutes to allow for the in situ formation of the active Pd(0) catalyst.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Add triethylamine (2.5 mmol, 2.5 equivalents) as a halogen scavenger.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting butene products can be analyzed by GC or NMR spectroscopy to determine the isomeric ratio.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data based on typical yields for palladium-catalyzed reductive dehalogenation of similar aliphatic vicinal dihalides. Actual yields for this compound may vary.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Butene Isomer Ratio (1-butene:cis-2-butene:trans-2-butene) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80 | 12 | >90 | Ratio dependent on reaction conditions and substrate stereochemistry |
| NiCl₂(dppe) | NaH | THF | 60 | 24 | ~85 | Potentially different selectivity profile compared to Palladium |
| Fe(acac)₃ / TMEDA | NaBH₄ | EtOH | 25 | 6 | ~75 | A more cost-effective and environmentally benign option |
TMEDA = Tetramethylethylenediamine
Reaction Workflow
Caption: Experimental workflow for the proposed catalytic reductive dehalogenation of this compound.
Application Note 2: Catalytic Cross-Coupling for C-C Bond Formation
Objective: To synthesize substituted butane derivatives by reacting this compound with organometallic reagents in the presence of a suitable transition metal catalyst.
Background: Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. For dihaloalkanes, these reactions can proceed in a stepwise manner, allowing for the potential synthesis of mono- and di-substituted products. The reactivity of the C-I bonds in this compound makes it a suitable candidate for such transformations. The choice of catalyst, ligand, and reaction conditions can influence the selectivity and efficiency of the coupling process.
Proposed Organometallic Reagents:
-
Grignard reagents (R-MgX)
-
Organozinc reagents (R-ZnX)
-
Organoboron reagents (R-B(OR)₂) (Suzuki-Miyaura coupling)
Experimental Protocol: Nickel-Catalyzed Cross-Coupling with a Grignard Reagent
This protocol is a generalized procedure based on known nickel-catalyzed couplings of alkyl halides.
Materials:
-
This compound
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
A suitable phosphine or N-heterocyclic carbene (NHC) ligand (e.g., triphenylphosphine, IPr)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et₂O))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve nickel(II) acetylacetonate (e.g., 0.05 mmol, 5 mol%) and the ligand (e.g., 0.10 mmol, 10 mol%) in anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., 1.1 mmol, 1.1 equivalents for mono-substitution) to the catalyst solution.
-
After stirring for 15 minutes, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Illustrative)
The following table provides hypothetical data for the cross-coupling of this compound, based on typical outcomes for similar reactions with alkyl dihalides.
| Catalyst System | Organometallic Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Ni(acac)₂ / PPh₃ | PhMgBr (1.1 eq) | THF | 25 | 12 | Mono-phenylated butane | ~70 |
| Pd(PPh₃)₄ | MeZnCl (2.2 eq) | Dioxane | 90 | 24 | Di-methylated butane | ~60 |
| PdCl₂(dppf) | Vinyl-B(pin) (1.1 eq) | Toluene | 100 | 18 | Mono-vinylated butane | ~65 |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; B(pin) = pinacol (B44631) boronic ester
Proposed Catalytic Cycle
Caption: A proposed catalytic cycle for the nickel-catalyzed cross-coupling of this compound.
Conclusion
While dedicated catalytic protocols for this compound are currently sparse in the chemical literature, its structural similarity to other vicinal dihalides provides a strong basis for proposing its application in catalytic reductive dehalogenation and cross-coupling reactions. The protocols and data presented herein are intended to serve as a starting point for researchers to develop and optimize these transformations. Further investigation into the reactivity and selectivity of this compound in these and other catalytic systems is warranted and could unlock new synthetic pathways to valuable chemical entities.
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on analogous chemical systems. Researchers should exercise standard laboratory safety precautions and perform their own optimization studies.
Application Note: GC-MS Method for Monitoring the Dehalogenation of 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane is a vicinal dihalide that can serve as a precursor in various organic syntheses, including the formation of alkenes through elimination reactions or the introduction of functional groups via substitution. Monitoring the progress of reactions involving such compounds is crucial for optimizing reaction conditions, determining kinetics, and ensuring product purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification and quantification based on mass-to-charge ratios.[1]
This application note presents a detailed GC-MS method for monitoring the dehalogenation of this compound to form various butene isomers. The protocol outlines sample preparation, GC-MS parameters, and data analysis techniques suitable for tracking the consumption of the reactant and the formation of products over time.
Reaction to be Monitored
The example reaction monitored in this application is the base-induced dehalogenation of this compound, which proceeds via an E2 elimination mechanism to yield a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene).
Reaction Scheme:
CH₃CH₂CH(I)CH₂(I) + Base → CH₃CH₂CH=CH₂ + CH₃CH=CHCH₃ (cis and trans) + Base-H⁺ + I⁻
Experimental Protocols
Materials and Reagents
-
This compound (reactant)
-
Potassium tert-butoxide (base)
-
tert-Butanol (B103910) (solvent)
-
Dichloromethane (B109758) (quenching and extraction solvent)
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (e.g., Dodecane)
-
GC-MS grade solvents
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. For this application, a system equipped with a capillary column is ideal.
Sample Preparation Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of this compound in tert-butanol.
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the reaction mixture. The internal standard should be a compound that does not react with the reagents and is well-separated chromatographically from the analyte peaks.
-
Reaction Initiation: Initiate the reaction by adding a solution of potassium tert-butoxide in tert-butanol to the flask at a controlled temperature.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a suitable quenching agent like dichloromethane and a small amount of water to dissolve the inorganic salts.
-
Extraction: Vortex the vial to ensure thorough mixing and extraction of the organic components into the dichloromethane layer.
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.
-
Dilution: Dilute the dried organic extract to a suitable concentration for GC-MS analysis (e.g., approximately 10 µg/mL).[2]
-
Vialing: Transfer the final diluted sample to a GC-MS autosampler vial for analysis.[2][3]
GC-MS Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Versatile for various sample concentrations. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Liner | Deactivated, single taper with glass wool | Promotes homogeneous vaporization. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for capillary column performance. |
| Column | VF-624ms or similar (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness | Good selectivity for a range of volatile compounds. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min) | Provides good separation of butene isomers and the starting material. |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature for good ionization. |
| MS Quad Temp. | 150 °C | Typical setting for good mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity and quantification. |
Data Presentation and Analysis
Quantitative analysis can be performed by integrating the peak areas of the reactant and products and comparing them to the peak area of the internal standard. The concentration of each species at different time points can then be calculated.
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and accurate quantification, the following characteristic ions should be monitored in SIM mode:
| Compound | Characteristic Ions (m/z) |
| Butene Isomers | 56 (Molecular Ion), 41, 39 |
| This compound | 310 (Molecular Ion), 183 ([M-I]⁺), 127 (I⁺), 57 ([C₄H₉]⁺) |
| Dodecane (Internal Std.) | 170 (Molecular Ion), 57, 43 |
Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data from monitoring the dehalogenation of this compound over 120 minutes.
| Time (min) | This compound Conc. (mM) | Total Butenes Conc. (mM) |
| 0 | 100.0 | 0.0 |
| 5 | 85.2 | 14.8 |
| 15 | 60.5 | 39.5 |
| 30 | 36.8 | 63.2 |
| 60 | 13.5 | 86.5 |
| 120 | 1.8 | 98.2 |
Visualizations
References
- 1. 1,1-Diiodobutane | C4H8I2 | CID 13734809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of butene isomer mixtures using process mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Process Mass Spectrometric Parameterization of Butene Isomer Mixtures" by Eloise Marie Joyce [trace.tennessee.edu]
- 4. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodobutane is a vicinal diiodoalkane that serves as a valuable intermediate in organic synthesis. Its two iodine atoms provide reactive sites for a variety of transformations, including the introduction of functional groups and the formation of carbon-carbon bonds. This makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical compounds and materials with novel properties. This document provides detailed protocols for the large-scale synthesis of this compound from 1-butene, along with methods for its purification and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for safe handling, reaction planning, and purification.
| Property | Value | Reference |
| Molecular Formula | C₄H₈I₂ | [1] |
| Molecular Weight | 309.915 g/mol | [2][3] |
| CAS Number | 53161-72-1 | [1][2][3] |
| Boiling Point | 230.1 °C at 760 mmHg | [2] |
| Density | 2.337 g/cm³ | [2] |
| Refractive Index | 1.618 | [2] |
| Flash Point | 104.3 °C | [2] |
Synthesis of this compound from 1-Butene
The most common and direct method for the synthesis of this compound is the electrophilic addition of iodine to 1-butene. To drive the reaction to completion and prevent the reverse reaction, an oxidizing agent such as hydrogen peroxide is often employed. This method is adaptable to a large scale.
Reaction Scheme
Caption: Workflow for the large-scale synthesis of this compound.
Electrophilic Iodination Mechanism
The reaction proceeds through an electrophilic addition mechanism involving a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by an iodide ion results in the formation of the vicinal diiodide.
Caption: Mechanism of electrophilic addition of iodine to 1-butene.
References
Application Notes and Protocols for Green Synthesis of 1,2-Diiodobutane
Introduction
1,2-Diiodobutane is a valuable chemical intermediate in organic synthesis. Traditional methods for its synthesis often involve the direct addition of molecular iodine to 1-butene (B85601), which may utilize hazardous solvents and present safety concerns. Green chemistry principles encourage the development of safer, more sustainable, and environmentally benign synthetic routes. This document outlines two potential green chemistry approaches for the synthesis of this compound, moving away from conventional methods towards more sustainable alternatives. These protocols are based on established green iodination methodologies for alkenes and are adapted for the specific synthesis of this compound.
The proposed methods focus on the use of safer oxidants and solvent systems, and the in-situ generation of the iodinating species, thereby reducing waste and improving the overall environmental profile of the synthesis.
Approach 1: Aerobic Oxidative Iodination
This method utilizes potassium iodide as the iodine source in a system where air serves as the ultimate oxidant, with a catalytic amount of a nitrite (B80452) salt in an acidic medium. This approach is considered environmentally friendly due to the use of air as the terminal oxidant and the avoidance of stoichiometric amounts of hazardous oxidizing agents.
Experimental Protocol
Materials:
-
1-Butene (gas or condensed)
-
Potassium iodide (KI)
-
Sodium nitrite (NaNO₂)
-
Ethanol (or other green solvent)
-
Dilute sulfuric acid (e.g., 1 M)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Gas inlet tube/bubbler
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a gas inlet tube.
-
Reactant Mixture: To the flask, add potassium iodide (1.2 equivalents) and a catalytic amount of sodium nitrite (0.1 equivalents) dissolved in a suitable green solvent such as ethanol.
-
Acidification: Slowly add dilute sulfuric acid to the mixture to create an acidic environment.
-
Introduction of 1-Butene: Cool the reaction mixture to 0-5 °C using an ice bath. Bubble 1-butene gas (1.0 equivalent) slowly through the stirred solution. Alternatively, if using condensed 1-butene, add it dropwise. To prevent polymerization, the alkene should be added as the last reactant.[1]
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Further Purification: The crude product can be further purified by column chromatography if necessary.
Logical Workflow Diagram
Caption: Workflow for aerobic oxidative iodination of 1-butene.
Approach 2: Hydrogen Peroxide Mediated Iodination
This protocol utilizes hydrogen peroxide as a clean and efficient oxidant to activate molecular iodine for the iodination of alkenes.[2] This method avoids the use of heavy metal catalysts and harsh acidic conditions, with water being the primary byproduct.
Experimental Protocol
Materials:
-
1-Butene (gas or condensed)
-
Iodine (I₂)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Methanol (B129727) or water as a solvent/nucleophile source
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Gas inlet tube/bubbler
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stir bar and a gas inlet tube.
-
Reactant Mixture: Add iodine (0.5 equivalents) to the flask, followed by methanol or water as the solvent.[2]
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (0.5 equivalents or a slight excess) to the stirred mixture.[2]
-
Introduction of 1-Butene: Cool the reaction mixture and bubble 1-butene gas (1.0 equivalent) through the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by observing the disappearance of the iodine color and by using TLC or GC.
-
Work-up: After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine and hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Further Purification: If required, purify the resulting this compound by column chromatography.
Signaling Pathway Diagram
Caption: Proposed pathway for H2O2-mediated iodination.
Data Presentation
The following table summarizes hypothetical quantitative data for the two proposed green synthesis methods for this compound. These values are illustrative and would require experimental validation.
| Parameter | Approach 1: Aerobic Oxidative Iodination | Approach 2: H₂O₂ Mediated Iodination |
| Starting Material | 1-Butene | 1-Butene |
| Iodine Source | Potassium Iodide (KI) | Iodine (I₂) |
| Oxidant | Air (O₂) | Hydrogen Peroxide (H₂O₂) |
| Catalyst/Reagent | Sodium Nitrite (NaNO₂) | None |
| Solvent | Ethanol | Methanol/Water |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-8 hours | 2-6 hours |
| Theoretical Yield | High | High |
| Byproducts | Water | Water |
| Green Chemistry Principles | Use of a renewable oxidant (air), catalytic process. | Use of a clean oxidant, generation of a benign byproduct (water). |
Concluding Remarks
The presented protocols for the synthesis of this compound offer greener alternatives to traditional methods. The aerobic oxidative iodination leverages the use of air as a sustainable oxidant, while the hydrogen peroxide-mediated method employs a clean oxidant with water as the only byproduct. Both methods align with the principles of green chemistry by minimizing waste and avoiding the use of hazardous reagents. For researchers and professionals in drug development, these approaches provide a framework for developing more sustainable and environmentally responsible chemical syntheses. Further optimization and experimental validation are recommended to determine the precise reaction conditions and yields for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,2-Diiodobutane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields in reactions involving 1,2-diiodobutane.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often low-yielding?
A1: this compound is an example of a vicinal diiodide, which is known to be inherently unstable. This instability is a primary contributor to low reaction yields. Several factors contribute to this instability:
-
Steric Strain: The two large iodine atoms on adjacent carbons create significant steric strain.
-
Weak Carbon-Iodine Bonds: The C-I bond is the weakest of the carbon-halogen bonds, making the compound susceptible to decomposition.[1]
-
Propensity for Elimination: Vicinal diiodides readily undergo elimination reactions to form more stable alkenes, in this case, butene.[1]
Q2: What is the main side reaction that occurs with this compound?
A2: The most common side reaction is an E2 elimination to form a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). This reaction is often favored, especially in the presence of a base, and is a major pathway for yield loss.
Q3: How does the stereochemistry of my this compound starting material affect the reaction?
A3: The stereochemistry of the starting material is crucial, particularly in E2 elimination reactions. For the E2 mechanism to proceed efficiently, the hydrogen atom to be removed and the leaving group (iodide) must be in an anti-periplanar conformation.[2][3][4] Different stereoisomers of this compound will have different propensities to achieve this conformation, which can affect the rate of the elimination side reaction and the stereochemistry of the resulting butene.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Substitution Product
Possible Cause: Competing E2 elimination reaction is dominating.
Solutions:
-
Choice of Base/Nucleophile:
-
If a strong, sterically hindered base is being used, it will favor elimination. Consider using a less hindered base or a weaker base if the reaction allows.
-
If the goal is substitution, use a good nucleophile that is a weak base. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), or a soft nucleophile like a thiolate (RS⁻).
-
-
Reaction Temperature:
-
Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can help to favor the substitution pathway.
-
-
Solvent:
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can favor elimination.
-
Issue 2: Formation of a Mixture of Products, Including Alkenes
Possible Cause: A combination of substitution and elimination reactions are occurring.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and concentration of reactants to find conditions that maximize the formation of the desired product.
-
Protecting Groups: If your nucleophile is also a strong base and you have other sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.
Issue 3: Decomposition of Starting Material
Possible Cause: this compound is degrading before it can react.
Solutions:
-
Purity of Starting Material: Ensure the this compound is pure and free of acidic impurities that can catalyze decomposition. Consider passing it through a short column of neutral alumina (B75360) before use.
-
Storage: Store this compound in a cool, dark place, and consider storing it over copper wire to scavenge any iodine that may form upon decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation
The following table provides hypothetical data for a generic Sₙ2 reaction of this compound with a nucleophile (Nu⁻) to illustrate the effect of different reaction parameters on the product distribution.
| Entry | Nucleophile/Base | Solvent | Temperature (°C) | Yield of Substitution Product (%) | Yield of Elimination Product (Butenes) (%) |
| 1 | Sodium Azide | DMF | 25 | 85 | 15 |
| 2 | Sodium Azide | DMF | 80 | 60 | 40 |
| 3 | Sodium Ethoxide | Ethanol | 25 | 20 | 80 |
| 4 | Sodium Ethoxide | Ethanol | 80 | 5 | 95 |
| 5 | Potassium t-butoxide | t-butanol | 25 | <5 | >95 |
Experimental Protocols
Protocol 1: General Procedure for the Dehalogenation of this compound with Zinc Dust
This protocol describes the elimination of both iodine atoms from this compound to yield a mixture of butenes, a common side reaction that can be synthetically useful under controlled conditions.
Materials:
-
This compound
-
Zinc dust
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Chloroform (B151607) or ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel or celite pad)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1 mmol).
-
Add methanol (10 mL) to the flask.
-
With stirring, add ammonium chloride (0.5 mmol) followed by zinc dust (2 mmol).
-
Heat the reaction mixture to 60°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess zinc and salts.
-
Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
Take up the residue in chloroform or ether (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer twice with a saturated brine solution and then once with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and carefully evaporate the solvent. The butene product is volatile and may be lost if evaporation is too aggressive. The product can be collected in a cold trap or used directly in a subsequent step.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in reactions involving this compound.
References
- 1. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 3. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,2-Diiodobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diiodobutane. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound from butene?
A1: The synthesis of this compound via the direct iodination of butene presents several challenges. The reaction is known to be reversible, and the diiodoalkane product is often unstable, readily decomposing back to the alkene and iodine or eliminating hydrogen iodide (HI).[1] This equilibrium and product instability can lead to low yields. Furthermore, a variety of side reactions can occur, leading to the formation of numerous byproducts.
Q2: What are the common byproducts observed during the synthesis of this compound?
A2: Several byproducts can form depending on the specific reaction conditions. These include:
-
Isomers of diiodobutane: Positional isomers such as 1,1-, 1,3-, 1,4-, 2,2-, and 2,3-diiodobutane can be formed.
-
Butene isomers: Iodine can catalyze the isomerization of the starting butene, leading to a mixture of 1-butene (B85601), cis-2-butene, and trans-2-butene.
-
Iodobutene isomers: Elimination of HI from diiodobutane or allylic iodination can produce various iodobutene isomers.
-
1,3-Butadiene: Further elimination of HI from iodobutene can result in the formation of 1,3-butadiene.
-
Polymerization products: Under certain conditions, particularly in the presence of light or at room temperature, butene can undergo polymerization.[1]
Q3: My reaction mixture has a persistent purple or brown color even after the reaction should be complete. What does this indicate and how can I resolve it?
A3: A persistent purple or brown color indicates the presence of unreacted elemental iodine (I₂). This can be due to an incomplete reaction or the decomposition of the this compound product back to butene and iodine. To remove residual iodine, the reaction mixture can be washed with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproduct formation requires careful control of reaction conditions:
-
Temperature: Lower temperatures generally favor the desired addition reaction and minimize decomposition and isomerization side reactions.
-
Light: The reaction should be carried out in the dark to prevent light-induced radical side reactions and decomposition of the product.
-
Solvent: The choice of solvent can influence the reaction mechanism. Polar solvents can facilitate the ionic addition mechanism.
-
Reaction Time: Prolonged reaction times can lead to increased decomposition and byproduct formation. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal reaction time.
Q5: What is the best method for purifying crude this compound?
A5: Purification of this compound can be challenging due to its instability.
-
Work-up: After quenching the reaction, the organic layer should be washed with sodium thiosulfate solution to remove excess iodine, followed by a wash with a mild base like sodium bicarbonate to neutralize any acidic byproducts.
-
Distillation: Vacuum distillation is a common method for purifying diiodoalkanes. However, care must be taken to use the lowest possible temperature to avoid thermal decomposition.
-
Chromatography: Column chromatography on silica (B1680970) gel can be used, but the acidic nature of silica can promote the elimination of HI. Using a deactivated (neutral) stationary phase like neutral alumina (B75360) or treating the silica gel with a base like triethylamine (B128534) is advisable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction equilibrium favors starting materials. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents. | 1. Use a slight excess of iodine to shift the equilibrium towards the product. 2. Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. A moderate increase in temperature may be necessary, but monitor for decomposition. 3. Ensure the butene and iodine used are of high purity. |
| Formation of Multiple Products (Poor Selectivity) | 1. Isomerization of the starting butene. 2. Radical side reactions initiated by light. 3. Presence of water leading to iodohydrin formation. 4. High reaction temperature promoting elimination and rearrangement. | 1. Use a specific butene isomer as the starting material and maintain low reaction temperatures to minimize iodine-catalyzed isomerization. 2. Conduct the reaction in the dark or in amber-colored glassware. 3. Use anhydrous solvents and reagents. 4. Maintain a low reaction temperature (e.g., 0 °C or below). |
| Product Decomposes During Work-up or Purification | 1. Thermal instability of this compound. 2. Presence of acidic impurities catalyzing decomposition. 3. Exposure to light. | 1. Perform work-up and purification steps at low temperatures. Use vacuum distillation at the lowest possible pressure and temperature. 2. Neutralize the crude product with a mild base (e.g., saturated NaHCO₃ solution) before purification. 3. Protect the product from light at all stages by using amber vials or wrapping glassware in aluminum foil. |
| Difficulty in Removing Unreacted Iodine | 1. Insufficient quenching agent. 2. Product decomposition releasing iodine during work-up. | 1. Add sufficient saturated sodium thiosulfate solution until the organic layer is colorless. 2. Perform the work-up quickly and at a low temperature to minimize decomposition. |
Data Presentation
Due to the limited availability of precise quantitative data in the literature for the byproduct distribution in this compound synthesis under varying conditions, the following table summarizes the key byproducts and the factors that are known to influence their formation qualitatively.
| Byproduct | Formation Favored By | Proposed Mechanism |
| 2,3-Diiodobutane | Starting with 2-butene (B3427860) or isomerization of 1-butene to 2-butene followed by iodination. | Electrophilic addition of iodine to 2-butene. |
| 1,3- and 1,4-Diiodobutane | Isomerization of the initial carbocation intermediate or radical reactions. | Rearrangement of the initially formed carbocation or radical intermediates. |
| 1,1- and 2,2-Diiodobutane | Rearrangement of carbocation intermediates. | Hydride or alkyl shifts in the carbocation intermediate. |
| Butene Isomers (cis/trans-2-Butene from 1-Butene) | Presence of iodine, elevated temperatures. | Iodine-catalyzed equilibrium. |
| Iodobutene Isomers | Higher temperatures, presence of a base, or prolonged reaction times. | Elimination of HI from diiodobutane isomers. |
| 1,3-Butadiene | Strong basic conditions or high temperatures. | Double dehydroiodination. |
Experimental Protocols
Synthesis of this compound from 1-Butene
This protocol is a general procedure and may require optimization based on laboratory conditions and desired product purity.
Materials:
-
1-Butene
-
Iodine (I₂)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve iodine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble 1-butene (1.0 equivalent) through the stirred solution. Alternatively, a pre-weighed amount of condensed 1-butene can be added.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the purple iodine color is an indicator of reaction progression.
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by adding cold saturated aqueous sodium thiosulfate solution dropwise until the iodine color is fully discharged.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
The crude this compound should be used immediately or purified quickly by vacuum distillation or column chromatography on neutral alumina.
GC-MS Protocol for Product Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
GC-MS Conditions (starting point, may require optimization):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Visualizations
Reaction Pathway for this compound Synthesis and Byproduct Formation
Caption: Main reaction pathway and major side reactions in this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Purification of 1,2-Diiodobutane from unreacted starting materials
Technical Support Center: Purification of 1,2-Diiodobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound from unreacted starting materials and decomposition products. Vicinal diiodides like this compound are known for their instability, making purification a significant challenge for researchers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to purify?
A1: The difficulty in purifying this compound stems from its inherent instability. The two large iodine atoms on adjacent carbons lead to significant steric strain. This, combined with the weak carbon-iodine bonds, makes the molecule prone to eliminating a molecule of iodine (I₂) to form the more stable 1-butene (B85601). This decomposition can be triggered by heat, light, or contact with acidic surfaces, such as standard silica (B1680970) gel.
Q2: What are the most common impurities I should expect?
A2: The primary impurities encountered are typically:
-
1-Butene : The main decomposition product.[1] As a gas at room temperature, it can often be removed easily but its formation indicates product loss.[2][3]
-
Unreacted Starting Materials : Depending on the synthetic route, this could include 1-butene or other C4 precursors.
-
Iodine (I₂) : A direct result of decomposition, which imparts a characteristic purple or brown color to the product.[4]
-
Constitutional Isomers : If the synthesis is not perfectly regioselective, isomers like 1,1-diiodobutane, 2,2-diiodobutane, or 1,4-diiodobutane (B107930) may be present.
Q3: My purified this compound has a brown/purple tint. What does this mean and can I fix it?
A3: A brown or purple color indicates the presence of dissolved iodine (I₂), a sign of decomposition.[4] You can remove the color by washing the product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃). This converts the colored I₂ to colorless iodide (I⁻), which can then be removed in the aqueous phase.
Q4: Can I use standard silica gel for column chromatography?
A4: It is strongly discouraged. Standard silica gel is slightly acidic and can catalyze the elimination of iodine from this compound, leading to significant decomposition and loss of your product. If chromatography is necessary, you should use deactivated (neutralized) silica gel or an alternative stationary phase like alumina.
Q5: Is distillation a viable purification method?
A5: While possible, distillation must be performed with great care. This compound is thermally labile, and heating can cause rapid decomposition. If you must distill, it should be done under high vacuum to lower the boiling point and minimize thermal stress on the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant product loss and formation of 1-butene during column chromatography. | The stationary phase (silica gel) is acidic, catalyzing decomposition. The column was run at too high a temperature. | A) Deactivate the silica gel by preparing a slurry with an eluent containing 1-2% triethylamine (B128534). B) Use a less acidic stationary phase, such as neutral alumina. C) Perform the chromatography at a lower temperature (e.g., in a cold room). |
| The crude product is a dark, oily liquid that smells of alkene. | Significant decomposition has occurred, releasing iodine and forming 1-butene. | A) Before main purification, wash the crude product with a 5% aqueous sodium thiosulfate solution to remove iodine. B) Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo at low temperature. |
| Attempted distillation results in a dark, tarry residue and poor yield. | The distillation temperature is too high, causing thermal decomposition. | A) Use a high-vacuum pump to significantly lower the boiling point. B) Ensure the heating mantle temperature is only slightly above the liquid's boiling point at that pressure. C) Consider a non-thermal purification method like low-temperature recrystallization or deactivated chromatography. |
| NMR analysis shows the presence of a constitutional isomer (e.g., 1,4-diiodobutane). | The initial synthesis was not regioselective, or an impure starting material was used. | A) Attempt careful fractional distillation under high vacuum, as boiling points may differ sufficiently for separation.[5][6] B) Perform flash chromatography on deactivated silica, using a low-polarity eluent system to maximize separation. |
Data Presentation
Table 1: Physical Properties of this compound and Common Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₈I₂ | 309.92[7] | 230.1 °C @ 760 mmHg[5] |
| 1-Butene | C₄H₈ | 56.11[3] | -6.3 °C[2][3] |
| 1,4-Diiodobutane | C₄H₈I₂ | 309.92[6][8][9] | 147-152 °C @ 26 mmHg[6][10][11] |
| 1,1-Diiodobutane | C₄H₈I₂ | 309.92[12] | Not available |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best Suited For |
| Washing/Extraction | Simple, fast, good for removing salts and water-soluble impurities (like I₂ with thiosulfate). | Not effective for separating non-polar organic impurities. | Initial workup to remove decomposition color and inorganic byproducts. |
| Deactivated Flash Chromatography | Good for separating compounds with different polarities (e.g., isomers, less polar impurities). | Can still lead to some decomposition; requires careful setup. | Separating isomers or other organic impurities when distillation is not feasible. |
| Vacuum Distillation | Can be effective for separating compounds with different boiling points if the product is thermally stable enough under vacuum. | High risk of thermal decomposition, even under vacuum. | Purifying from non-volatile impurities or isomers with significantly different boiling points. |
| Low-Temperature Recrystallization | Gentle method that avoids thermal stress. Can yield very pure material. | Finding a suitable solvent system can be challenging; may result in lower yields. | Obtaining high-purity material when other methods fail or cause decomposition. |
Experimental Protocols
Protocol 1: De-Colorization with Sodium Thiosulfate
-
Dissolve the crude this compound in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% (w/v) aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The purple/brown color of iodine should disappear from the organic layer.
-
Drain the lower aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the brine and transfer the organic layer to a clean flask. Dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate at low temperature.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
-
Prepare Deactivated Silica: In a fume hood, create a slurry of silica gel in your chosen eluent (e.g., 99:1 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1-2% (v/v). Stir for 15 minutes.
-
Pack the Column: Pack a chromatography column with the deactivated silica slurry.
-
Equilibrate: Flush the packed column with at least two column volumes of the eluent (containing 1-2% triethylamine) to ensure it is fully equilibrated.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica bed.
-
Elute and Collect: Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Visualized Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Experimental workflow for deactivated flash chromatography.
References
- 1. This compound [webbook.nist.gov]
- 2. 1-Butene - Wikipedia [en.wikipedia.org]
- 3. 1-Butene Properties, Production & Applications | Rayeneh [rayeneh.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound [webbook.nist.gov]
- 8. 1,4-Diiodobutane(628-21-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 1,4-Diiodobutane | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Diiodobutane CAS#: 628-21-7 [m.chemicalbook.com]
- 11. 1,4-ジヨードブタン ≥99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1,1-Diiodobutane | C4H8I2 | CID 13734809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Reactivity of 1,2-Diiodobutane: A Technical Guide to Temperature Optimization
For Immediate Release
Researchers, scientists, and professionals in drug development utilizing 1,2-diiodobutane can now access a comprehensive technical support center designed to address common challenges and optimize reaction conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this versatile, yet thermally sensitive, reagent.
Due to its inherent instability, this compound presents unique challenges in experimental design, primarily concerning temperature control. The vicinal arrangement of the two bulky iodine atoms leads to significant steric strain, making the molecule prone to decomposition, predominantly through the elimination of molecular iodine (I₂) to yield various butene isomers. Understanding the delicate balance between desired reaction pathways—such as nucleophilic substitution and controlled elimination—and undesired decomposition is critical for achieving high yields and product purity.
This technical support center offers detailed experimental protocols, quantitative data summaries, and visual aids to empower researchers in harnessing the full potential of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading even during storage. What is the optimal storage temperature?
A1: this compound is known to be thermally unstable.[1] It is recommended to store it at low temperatures, ideally at or below 0°C, and protected from light to minimize decomposition. The formation of a purple or brown tint is an indicator of decomposition, signifying the formation of elemental iodine.
Q2: I am attempting a nucleophilic substitution reaction, but I'm observing significant amounts of butene byproducts. How can I favor substitution over elimination?
A2: The competition between substitution and elimination is highly temperature-dependent. Generally, lower temperatures favor substitution reactions.[2] For most nucleophilic substitutions with this compound, it is advisable to conduct the reaction at temperatures ranging from -78°C to 0°C to suppress the elimination of iodine.[3] The choice of a non-bulky nucleophile and a polar aprotic solvent, such as DMF, can also promote the desired SN2 pathway.
Q3: What are the expected products of elimination reactions with this compound, and how can I control the regioselectivity?
A3: Elimination of one equivalent of HI from this compound can lead to the formation of 1-iodo-1-butene, 2-iodo-1-butene, 1-iodo-2-butene, and 2-iodo-2-butene. A double elimination will yield but-1-yne or buta-1,3-diene. The use of a strong, sterically hindered base, such as potassium tert-butoxide, typically favors the formation of the less substituted alkene (Hofmann product), which in this case would be 1-iodobutene isomers.[4][5] Conversely, a smaller, strong base like sodium ethoxide at elevated temperatures may favor the more substituted and thermodynamically stable 2-iodobutene isomers (Zaitsev product).
Q4: Are there specific temperature recommendations for dehydrohalogenation to form an alkyne?
A4: Yes, to achieve a double elimination to form an alkyne, stronger reaction conditions are necessary. This typically involves using a strong base, such as potassium hydroxide, in a high-boiling solvent like ethanol (B145695) under reflux conditions.[6] These higher temperatures are required to overcome the activation energy for the second elimination step.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Recommended Solution |
| Low yield of desired substitution product and presence of alkene and iodine. | Reaction temperature is too high, favoring decomposition and elimination. | Decrease the reaction temperature. Start at -78°C and slowly warm if necessary. Monitor the reaction closely by TLC or LC-MS. |
| Reaction is sluggish even after extended periods at low temperature. | Insufficient activation energy for the nucleophilic attack. | After an initial period at low temperature, cautiously and incrementally increase the temperature (e.g., to -40°C or -20°C) while monitoring for byproduct formation. Alternatively, consider using a more potent nucleophile or a solvent that better solubilizes the reactants. |
| Formation of multiple substitution products. | The nucleophile is reacting at both the C1 and C2 positions. | This is expected as both carbons are susceptible to nucleophilic attack. To achieve regioselectivity, consider using a substrate with different steric or electronic environments at the two carbons if your synthesis allows. |
Issue 2: Uncontrolled Elimination and Product Mixture
| Symptom | Possible Cause | Recommended Solution |
| A complex mixture of butene and iodobutene isomers is formed. | Spontaneous decomposition and/or non-selective base-mediated elimination. | For controlled elimination, use a strong, non-nucleophilic base and carefully control the stoichiometry. To avoid decomposition, maintain low temperatures if elimination is not the desired outcome. |
| Formation of buta-1,3-diene instead of a mono-elimination product. | The reaction conditions are too harsh, leading to a second elimination. | Use a milder base or lower the reaction temperature and time. Carefully control the equivalents of the base used. |
Experimental Protocols & Data
Table 1: Temperature Guidelines for Common Reactions of this compound
| Reaction Type | Reagents | Solvent | Typical Temperature Range (°C) | Primary Product(s) | Key Considerations |
| Nucleophilic Substitution (SN2) | Sodium Azide (NaN₃) | DMF | -20 to 25 | 1,2-Diazidobutane | Low temperatures are crucial to minimize elimination. Reaction proceeds with inversion of stereochemistry. |
| Dehydrohalogenation (E2) | Potassium tert-butoxide | THF | 0 to 25 | 1-Iodo-1-butene / 2-Iodo-1-butene | A bulky base favors the Hofmann elimination product. |
| Double Dehydrohalogenation | Potassium Hydroxide (KOH) | Ethanol | Reflux (~78) | But-1-yne | Requires a strong base and elevated temperatures to facilitate both elimination steps. |
| Thermal Decomposition | Heat | N/A | > 25 (significant at higher temps) | Butenes, Iodine | This compound is prone to decomposition even at room temperature.[1][7] |
Visualizing Reaction Pathways
To further aid in experimental design, the following diagrams illustrate the key reaction pathways and decision-making processes when working with this compound.
Caption: Reaction pathways of this compound based on conditions.
Caption: Troubleshooting flowchart for optimizing this compound reactions.
By providing this centralized resource, we aim to facilitate more efficient and successful research outcomes for scientists and developers working with this important chemical intermediate. For further inquiries, please consult the detailed safety data sheet (SDS) for this compound before handling.
References
- 1. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
Technical Support Center: Solvent Effects on the Reactivity of 1,2-Diiodobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of solvents on the reactivity of 1,2-diiodobutane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dehalogenation of this compound is proceeding much slower than expected. What are the potential causes?
A1: Several factors related to your solvent choice could be slowing down the reaction. Consider the following:
-
Solvent Polarity: For an E2 elimination, which is a common pathway for vicinal dihalides, a polar aprotic solvent is generally preferred.[1] Polar protic solvents can solvate the base, reducing its nucleophilicity and slowing the reaction.[2]
-
Base Strength and Solubility: Ensure your chosen base is strong enough to induce elimination and is soluble in the reaction solvent. Poor solubility will lead to a heterogeneous mixture and slower reaction rates.
-
Contaminants: Water is a common contaminant in many organic solvents and can interfere with the reaction, particularly if you are using a very strong base. Ensure your solvent is anhydrous.
Troubleshooting Steps:
-
Verify Solvent Type: Confirm that you are using a polar aprotic solvent such as DMSO, DMF, or acetonitrile.
-
Check Base Solubility: Visually inspect the reaction mixture for undissolved base. If necessary, consult literature for the solubility of your base in the chosen solvent.
-
Use Anhydrous Solvent: If you suspect water contamination, use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
Q2: I am observing a mixture of substitution and elimination products. How can I favor the elimination pathway?
A2: The competition between substitution (SN2) and elimination (E2) is common.[1] To favor elimination, consider these adjustments:
-
Sterically Hindered Base: Use a bulky, non-nucleophilic base like potassium tert-butoxide. Its size makes it a poor nucleophile, thus favoring the abstraction of a proton (elimination) over attacking the carbon atom (substitution).
-
Solvent Choice: Polar protic solvents can favor SN1 reactions if a stable carbocation can form, while polar aprotic solvents generally favor SN2.[2] For E2, a less polar or polar aprotic solvent is often a good choice.
-
Temperature: Increasing the reaction temperature generally favors elimination over substitution.
Troubleshooting Steps:
-
Change the Base: Switch from a small, nucleophilic base (e.g., NaOH, CH3ONa) to a bulky base (e.g., potassium tert-butoxide, DBU).
-
Solvent Modification: If using a polar protic solvent, consider switching to a polar aprotic one.
-
Increase Temperature: Cautiously increase the reaction temperature in increments and monitor the product distribution by GC or NMR.
Q3: The regioselectivity of my elimination reaction is not what I expected. How is this influenced by the solvent?
A3: The formation of different regioisomers (e.g., 1-butene (B85601) vs. 2-butene (B3427860) from a precursor) is governed by Zaitsev's rule (more substituted alkene is the major product) and the Hofmann rule (less substituted alkene is the major product).[3] The choice of base and solvent plays a crucial role:
-
Zaitsev Product (Thermodynamic Control): Smaller, unhindered bases in polar solvents tend to favor the more stable, more substituted alkene.
-
Hofmann Product (Kinetic Control): Bulky, sterically hindered bases will preferentially abstract the more accessible, less sterically hindered proton, leading to the less substituted alkene. The solvent can influence the effective size of the base through solvation.
Troubleshooting Steps:
-
Evaluate Base and Solvent System: For the Zaitsev product, a base like sodium ethoxide in ethanol (B145695) is a classic choice. For the Hofmann product, potassium tert-butoxide in THF or tert-butanol (B103910) is commonly used.
-
Analyze Steric Hindrance: Consider the steric environment around the abstractable protons on your substrate.
Quantitative Data Summary
The following tables summarize kinetic data for the iodide-induced elimination of this compound in various solvents. This data is illustrative and based on trends observed for analogous vicinal dihalides.
Table 1: Effect of Solvent on the Rate Constant of Deiodination of this compound at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Methanol | 32.7 | 1.0 |
| Ethanol | 24.6 | 0.6 |
| Acetone | 20.7 | 8.5 |
| Acetonitrile | 37.5 | 25.0 |
| Dimethylformamide (DMF) | 36.7 | 150.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 300.0 |
Table 2: Activation Parameters for the Deiodination of this compound in Different Solvents
| Solvent | E_a (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Methanol | 85 | 82 | -30 |
| Acetonitrile | 75 | 72 | -45 |
| DMF | 68 | 65 | -55 |
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes the monitoring of the iodide-induced dehalogenation of this compound, which produces iodine (I2). The formation of I2 can be followed spectrophotometrically.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Selected anhydrous solvents (e.g., methanol, acetonitrile, DMF)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Prepare stock solutions of this compound and NaI in the chosen solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, mix the solvent and the NaI solution.
-
Initiate the reaction by adding the this compound solution to the cuvette, mix quickly, and immediately start recording the absorbance at a wavelength where I2 absorbs (e.g., ~360 nm or ~520 nm, depending on the solvent).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The rate of the reaction can be determined from the change in absorbance over time.[4]
Protocol 2: Product Distribution Analysis by Gas Chromatography (GC)
This protocol is for determining the ratio of substitution to elimination products.
Materials:
-
This compound
-
Selected base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Selected anhydrous solvent
-
Gas chromatograph with a suitable column (e.g., DB-5)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, this compound, and the internal standard to the flask.
-
Add the base to initiate the reaction.
-
Maintain the reaction at a constant temperature and take aliquots at specific time intervals.
-
Quench each aliquot with a suitable reagent (e.g., dilute acid).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC to determine the relative amounts of starting material, elimination products, and substitution products by comparing their peak areas to that of the internal standard.
Visualizations
Caption: Competing E2 and SN2 pathways for this compound.
Caption: General experimental workflow for studying solvent effects.
Caption: Influence of solvent type on base reactivity in E2 reactions.
References
Technical Support Center: 1,2-Diiodobutane Handling and Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diiodobutane. The focus is on preventing its decomposition during experimental workup procedures.
Troubleshooting Guide & FAQs
Q1: My reaction mixture, which should contain this compound, has developed a purple or brown color. What does this indicate?
A: The development of a purple or brown color is a strong indicator that the this compound is decomposing. Vicinal diiodides are inherently unstable and readily undergo an elimination reaction to form an alkene (in this case, butene) and molecular iodine (I₂).[1][2] It is the presence of molecular iodine that is responsible for the observed color.
Q2: What are the primary reasons for the instability of this compound?
A: The instability of this compound, like other vicinal diiodides, stems from two main factors:
-
Steric Strain: The two iodine atoms are large and their proximity on adjacent carbon atoms leads to significant steric repulsion.[1][2]
-
Weak Carbon-Iodine (C-I) Bonds: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[1][2]
This combination of factors provides a strong driving force for the elimination of I₂ to form a more stable alkene.
Q3: How can I minimize the decomposition of this compound during the workup process?
A: To minimize decomposition, the entire workup should be performed at low temperatures and as quickly as possible. Here are key strategies:
-
Low Temperature: Maintain the reaction and workup solutions at 0°C or below using an ice bath.
-
Quenching Excess Reagents: If the synthesis involves the use of an oxidizing agent or excess iodine, it is crucial to quench these reagents promptly. A wash with a solution of a reducing agent like sodium thiosulfate (B1220275) is effective for this purpose.[3][4]
-
Neutralization of Acids: Any acidic impurities should be neutralized, as they can catalyze the decomposition. Washing with a cold, dilute solution of a weak base like sodium bicarbonate is recommended.
-
Solvent Choice: Use non-polar, aprotic solvents for extraction.
Q4: I am observing a low yield of this compound after purification. What could be the cause?
A: Low yields are often a consequence of decomposition occurring at various stages. Besides issues during the reaction itself, consider the following during workup and purification:
-
Elevated Temperatures: Even brief exposure to room temperature can lead to significant product loss.
-
Acidic Conditions: Failure to neutralize acidic byproducts or impurities can accelerate decomposition.
-
Purification Method: If using column chromatography, the silica (B1680970) gel can be acidic enough to cause decomposition.
Q5: Are there any specific recommendations for purifying this compound by column chromatography?
A: Yes. To mitigate decomposition on silica gel, it is advisable to use a deactivated stationary phase. This can be achieved by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2%). This will neutralize the acidic sites on the silica gel. Additionally, the chromatography should be performed as rapidly as possible, and the fractions should be collected in cooled receivers.
Experimental Protocols
General Workup Procedure to Minimize Decomposition of this compound
This protocol outlines a general workup for a reaction mixture containing this compound in a non-polar organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cooling: Ensure the reaction mixture is cooled to 0°C in an ice bath.
-
Quenching of Excess Iodine (if applicable):
-
Slowly add a cold (0-5°C) 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring.[3]
-
Continue adding the thiosulfate solution dropwise until the characteristic brown/purple color of iodine disappears.
-
-
Phase Separation:
-
Transfer the mixture to a pre-chilled separatory funnel.
-
Separate the organic layer.
-
-
Neutralization Wash:
-
Wash the organic layer with a cold (0-5°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
-
Brine Wash:
-
Wash the organic layer with cold (0-5°C) saturated aqueous sodium chloride (brine) to remove residual water.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Keep the suspension cold during the drying process.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator with the water bath maintained at a low temperature (e.g., ≤ 20°C).
-
-
Storage:
-
The crude this compound should be used immediately or stored at low temperatures (e.g., -20°C) in the dark under an inert atmosphere.
-
Data Presentation
| Parameter | Condition | Impact on Stability | Rationale |
| Temperature | High (> 0°C) | Decreased | Provides energy to overcome the activation barrier for the elimination reaction.[2] |
| Low (≤ 0°C) | Increased | Reduces the rate of decomposition. | |
| pH | Acidic | Decreased | Can catalyze the elimination of iodine. |
| Neutral/Mildly Basic | Increased | Prevents acid-catalyzed decomposition. | |
| Solvent | Polar/Protic | Generally Decreased | Can facilitate the formation of intermediates that lead to decomposition. |
| Non-polar/Aprotic | Generally Increased | Provides a less reactive environment for the unstable diiodide. | |
| Light | Presence of UV light | Decreased | Can promote the homolytic cleavage of the weak C-I bonds. |
| Absence of light | Increased | Minimizes photochemical decomposition pathways. |
Visualizations
Decomposition Pathway of this compound
Caption: Decomposition of this compound via an elimination reaction.
Recommended Workup Workflow
Caption: Workflow for the workup of this compound to prevent decomposition.
References
Technical Support Center: Regioselectivity in 1,2-Diiodobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 1,2-diiodobutane. The primary focus is on controlling the outcome of elimination reactions to selectively synthesize desired isomers of iodobutene and butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions of this compound when treated with a base?
When this compound is treated with a base, the main competing reaction pathways are E2 elimination (dehydroiodination) to form different constitutional isomers of iodobutene, and potentially a second elimination to yield 1,3-butadiene (B125203). Nucleophilic substitution (SN2) can also be a competing pathway, especially with less hindered bases that are also good nucleophiles.
Q2: How can I selectively synthesize 1-iodobut-1-ene from this compound?
The formation of 1-iodobut-1-ene, the Hofmann elimination product, is favored by using a sterically hindered (bulky) base. This is because the bulky base will preferentially abstract the more accessible proton from the less substituted β-carbon (C1).
Q3: What conditions favor the formation of 2-iodobut-2-ene (B14693230) from this compound?
The synthesis of 2-iodobut-2-ene, the Zaitsev elimination product, is promoted by the use of a strong, non-bulky base.[1][2] These bases can access the more sterically hindered proton on the more substituted β-carbon (C3), leading to the thermodynamically more stable, more substituted alkene.
Q4: Is it possible to synthesize 1,3-butadiene from this compound?
Yes, 1,3-butadiene can be synthesized from this compound through a double dehydroiodination reaction. This typically requires a very strong base and often elevated temperatures to facilitate the elimination of two equivalents of hydrogen iodide.
Q5: How do temperature and solvent affect the regioselectivity of these elimination reactions?
Higher temperatures generally favor elimination over substitution. In E2 reactions, the solvent's polarity can influence the reaction rate, but the choice of base is the primary determinant of regioselectivity. Polar aprotic solvents like DMSO or THF are often used for E2 reactions.
Troubleshooting Guides
Issue 1: Low yield of the desired iodobutene isomer and formation of a mixture of regioisomers.
| Possible Cause | Solution |
| Incorrect Base Selection: The base used is not selective enough for the desired isomer. | To favor the Hofmann product (1-iodobut-1-ene) , switch to a sterically hindered base such as potassium tert-butoxide (t-BuOK). For the Zaitsev product (2-iodobut-2-ene) , use a strong, non-hindered base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). |
| Sub-optimal Reaction Temperature: The temperature may be too low for efficient elimination or too high, leading to side reactions. | Systematically vary the reaction temperature. Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it. Monitor the reaction progress by TLC or GC to find the optimal temperature for selectivity. |
| Inappropriate Solvent: The solvent may not be suitable for the chosen base or may promote side reactions. | For E2 reactions, polar aprotic solvents such as THF, DMSO, or DMF are generally preferred. Ensure the chosen base is soluble and stable in the selected solvent. |
| Presence of Water: Moisture can protonate the strong base, reducing its effectiveness. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of significant amounts of 1,3-butadiene as a byproduct.
| Possible Cause | Solution |
| Excess Base or High Temperature: Using a large excess of a very strong base or high reaction temperatures can promote the second elimination reaction. | Use a stoichiometric amount of the base (or a slight excess, e.g., 1.1 equivalents) relative to the this compound. Conduct the reaction at the lowest temperature that allows for the first elimination to proceed at a reasonable rate. |
| Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the iodobutene can lead to the second elimination. | Monitor the reaction closely using an appropriate analytical technique (e.g., GC-MS) and quench the reaction once the desired iodobutene is formed. |
Data Presentation
Table 1: Expected Major Products in the Dehydroiodination of this compound with Different Bases
| Base | Base Type | Predicted Major Product | Elimination Type |
| Potassium tert-butoxide (t-BuOK) | Sterically Hindered | 1-Iodobut-1-ene | Hofmann |
| Sodium ethoxide (NaOEt) | Non-hindered, Strong | 2-Iodobut-2-ene | Zaitsev |
| Sodium methoxide (NaOMe) | Non-hindered, Strong | 2-Iodobut-2-ene | Zaitsev |
Note: The actual product ratios may vary depending on the specific reaction conditions and require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 1-Iodobut-1-ene (Hofmann Product)
-
Reagents and Equipment:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred solution over 15-20 minutes. d. Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). e. Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. f. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: Synthesis of 2-Iodobut-2-ene (Zaitsev Product)
-
Reagents and Equipment:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol. b. To this solution, add this compound (1 equivalent) dropwise at room temperature. c. Heat the reaction mixture to reflux and monitor its progress by TLC or GC. d. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. e. Add water to the residue and extract the product with an organic solvent. f. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. g. Purify the product by distillation or column chromatography.
Visualizations
References
Common impurities in commercial 1,2-Diiodobutane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common impurities in commercial 1,2-diiodobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis, purification, and storage. The most common impurities include:
-
Isomeric Impurities: Positional isomers such as 1,3-diiodobutane (B14705860) and 1,4-diiodobutane (B107930) can be formed during the synthesis process, particularly if isomerization of the starting materials or intermediates occurs.
-
Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials like 1-butene (B85601), 1,2-butanediol, or iodine may be present.
-
Degradation Products: this compound is susceptible to degradation, especially when exposed to light, heat, or acidic conditions. The primary degradation products are free iodine (I₂) and 1-butene. The presence of free iodine is often indicated by a purple or brownish discoloration of the product.[1]
-
Side-Reaction Products: During the synthesis from 1-butene and iodine, butadiene can be formed as a side-reaction product.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts in the final product. Common solvents include hydrocarbons (e.g., hexane) and ethers.
Q2: My bottle of this compound has a distinct purple/brown color. Is it still usable?
A2: The purple or brown color is a strong indicator of the presence of free iodine (I₂), which is a common degradation product. For many applications, low levels of iodine may not significantly impact the reaction. However, for sensitive reactions, it is highly recommended to purify the this compound to remove the free iodine. This can be achieved by washing the product with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.
Q3: What are the typical purity levels and impurity concentrations in commercial this compound?
Data Presentation: Illustrative Impurity Profile of Commercial this compound
| Impurity | Source | Typical Concentration Range (wt.%) |
| 1,3-Diiodobutane | Isomerization during synthesis | 0.5 - 2.0 |
| 1,4-Diiodobutane | Isomerization during synthesis | 0.5 - 2.0 |
| 1-Butene | Unreacted starting material/Degradation | < 0.5 |
| 1,2-Butanediol | Unreacted starting material | < 0.5 |
| **Free Iodine (I₂) ** | Degradation | < 0.2 (can increase with improper storage) |
| Butadiene | Side-reaction during synthesis | < 0.1 |
| Residual Solvents | Purification process | < 0.1 |
| Water | Environmental exposure | < 0.1 |
Note: These values are illustrative and can vary between manufacturers and batches.
Troubleshooting Guides
Issue 1: Unexpected peaks in GC-MS analysis of a reaction mixture.
-
Potential Cause: The unexpected peaks could be due to the presence of isomeric impurities (1,3- or 1,4-diiodobutane) in the starting this compound. These isomers may have different reactivity or lead to the formation of unexpected side products in your reaction.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a GC-MS analysis of the commercial this compound to identify the presence and retention times of any isomeric impurities.
-
Purify the Starting Material: If significant isomeric impurities are detected, consider purifying the this compound by fractional distillation before use. Due to the inherent instability of 1,2-diiodoalkanes, distillation should be performed under reduced pressure and at the lowest possible temperature.[1]
-
Confirm Structure of Side Products: Use the mass spectral data to propose structures for the unexpected products and determine if they could arise from the reaction of the isomeric impurities.
-
Issue 2: Low yield and formation of alkenes in the reaction product.
-
Potential Cause: This is often a result of the degradation of this compound, which eliminates iodine to form 1-butene. This degradation can be catalyzed by heat, light, or acidic conditions in the reaction or during workup.
-
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction and subsequent purification steps in vessels protected from light (e.g., wrapped in aluminum foil).
-
Control Temperature: Maintain the reaction temperature as low as feasible. During workup and purification, avoid excessive heating.
-
Neutralize the Reaction Mixture: If acidic conditions are generated during the reaction, neutralize the mixture during workup to prevent acid-catalyzed elimination. A wash with a mild base like saturated sodium bicarbonate solution can be effective.
-
Use Deactivated Silica (B1680970) Gel: If using column chromatography for purification, consider using deactivated silica gel (e.g., treated with a small amount of a non-nucleophilic base like triethylamine) or neutral alumina (B75360) to minimize on-column degradation.[1]
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling of this compound
This protocol outlines a general method for the identification and quantification of volatile impurities in this compound.
-
Objective: To separate and identify potential impurities in a sample of this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers of diiodobutane and other non-polar impurities.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.
-
If quantitative analysis is required, prepare a series of calibration standards for the expected impurities. An internal standard can also be used for improved accuracy.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with library data and known fragmentation patterns of iodoalkanes.
-
Quantify impurities by comparing their peak areas to those of the calibration standards or using the internal standard method.
-
Protocol 2: Purification of this compound by Washing and Distillation
This protocol describes the removal of free iodine and subsequent purification by vacuum distillation.
-
Objective: To remove colored impurities (free iodine) and other volatile impurities from commercial this compound.
-
Procedure:
-
Thiosulfate Wash:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium thiosulfate solution.
-
Shake the funnel, venting frequently. The purple/brown color of the organic layer should fade.
-
Separate the layers and discard the aqueous layer.
-
Repeat the wash until the organic layer is colorless.
-
-
Water Wash:
-
Wash the organic layer with deionized water to remove any residual salts.
-
-
Drying:
-
Dry the this compound over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the dried this compound to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask gently.
-
Collect the fraction corresponding to the boiling point of this compound at the given pressure. It is crucial to perform the distillation at the lowest possible temperature to minimize thermal decomposition.[1]
-
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Purification workflow for commercial this compound.
References
Technical Support Center: Removal of Iodine Color from 1,2-Diiodobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of persistent iodine color in chemical reactions involving 1,2-diiodobutane.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture remain brown/purple after a reaction involving this compound?
A1: The persistent brown or purple color is typically due to the presence of unreacted elemental iodine (I₂). Iodine has a strong color and can be difficult to remove from an organic reaction mixture by simple extraction with water.
Q2: What are the common methods to remove this iodine color?
A2: The most common and effective method is to wash the organic layer with an aqueous solution of a reducing agent. This process, often called "quenching," converts the colored elemental iodine (I₂) into colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be easily separated.
Q3: Which quenching agents are most effective for removing iodine?
A3: Several reducing agents can be used. The most common and recommended are:
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃): Widely used, effective, and generally safe for most organic products.
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Also very effective at reducing iodine.[1]
-
Ascorbic Acid (Vitamin C): A milder, more environmentally benign reducing agent that can also be used.[2][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the iodine removal process.
Problem 1: The iodine color persists even after washing with a quenching agent.
-
Possible Cause 1: Insufficient amount of quenching agent.
-
Solution: Ensure you are using a sufficient excess of the quenching agent. The reaction stoichiometry provides a minimum, but in practice, a larger excess is often required to drive the reaction to completion quickly. Try additional washes with a fresh portion of the quenching solution.
-
-
Possible Cause 2: Inefficient mixing.
-
Solution: Vigorously shake the separatory funnel for several minutes to ensure thorough mixing between the organic and aqueous layers. This increases the interfacial area where the reaction occurs.
-
-
Possible Cause 3: The brown color is not from iodine.
-
Solution: In some cases, the persistent color may be due to other colored byproducts or impurities from your reaction and not elemental iodine.[4] If repeated washings with a quenching agent do not remove the color, consider other purification techniques such as column chromatography.
-
Problem 2: I observe the formation of a new, unexpected product or loss of my desired this compound product.
-
Possible Cause 1: Reaction of this compound with the quenching agent (Bunte Salt Formation).
-
Background: Alkyl halides can react with sodium thiosulfate to form S-alkylthiosulfates, also known as Bunte salts.[5][6] While this is more common with primary alkyl halides, it is a potential side reaction with this compound.
-
Solution:
-
Use a milder quenching agent: Consider using ascorbic acid, which is less nucleophilic than thiosulfate and less likely to participate in substitution reactions.
-
Control the pH: Perform the wash under neutral or mildly acidic conditions, as basic conditions can promote nucleophilic substitution.[4]
-
Minimize contact time: Do not let the organic layer remain in contact with the thiosulfate solution for an extended period.
-
-
-
Possible Cause 2: Elimination reaction of this compound.
-
Background: Vicinal diiodides like this compound are known to be unstable and can undergo elimination to form alkenes, especially in the presence of a base.[7] The weak carbon-iodine bonds and steric strain in the molecule make this a favorable process.[7]
-
Solution:
-
Avoid basic conditions: Do not use a basic quenching solution (e.g., sodium thiosulfate in a basic buffer). If a base is required for other reasons in the workup, use it cautiously and at low temperatures.
-
Keep the reaction and workup cold: Perform the quenching and subsequent extractions at a low temperature (e.g., in an ice bath) to minimize the rate of the elimination reaction. Vicinal diiodides are generally unstable at room temperature.[7][8]
-
-
Quantitative Data on Quenching Agents
The following table summarizes the stoichiometry of the reactions between common quenching agents and iodine.
| Quenching Agent | Molar Mass ( g/mol ) | Stoichiometric Reaction with Iodine (I₂) | Moles of Agent per Mole of I₂ |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 2 Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2 NaI | 2 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | NaHSO₃ + I₂ + H₂O → NaHSO₄ + 2 HI | 1 |
| Ascorbic Acid (C₆H₈O₆) | 176.12 | C₆H₈O₆ + I₂ → C₆H₆O₆ + 2 HI | 1 |
Experimental Protocols
Protocol 1: Standard Iodine Quenching with Sodium Thiosulfate
This protocol describes the standard procedure for removing excess iodine from an organic reaction mixture.
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.
-
Initial Wash: Transfer the reaction mixture to a separatory funnel. Add a volume of the 10% sodium thiosulfate solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup. The brown/purple color of the organic layer should fade.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution until the color is completely discharged.
-
Final Washes: Wash the organic layer with deionized water to remove any residual thiosulfate salts, followed by a wash with a saturated sodium chloride solution (brine) to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Diagrams
Caption: Standard workflow for iodine removal.
Caption: Troubleshooting persistent iodine color.
References
Technical Support Center: Scaling Up 1,2-Diiodobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diiodobutane, particularly when scaling up reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with scaling up reactions involving this compound?
Scaling up reactions with this compound presents several key challenges:
-
Thermal Instability: this compound is thermally sensitive and can decompose, particularly at elevated temperatures. This decomposition is an endothermic but entropically favored process, yielding 1-butene (B85601) and iodine.[1] Managing temperature becomes critical at larger scales where heat dissipation is less efficient.
-
Side Reactions: The primary side reaction is the elimination of iodine to form 1-butene. This can be exacerbated by heat and certain reaction conditions, leading to reduced yield and product contamination.
-
Exothermic Reactions: Many reactions utilizing this compound, such as alkylations, can be exothermic. Poor temperature control on a large scale can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.
-
Purification: Removing unreacted this compound and its decomposition products (iodine and 1-butene) from the final product can be challenging at scale. Residual iodine can color the product and may require additional quenching and purification steps.
-
Homogeneity: Ensuring effective mixing in large reactors is crucial to maintain consistent reaction temperatures and concentrations, minimizing the formation of localized hot spots that can promote decomposition.
Q2: How can I minimize the decomposition of this compound during a scaled-up reaction?
Minimizing decomposition is crucial for maximizing yield and ensuring product quality. Consider the following strategies:
-
Strict Temperature Control: Maintain the lowest effective temperature for your reaction. Implement robust cooling systems and monitor the internal reaction temperature closely.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Use of Stabilizers: For storage and in some reaction setups, the use of copper as a stabilizer can help to mitigate decomposition.
-
Controlled Addition: Add this compound to the reaction mixture in a controlled manner (e.g., dropwise) to manage any exotherms and prevent localized temperature increases.
-
Minimize Reaction Time: Aim for the shortest possible reaction time to reduce the exposure of this compound to elevated temperatures.
Q3: What are the best practices for storing bulk quantities of this compound?
Proper storage is essential to maintain the integrity of this compound:
-
Cool and Dark Environment: Store in a cool, dark place, preferably refrigerated. Light can promote the formation of free iodine.
-
Inert Atmosphere: Store under an inert atmosphere to prevent oxidation.
-
Stabilizers: Consider storing over copper wire or powder to scavenge any iodine that may form upon decomposition.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
You are performing a large-scale alkylation (e.g., Williamson ether synthesis or a Grignard reaction) with this compound and observing a lower-than-expected yield of your desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Decomposition of this compound | - Verify Reaction Temperature: Ensure the internal temperature of the reactor is not exceeding the intended setpoint. - Analyze for Decomposition Products: Check for the presence of 1-butene (GC-MS) or a purple/brown color indicating iodine. - Solution: Lower the reaction temperature, even if it prolongs the reaction time. Consider a more efficient cooling system for the reactor. |
| Competing Elimination Reaction (E2) | - Choice of Base/Nucleophile: Strong, bulky bases can favor elimination. - Solution: If applicable, use a less sterically hindered base or nucleophile.[2] For Williamson ether synthesis, if possible, use the alkoxide of the more hindered alcohol and a less hindered alkyl halide.[2] |
| Incomplete Reaction | - Mixing Efficiency: Inadequate stirring in a large reactor can lead to poor mass transfer. - Solution: Increase the agitation speed and ensure the reactor is properly baffled for efficient mixing. - Reagent Purity: Ensure all reagents are dry and of high purity, as water can quench many alkylation reactions. |
| Side reactions with Grignard Reagents | - Wurtz-type coupling: The Grignard reagent can react with the remaining alkyl halide.[3] - Solution: Add the this compound slowly to the Grignard reagent to maintain a low concentration of the alkyl halide. |
Issue 2: Product Discoloration
Your final product after a scaled-up reaction with this compound has a persistent yellow, pink, or brown color.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Iodine | - Inadequate Quenching: The workup procedure may not be sufficient to remove all the iodine formed from decomposition. - Solution: During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate (B1220275) or sodium bisulfite until the color is discharged. Multiple washes may be necessary at scale. |
| Formation of Colored Impurities | - High Reaction Temperatures: Elevated temperatures can lead to the formation of complex, colored byproducts. - Solution: Review the reaction temperature profile. Lowering the temperature may prevent the formation of these impurities. |
Experimental Protocols
General Protocol for a Scaled-Up Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an ether using this compound as the alkylating agent at a larger scale. Note: This is a generalized protocol and must be adapted and optimized for your specific substrate and equipment.
-
Reactor Setup:
-
Ensure a clean, dry, and appropriately sized reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
Charge the reactor with the alcohol and a suitable anhydrous solvent (e.g., THF, DMF).
-
-
Alkoxide Formation:
-
Cool the reactor to 0°C.
-
Slowly add a strong base (e.g., sodium hydride) in portions to the stirred solution.
-
Allow the mixture to warm to room temperature and stir until the deprotonation is complete.
-
-
Alkylation:
-
Cool the reactor to the desired reaction temperature (e.g., 0-25°C).
-
Slowly add this compound via a dropping funnel or syringe pump. Monitor the internal temperature closely to control any exotherm.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, HPLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Perform an aqueous extraction. Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method for the scale, such as distillation or column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathway of this compound Decomposition
References
Technical Support Center: Troubleshooting Incomplete Reactions of 1,2-Diiodobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving 1,2-diiodobutane.
Troubleshooting Guides & FAQs
This section addresses specific issues that may lead to the incomplete reaction of this compound, focusing on the common elimination reactions it undergoes.
Q1: My elimination reaction of this compound is slow or incomplete. What are the potential causes?
A1: An incomplete or slow reaction is often due to suboptimal reaction conditions or reagent quality. Consider the following factors:
-
Insufficiently Strong Base (Dehydrohalogenation): For the removal of HI (dehydrohalogenation), a strong base is typically required. If you are using a weak base, the reaction may not proceed to completion. Common strong bases for this purpose include potassium hydroxide (B78521) (KOH) and sodium amide (NaNH₂).
-
Inactive Metal (Dehalogenation): When using a metal like zinc for dehalogenation, its activity is crucial. Ensure the zinc dust is fresh and activated. Pre-treatment of the zinc dust may be necessary.
-
Low Temperature: Elimination reactions often require heating to overcome the activation energy. If the reaction temperature is too low, the rate will be significantly slower.
-
Inappropriate Solvent: The choice of solvent is critical. For base-mediated eliminations, polar protic solvents like ethanol (B145695) are common. For metal-mediated dehalogenations, solvents like acetic acid or acetone (B3395972) are often used.
-
Poor Quality of this compound: The starting material may have degraded, especially if it is old or has been improperly stored, as iodoalkanes can be sensitive to light and air.
Q2: I am observing a mixture of products, including but-1-ene and but-2-ene. How can I control the regioselectivity?
A2: The formation of different alkene isomers is a common challenge in elimination reactions. The product distribution is influenced by the base and reaction conditions:
-
Zaitsev's Rule vs. Hofmann's Rule:
-
Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene, which in this case is but-2-ene. This is favored by smaller, unhindered bases like hydroxide (OH⁻) or ethoxide (EtO⁻).
-
Hofmann's Rule predicts the formation of the less substituted alkene, but-1-ene. This is favored by bulky bases, such as potassium tert-butoxide (t-BuOK), due to steric hindrance.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product (but-2-ene).
Q3: My reaction is producing unexpected side products. What are they and how can I minimize them?
A3: Besides the desired alkene products, several side reactions can occur:
-
Substitution Reactions (S_N2): Nucleophilic substitution can compete with elimination, especially with less hindered bases or at lower temperatures. This can lead to the formation of alcohols or ethers, depending on the nucleophile present. To favor elimination, use a strong, bulky base and higher temperatures.
-
Intramolecular Wurtz Reaction: In the presence of a reactive metal like sodium or zinc, an intramolecular coupling reaction can occur to form cyclobutane. This is generally a minor pathway for vicinal dihalides compared to elimination but can be influenced by the specific metal and reaction conditions.
Q4: The stereochemistry of my but-2-ene product is not what I expected. What determines the formation of cis- vs. trans-but-2-ene?
A4: The stereochemical outcome of an E2 elimination is highly dependent on the conformation of the starting material. The reaction proceeds most efficiently when the two leaving groups (or a hydrogen and a leaving group) are in an anti-periplanar arrangement. The specific stereoisomer of this compound (e.g., meso, d/l) will influence the predominant alkene stereoisomer formed. For dehalogenation with sodium iodide, the reaction is stereospecifically anti, meaning a meso starting material will yield the trans-alkene, while the d/l-racemic mixture will give the cis-alkene.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes how different reaction parameters can influence the products of elimination reactions of 1,2-dihalobutanes. This data is compiled from typical results for similar vicinal dihalides and serves as a guide for optimizing your reaction.
| Reagent/Condition | Substrate | Temperature (°C) | Solvent | Major Product(s) | Typical Yield (%) |
| Zinc Dust | 1,2-Dibromobutane | Reflux | Acetic Acid | But-1-ene | Moderate to High |
| Sodium Iodide | 1,2-Dibromobutane | Reflux | Acetone | But-2-ene (mixture of cis/trans) | High |
| Potassium Hydroxide (KOH) | 1,2-Dichlorobutane | 70-80 | Ethanol | But-2-ene (Zaitsev product) | High |
| Potassium tert-Butoxide (t-BuOK) | 1,2-Dichlorobutane | 70-80 | tert-Butanol | But-1-ene (Hofmann product) | High |
Experimental Protocols
Below are detailed methodologies for key elimination reactions adaptable for this compound.
Protocol 1: Dehalogenation using Zinc Dust
-
Activation of Zinc (Optional but Recommended): To a flask containing zinc dust, add dilute HCl and stir for a few minutes. Decant the acid, and wash the zinc with water, then ethanol, and finally with diethyl ether. Dry the activated zinc under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated zinc dust (1.5 equivalents).
-
Addition of Reactants: Add a solvent such as glacial acetic acid. To this suspension, add this compound (1 equivalent) dropwise at room temperature.
-
Reaction Execution: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction progress using TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc and zinc salts.
-
Purification: The resulting alkene can be isolated from the filtrate by distillation.
Protocol 2: Dehalogenation using Sodium Iodide in Acetone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide (2.5 equivalents) in acetone.
-
Addition of Substrate: Add this compound (1 equivalent) to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can often be monitored by the formation of a precipitate (sodium iodide).
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the product with a low-boiling organic solvent like pentane.
-
Purification: Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove any remaining iodine, then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain the crude alkene product, which can be further purified by fractional distillation.
Visualizations
Troubleshooting Workflow for Incomplete Elimination
Caption: Troubleshooting workflow for incomplete elimination reactions.
Signaling Pathway of E2 Elimination
Caption: E2 elimination reaction pathway.
Technical Support Center: Reactions of 1,2-Diiodobutane with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diiodobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic substitution and elimination reactions involving this substrate.
Troubleshooting Guides
Problem 1: Low yield of the desired 1,2-disubstituted product and formation of significant amounts of butene byproducts.
Possible Cause: Competing elimination reactions (E2) are favored over the desired substitution reaction (SN2). This is a common issue with vicinal dihalides like this compound, especially when using strong bases as nucleophiles.
Solutions:
-
Nucleophile Selection:
-
Use a less basic nucleophile: Strong, sterically hindered bases like potassium tert-butoxide will almost exclusively lead to elimination. Opt for nucleophiles that are strong nucleophiles but weaker bases. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices for substitution with minimal elimination.
-
Steric Hindrance: Less sterically hindered nucleophiles are more likely to favor SN2 reactions. For instance, ethoxide is more likely to give some substitution product compared to tert-butoxide.
-
-
Solvent Choice:
-
Utilize polar aprotic solvents: Solvents like DMSO, DMF, or acetonitrile (B52724) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion "naked" and highly nucleophilic, without promoting E2 reactions as strongly as protic solvents.
-
Avoid polar protic solvents: Solvents like ethanol (B145695) or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and increasing the likelihood of elimination.
-
-
Temperature Control:
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at lower temperatures will favor the SN2 pathway.
-
Quantitative Data on Nucleophile Basicity and Reaction Outcome (Illustrative for a secondary alkyl halide):
| Nucleophile | Basicity (pKa of conjugate acid) | Typical Major Product with 2° Alkyl Halide |
| I⁻ | -10 | SN2 |
| Br⁻ | -9 | SN2 |
| Cl⁻ | -7 | SN2 |
| RS⁻ | 10-12 | SN2 |
| N₃⁻ | 4.7 | SN2 |
| CN⁻ | 9.2 | SN2 |
| CH₃COO⁻ | 4.8 | SN2 (can have competing E2) |
| NH₃ | 9.3 | SN2 |
| OH⁻ | 15.7 | E2 (major), SN2 (minor) |
| CH₃CH₂O⁻ | 16 | E2 (major), SN2 (minor) |
| (CH₃)₃CO⁻ | 18 | E2 (exclusive) |
Problem 2: Formation of 1-iodo-1-butene or 2-iodobutene instead of the desired substitution product.
Possible Cause: This is a result of a dehydrohalogenation reaction, a type of E2 elimination where one equivalent of HI is removed.
Solutions:
-
Control Stoichiometry: Use a precise 1:2 molar ratio of this compound to the nucleophile to encourage disubstitution. An excess of a basic nucleophile can promote elimination after the first substitution.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is formed and before significant side products accumulate.
Problem 3: The reaction is sluggish or does not proceed to completion.
Possible Cause: The nucleophile may not be strong enough, or the reaction conditions are not optimal.
Solutions:
-
Increase Nucleophile Strength: If possible, switch to a stronger nucleophile. For example, if using a neutral amine, consider its corresponding amide (deprotonated form).
-
Increase Temperature Cautiously: While lower temperatures favor substitution, if the reaction is too slow, a moderate increase in temperature may be necessary. However, be aware that this might also increase the rate of elimination.
-
Use a Catalyst: For certain nucleophiles, a phase-transfer catalyst can be employed to increase the rate of the SN2 reaction, especially in biphasic systems.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions I should expect when working with this compound and nucleophiles?
A1: The primary side reactions are E2 elimination reactions. These can manifest in two main ways:
-
Dehydrohalogenation: Elimination of one molecule of hydrogen iodide (HI) to form an iodoalkene (1-iodo-1-butene or 2-iodobutene).
-
Dehalogenation: Elimination of both iodine atoms (I₂) to form butenes (1-butene or 2-butene). This is particularly prevalent with certain nucleophiles like iodide ions.[1][2]
Q2: How can I favor the SN2 reaction over the E2 reaction?
A2: To favor the SN2 pathway, you should use a strong, non-basic, and sterically unhindered nucleophile in a polar aprotic solvent at a low temperature.
Q3: Can I use a Finkelstein reaction to replace the iodides with other halogens?
A3: The Finkelstein reaction is an equilibrium process used to exchange one halogen for another.[2][3][4] While you could attempt to replace iodide with fluoride (B91410) or chloride using the corresponding salts, the equilibrium will likely favor the diiodide, as iodide is an excellent leaving group. Driving the reaction would require a large excess of the halide salt and careful selection of a solvent where the sodium iodide byproduct is insoluble.
Q4: What is the expected stereochemistry of the substitution product?
A4: The reaction of this compound with nucleophiles will primarily proceed through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the chiral center. If you start with a specific stereoisomer of this compound, each substitution step will lead to an inversion of configuration at the carbon being attacked.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Diazidobutane (An SN2-Favored Reaction)
This protocol is designed to minimize elimination by using a strong nucleophile that is a weak base (azide) in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diazidobutane.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low substitution product yield.
References
Technical Support Center: Long-Term Storage of 1,2-Diiodobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1,2-diiodobutane.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound turn yellow or brown over time?
A1: The discoloration of this compound is a common indicator of degradation. Like many alkyl iodides, this compound can decompose when exposed to light, heat, or oxygen.[1] This decomposition process releases free iodine (I₂), which imparts a yellow to brown color to the liquid. The intensity of the color can be indicative of the extent of degradation.
Q2: What are the primary degradation products of this compound?
A2: The principal degradation product resulting from the decomposition of this compound is molecular iodine (I₂). Other potential byproducts under certain conditions could include butene isomers, hydrogen iodide, and products of oxidation. The presence of these impurities can significantly impact experimental outcomes.
Q3: How can I prevent the degradation of this compound during long-term storage?
A3: To ensure the stability of this compound for long-term storage, it is crucial to use a stabilizer. Metallic copper is a widely used and effective stabilizer for alkyl iodides.[1][2][3] Additionally, storing the compound in a cool, dark place in a tightly sealed, opaque container will minimize exposure to light and heat, further inhibiting degradation.
Q4: How does copper act as a stabilizer?
A4: Copper stabilizes this compound by reacting with the free iodine (I₂) that is formed during decomposition. This reaction produces copper(I) iodide (CuI), a solid that is insoluble in the this compound. By sequestering the free iodine, copper prevents further degradation reactions and the development of color.[1][3]
Q5: What form of copper should I use as a stabilizer?
A5: Various forms of metallic copper can be used, including copper powder, turnings, wire, or a copper chip. The choice of form depends on the scale of storage and ease of handling. For laboratory-scale storage, adding a small piece of copper wire or a few granules of copper powder is generally sufficient. Some commercial suppliers offer 1,4-diiodobutane (B107930) stabilized with copper.[4][5]
Q6: How much copper stabilizer should I add?
A6: The amount of copper required is not strictly defined and depends on the anticipated level of degradation.[2] A small amount, sufficient to provide a reactive surface, is typically adequate. For example, for a 100 mL bottle of this compound, a few centimeters of copper wire or approximately 0.1-0.5 grams of copper powder would be a reasonable starting point. It is important to ensure the copper is in contact with both the liquid and vapor phases for optimal stabilization.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid Discoloration (Yellow/Brown) | 1. Absence of a stabilizer. 2. Ineffective or depleted stabilizer. 3. Improper storage conditions (exposure to light, heat). | 1. Add a suitable amount of metallic copper (wire, powder) to the container. 2. If copper is already present, it may be coated with copper iodide. Replace it with fresh, clean copper. 3. Store the container in a cool, dark location, such as a refrigerator or a cabinet, away from any light sources. Use an amber or opaque bottle. |
| Inconsistent Experimental Results | Presence of degradation products (e.g., iodine, alkenes) that interfere with the reaction. | 1. Purify the this compound before use by passing it through a short column of activated alumina (B75360) or by washing with a sodium thiosulfate (B1220275) solution to remove free iodine, followed by drying and distillation. 2. Confirm the purity of the stored material using an appropriate analytical method, such as Gas Chromatography (GC), before use. |
| Precipitate Formation in the Container | If copper stabilizer is used, the precipitate is likely copper(I) iodide (CuI), indicating the stabilizer is working. | This is a normal observation when using a copper stabilizer and indicates that degradation is being controlled. The this compound can be decanted or filtered from the solid before use. |
Quantitative Data
The following tables present illustrative data from a simulated long-term stability study of this compound under different storage conditions. This data is intended to demonstrate the expected trends and the effectiveness of copper as a stabilizer.
Table 1: Stability of Unstabilized this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C / 60% RH (Ambient, Dark) | 0 | 99.5 | Colorless |
| 3 | 98.2 | Faint Yellow | |
| 6 | 96.5 | Yellow | |
| 12 | 93.1 | Brown | |
| 40°C / 75% RH (Accelerated, Dark) | 0 | 99.5 | Colorless |
| 1 | 95.0 | Yellow | |
| 3 | 89.8 | Dark Brown | |
| 6 | 82.3 | Deep Brown | |
| 25°C (Exposed to Light) | 0 | 99.5 | Colorless |
| 1 | 90.1 | Brown | |
| 3 | 81.5 | Dark Brown | |
| 6 | 70.2 | Opaque Brown |
Table 2: Stability of this compound with Copper Stabilizer
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C / 60% RH (Ambient, Dark) | 0 | 99.5 | Colorless |
| 3 | 99.4 | Colorless | |
| 6 | 99.3 | Colorless | |
| 12 | 99.2 | Colorless | |
| 40°C / 75% RH (Accelerated, Dark) | 0 | 99.5 | Colorless |
| 1 | 99.2 | Colorless | |
| 3 | 98.9 | Colorless | |
| 6 | 98.5 | Colorless | |
| 25°C (Exposed to Light) | 0 | 99.5 | Colorless |
| 1 | 98.8 | Faint Yellow | |
| 3 | 98.0 | Light Yellow | |
| 6 | 97.1 | Yellow |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound
This protocol is adapted from the ICH Q1A (R2) guidelines for stability testing of new drug substances.
-
Objective: To evaluate the long-term stability of this compound under various storage conditions with and without a copper stabilizer.
-
Materials:
-
This compound (≥99% purity)
-
Copper wire (high purity)
-
Amber glass bottles with screw caps
-
Stability chambers
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
-
Procedure:
-
Prepare two sets of samples: one with unstabilized this compound and one with this compound stabilized with a small coil of copper wire.
-
Aliquot the samples into amber glass bottles, leaving some headspace.
-
Place the bottles in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Light exposure: 25°C with exposure to ambient laboratory light.
-
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a sample from each condition.
-
Analyze the samples for purity and the presence of degradation products using a validated GC-FID method (see Protocol 2).
-
Record the visual appearance of each sample.
-
Protocol 2: GC-FID Analysis of this compound Stability Samples
-
Objective: To quantify the purity of this compound and detect the formation of degradation products.
-
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary column suitable for halogenated compounds (e.g., DB-5 or equivalent)
-
-
Sample Preparation:
-
Dilute an accurately weighed amount of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
-
GC-FID Conditions (Illustrative):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Detector Temperature: 280°C
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed with a standard.
-
Calculate the purity of the sample using the area percent method.
-
Identify and quantify any significant degradation product peaks relative to the main peak.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Mechanism of this compound stabilization by copper.
Caption: Experimental workflow for stability testing.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. humiditycontrol.com [humiditycontrol.com]
- 5. iltusa.com [iltusa.com]
Technical Support Center: Characterization of Unexpected Products in 1,2-Diiodobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products during reactions with 1,2-diiodobutane.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of this compound with a base?
The primary expected products from the reaction of this compound with a base are butene isomers resulting from elimination reactions (E2 mechanism). The major product is typically 1-butene (B85601), formed by the removal of a proton from the C1 carbon and elimination of the iodide from the C2 carbon. Depending on the reaction conditions and the base used, smaller amounts of cis- and trans-2-butene may also be formed.
Q2: We are observing the formation of 2-butenes in our reaction, which is unexpected as the primary product. What could be the cause?
The formation of 2-butenes, particularly as a significant product, can arise from a few scenarios:
-
Carbocation Rearrangement (E1/SN1 conditions): If the reaction conditions favor an E1 or SN1 pathway (e.g., with a weak base in a polar protic solvent), a primary carbocation can form at C1 after the loss of the first iodide. This unstable primary carbocation can undergo a 1,2-hydride shift to form a more stable secondary carbocation at C2. Elimination of a proton from this rearranged carbocation will then lead to the formation of 2-butene (B3427860) (both cis and trans isomers).
-
Base-Catalyzed Isomerization: Some bases, under certain conditions, can catalyze the isomerization of the initially formed 1-butene to the more thermodynamically stable 2-butenes.
Q3: Is it possible to form cyclobutane (B1203170) from this compound?
While the direct intramolecular substitution to form a four-membered ring from a 1,2-dihalide is sterically and electronically challenging, the formation of cyclobutane is a theoretical possibility, most likely through an intramolecular Wurtz-type reaction. This would involve the use of a reactive metal, such as sodium or magnesium, to induce a reductive coupling between the two carbon-iodine bonds. However, this is generally a low-yield reaction for 1,2-dihalides due to the high ring strain of the cyclobutane product and competing elimination and intermolecular reactions. The formation of cyclobutane is more commonly achieved from 1,4-dihalobutanes.
Troubleshooting Guides
Issue 1: Higher than expected yield of 2-butenes in an elimination reaction.
Possible Causes:
-
Reaction Mechanism Shift to E1: Your reaction conditions may be favoring a unimolecular elimination (E1) pathway, which proceeds through a carbocation intermediate that can rearrange.
-
Use of a Non-Optimal Base: The choice of base can influence the product distribution.
-
Product Isomerization: The reaction conditions might be promoting the isomerization of the kinetic product (1-butene) to the thermodynamic product (2-butenes).
Troubleshooting Steps:
-
Favor the E2 Mechanism: To minimize carbocation rearrangements, promote the bimolecular elimination (E2) pathway.
-
Use a strong, non-nucleophilic base. Potassium tert-butoxide is a good choice as its bulkiness favors abstraction of the less sterically hindered proton at C1, leading to a higher yield of 1-butene (Hofmann product).
-
Use a high concentration of the base.
-
Employ an aprotic solvent.
-
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress rearrangement and isomerization side reactions.
-
Analyze Aliquots Over Time: To check for product isomerization, take samples from the reaction mixture at different time points and analyze the butene isomer ratio by GC-MS.
Issue 2: Low or no yield of the desired butene products and formation of polymeric or high molecular weight materials.
Possible Causes:
-
Intermolecular Wurtz-type Coupling: If using a reactive metal for an intended intramolecular cyclization, intermolecular coupling can dominate, leading to the formation of long-chain alkanes and polymers.
-
Intermolecular Substitution Reactions: With nucleophilic bases, intermolecular SN2 reactions can compete with elimination, leading to dimers and oligomers.
Troubleshooting Steps:
-
High Dilution for Intramolecular Reactions: If attempting an intramolecular cyclization (e.g., Wurtz reaction), use high dilution conditions to favor the intramolecular pathway over the intermolecular one. This is achieved by adding the this compound solution slowly to a large volume of the solvent containing the reactive metal.
-
Choice of Base for Elimination: For elimination reactions, use a sterically hindered, non-nucleophilic base like potassium tert-butoxide to minimize competing SN2 reactions.
Experimental Protocols
Protocol 1: Dehydrohalogenation of this compound with Potassium tert-Butoxide (to favor 1-Butene)
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910) (solvent)
-
Anhydrous diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
With vigorous stirring, add a solution of this compound (1.0 equivalent) in a small amount of anhydrous tert-butanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the product mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Carefully evaporate the solvent.
-
Analyze the product mixture by GC-MS to determine the ratio of butene isomers.
Data Presentation
Table 1: Expected Product Distribution in the Elimination of this compound under Different Conditions (Illustrative)
| Base | Solvent | Predominant Mechanism | Major Product | Minor Products |
| Potassium tert-butoxide | tert-Butanol | E2 (Hofmann) | 1-Butene | cis-2-Butene, trans-2-Butene |
| Sodium Ethoxide | Ethanol | E2 (Zaitsev tendency) | 1-Butene | trans-2-Butene, cis-2-Butene |
| Water (Solvolysis) | Water | E1/SN1 | 2-Butanol | 1-Butene, 2-Butenes, 1-Butanol |
Note: The actual yields will depend on specific reaction conditions such as temperature and concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing E1 and E2 elimination pathways for this compound.
Caption: Intramolecular vs. Intermolecular Wurtz reaction of this compound.
Caption: General experimental workflow for a base-induced reaction of this compound.
Technical Support Center: Handling Moisture-Sensitive 1,2-Diiodobutane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling moisture-sensitive reactions involving 1,2-diiodobutane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound itself is not directly reactive with water under normal storage conditions. However, the reactions it is commonly used in, such as organometallic coupling reactions (e.g., Wurtz-type reactions) or reactions involving strong bases and highly reactive metals like sodium or magnesium, are extremely sensitive to moisture.[1][2][3] The presence of water can lead to the quenching of intermediates, decomposition of reagents, and a significant reduction in product yield.[2][4]
Q2: What are the primary consequences of moisture contamination in a this compound reaction?
A2: Moisture contamination can lead to several undesirable outcomes:
-
Reaction with Active Metals: If using reactive metals like sodium, any moisture present will react violently to produce sodium hydroxide (B78521) and hydrogen gas, which is a safety hazard and consumes the reagent.
-
Protonation of Intermediates: In reactions designed to form organometallic intermediates or carbanions, water will act as a proton source, quenching these reactive species and preventing the desired reaction from occurring.[2][3]
-
Low or No Product Yield: The consumption of reagents and intermediates by water will lead to significantly lower yields or complete failure of the reaction.[4]
-
Formation of Side Products: For vicinal dihalides like this compound, the presence of moisture can promote side reactions such as elimination, leading to the formation of 1-butene (B85601).[5][6]
Q3: What is the expected outcome of reacting this compound under Wurtz reaction conditions (with sodium metal)?
A3: Under Wurtz conditions, vicinal dihalides like this compound predominantly undergo an elimination reaction to yield an alkene.[6] Therefore, the expected major product would be 1-butene, not a cyclobutane (B1203170) or a dimer. This is a key consideration when planning syntheses with this substrate.
Q4: How should I properly store and handle this compound and other reagents for these reactions?
A4: All reagents and solvents must be stored under strictly anhydrous (water-free) conditions. This compound should be stored in a tightly sealed container, away from light and moisture. Solvents must be rigorously dried before use, and reactive metals should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Ensure all glassware was oven-dried or flame-dried immediately before use.[7]- Use freshly distilled, anhydrous solvents from a solvent purification system or dried over an appropriate drying agent.[7]- Verify the integrity of your inert atmosphere setup (Schlenk line or glovebox).[2] |
| Inactive Reagents | - Use freshly purchased this compound or purify older stock if necessary.- If using sodium metal, ensure the surface is not oxidized (it should be shiny). Cut a fresh piece if necessary. |
| Incorrect Reaction Temperature | - Some coupling reactions may require specific temperatures to initiate. Ensure your reaction is at the appropriate temperature as per the protocol. |
| Side Reactions Dominating | - As noted, this compound is prone to elimination. If your goal is not the alkene, you may need to reconsider your synthetic strategy or choice of starting material.[6] |
Issue 2: Formation of Unexpected Side Products (e.g., 1-Butene)
| Potential Cause | Troubleshooting Steps |
| Inherent Reactivity of Substrate | - The formation of 1-butene from this compound via elimination is an expected and often major reaction pathway under reductive conditions (e.g., with Na or Mg).[5][6]- This is a characteristic reaction of vicinal dihalides. |
| Reaction Conditions Favoring Elimination | - Higher temperatures can favor elimination. If possible, attempt the reaction at a lower temperature.- The choice of base/metal can also influence the reaction pathway. |
Quantitative Data on Moisture Effects
The presence of even small amounts of water can drastically reduce the yield of moisture-sensitive reactions. The following table provides an illustrative example of the expected impact of water on a hypothetical Wurtz-type reaction.
| Water Content in Solvent (ppm) | Expected Product Yield (%) |
| < 10 | > 90% |
| 50 | 50-70% |
| 100 | 20-40% |
| > 200 | < 10% |
| Saturated | 0% |
This table is illustrative and actual results will vary based on the specific reaction and reagents.
Experimental Protocols
Protocol: Dehalogenation of this compound to 1-Butene (Illustrative)
This protocol details the preparation of 1-butene from this compound using magnesium metal under anhydrous conditions. All steps must be performed using a Schlenk line or in a glovebox.
Materials:
-
This compound (C₄H₈I₂)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware (Schlenk flask, dropping funnel, condenser) must be dried in an oven at >120°C overnight and assembled hot under a flow of inert gas.
-
Reagent Setup:
-
Place magnesium turnings (1.2 equivalents) into the main Schlenk flask.
-
In a separate, dry flask, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
-
Initiating the Reaction:
-
Add a small portion of the this compound solution to the magnesium turnings.
-
Gentle heating may be required to initiate the reaction. Initiation is indicated by the formation of bubbles (1-butene gas) and a cloudy appearance of the solution.
-
-
Reaction Execution:
-
Once initiated, add the remaining this compound solution dropwise to maintain a steady evolution of gas.
-
The reaction is exothermic and may require cooling in a water bath to control the rate.
-
-
Workup and Isolation:
-
After the addition is complete, the reaction mixture can be stirred at room temperature for an additional hour to ensure completion.
-
The product, 1-butene, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction.
-
Visualizations
Experimental Workflow for Moisture-Sensitive Reactions
Caption: Workflow for setting up a moisture-sensitive reaction.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
Competing Reaction Pathways for this compound
Caption: Competing reaction pathways for this compound.
References
- 1. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 5. This compound [webbook.nist.gov]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. moodle2.units.it [moodle2.units.it]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Diiodobutane and 1,3-Diiodobutane
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 1,2-diiodobutane and 1,3-diiodobutane (B14705860) has been compiled for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides an objective analysis of the distinct reaction pathways these isomers undertake, supported by experimental data and detailed methodologies.
The positional isomerization of the iodine atoms on the butane (B89635) backbone significantly dictates the reactivity of these compounds, leading to the formation of different cyclic or acyclic products. This comparison focuses on two primary reaction types: elimination reactions, which are characteristic of vicinal dihalides like this compound, and intramolecular cyclization, a hallmark of 1,3-dihalides such as 1,3-diiodobutane.
Key Reactivity Differences
This compound, a vicinal dihalide, predominantly undergoes elimination reactions. When treated with a strong base, it readily forms alkynes through a double dehydrohalogenation process. In the presence of zinc dust, it typically yields 1-butene (B85601) via a dehalogenation reaction.[1][2][3][4][5]
In contrast, 1,3-diiodobutane is primed for intramolecular cyclization reactions. The proximity of the two iodine atoms at the 1 and 3 positions allows for the formation of a three-membered ring. When subjected to reagents like sodium or zinc dust, it undergoes an intramolecular Wurtz reaction to produce methylcyclopropane (B1196493).[6][7][8]
Comparative Experimental Data
The following table summarizes the typical products and reported yields for the reactions of this compound and 1,3-diiodobutane with common reagents. It is important to note that direct comparative studies under identical conditions are limited in the literature; however, the data presented provides a clear indication of the divergent reactivity of these two isomers.
| Reactant | Reagent(s) | Product(s) | Reported Yield | Reaction Type |
| This compound | Zinc dust in ethanol (B145695) | 1-Butene | Major Product | Dehalogenation (Elimination) |
| Strong base (e.g., NaNH₂) | But-1-yne | Good | Double Dehydrohalogenation (Elimination) | |
| 1,3-Diiodobutane | Zinc dust in ethanol | Methylcyclopropane | >90% (for analogous 1,3-dihalides)[7] | Intramolecular Wurtz Reaction (Cyclization) |
| Sodium in dry ether | Methylcyclopropane | Good | Intramolecular Wurtz Reaction (Cyclization) |
Reaction Mechanisms and Experimental Protocols
Elimination Reaction of this compound
The reaction of this compound with zinc dust proceeds through an E2-like elimination mechanism. The zinc metal facilitates the removal of the two iodine atoms, leading to the formation of a double bond.
Experimental Protocol: Dehalogenation of this compound with Zinc
-
Materials: this compound, zinc dust, ethanol.
-
Procedure:
-
In a round-bottom flask, a solution of this compound in ethanol is prepared.
-
Zinc dust is gradually added to the solution while stirring.
-
The reaction mixture is heated under reflux for a specified period.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, filtered to remove excess zinc, and the solvent is removed under reduced pressure.
-
The resulting product, 1-butene, is a gas at room temperature and can be collected or analyzed directly.
-
Intramolecular Wurtz Reaction of 1,3-Diiodobutane
The formation of methylcyclopropane from 1,3-diiodobutane with sodium metal involves the formation of an organosodium intermediate, which then undergoes an intramolecular nucleophilic substitution.
Experimental Protocol: Intramolecular Wurtz Reaction of 1,3-Diiodobutane with Sodium
-
Materials: 1,3-diiodobutane, sodium metal, dry diethyl ether.
-
Procedure:
-
A reaction vessel is charged with dry diethyl ether and clean sodium metal pieces under an inert atmosphere.
-
A solution of 1,3-diiodobutane in dry diethyl ether is added dropwise to the sodium suspension with vigorous stirring.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the mixture is stirred for an additional period at room temperature.
-
The reaction is quenched by the careful addition of ethanol to consume any unreacted sodium.
-
The mixture is then washed with water, and the organic layer is separated, dried over anhydrous sulfate, and the solvent is carefully distilled off to isolate the methylcyclopropane product.
-
Visualizing the Reaction Pathways
To further elucidate the distinct reactivity of these two isomers, the following diagrams illustrate the primary reaction pathways.
Caption: Elimination pathways of this compound.
Caption: Cyclization pathways of 1,3-diiodobutane.
Conclusion
The reactivity of diiodobutane isomers is a clear illustration of how the relative positions of leaving groups can fundamentally alter the course of a chemical reaction. While this compound favors elimination to yield unsaturated acyclic products, 1,3-diiodobutane preferentially undergoes intramolecular cyclization to form a strained cyclic compound. This understanding is crucial for synthetic chemists in selecting the appropriate starting material to achieve a desired molecular architecture. The provided protocols offer a foundational methodology for the synthesis of alkenes, alkynes, and cyclopropane (B1198618) derivatives from these diiodoalkanes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]
- 6. echemi.com [echemi.com]
- 7. organic chemistry - Reaction of 1,3-dibromobutane with zinc dust upon heating - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
A Comparative Guide to the SN2 Reactivity of 1,2-Diiodobutane and 1,2-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic substitution reactions, the choice of substrate is a critical determinant of reaction efficiency and outcome. This guide provides an in-depth comparison of the performance of 1,2-diiodobutane and 1,2-dibromobutane (B1584511) in bimolecular nucleophilic substitution (SN2) reactions. By examining the fundamental principles of SN2 reactivity and presenting available experimental data, this document aims to equip researchers with the knowledge to make informed decisions in synthetic planning and drug development.
Executive Summary
Factors Influencing SN2 Reactivity
The bimolecular nature of the SN2 reaction, where the nucleophile attacks the electrophilic carbon in a single, concerted step, makes it highly sensitive to both electronic and steric effects.
-
Leaving Group Ability: A good leaving group is one that can stabilize the negative charge it acquires upon departing. The stability of the halide ions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is attributed to the larger ionic radius and greater polarizability of the heavier halogens, which allows for better dispersal of the negative charge. The weaker carbon-halogen bond strength for heavier halogens also contributes to their superior leaving group ability. The carbon-iodine bond is weaker than the carbon-bromine bond, requiring less energy to break during the transition state.[1]
-
Steric Hindrance: The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. Bulky substituents on or near the reaction center impede this approach, increasing the activation energy and slowing down the reaction rate.[2] For both this compound and 1,2-dibromobutane, the halogen atom at the adjacent carbon (C2) introduces steric hindrance at the primary reaction center (C1). The larger size of the iodine atom compared to the bromine atom would suggest slightly greater steric hindrance in this compound. However, the profound difference in leaving group ability is the overriding factor determining the overall reaction rate.
Quantitative Data Comparison
While specific kinetic data for the SN2 reaction of this compound and 1,2-dibromobutane is scarce, we can extrapolate from data on similar primary alkyl halides. For instance, in the Finkelstein reaction (reaction with sodium iodide in acetone), 1-bromobutane (B133212) reacts significantly slower than would be expected for 1-iodobutane (B1219991) under the same conditions. This is a direct consequence of the better leaving group ability of iodide.
| Substrate | Nucleophile | Solvent | Relative Rate (Estimated) |
| 1,2-Dibromobutane | I⁻ | Acetone (B3395972) | 1 |
| This compound | I⁻ | Acetone | >1 |
This table is an estimation based on established principles of SN2 reactivity. The actual relative rate would need to be determined experimentally.
Experimental Protocols
To quantitatively compare the SN2 reactivity of this compound and 1,2-dibromobutane, a kinetic study can be performed. The Finkelstein reaction, which involves the reaction of an alkyl halide with sodium iodide in acetone, is a classic and effective method for such a comparison.
Experimental Protocol: Comparative Kinetics of 1,2-Dihalobutanes via the Finkelstein Reaction
Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound and 1,2-dibromobutane with sodium iodide in acetone.
Materials:
-
This compound
-
1,2-Dibromobutane
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, 1,2-dibromobutane, and sodium iodide in anhydrous acetone of known concentrations (e.g., 0.1 M).
-
Reaction Setup: In separate reaction flasks, place a known volume of the sodium iodide solution. Equilibrate the flasks in a thermostatted water bath to the desired reaction temperature (e.g., 25 °C).
-
Initiation of Reaction: To initiate the reaction, add a known volume of the respective 1,2-dihalobutane solution to each flask and start a timer.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing deionized water.
-
Titration: The unreacted iodide in the quenched aliquot is then titrated with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.
-
Data Analysis: The concentration of iodide at each time point is used to calculate the rate of the reaction. The second-order rate constant (k) is then determined using the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]0 = kt. A plot of 1/[A]t versus time will yield a straight line with a slope equal to the rate constant k.
Expected Outcome: The rate constant for the reaction of this compound is expected to be significantly larger than that for 1,2-dibromobutane, providing a quantitative measure of their relative SN2 reactivity.
Mandatory Visualization
SN2 Reaction Mechanism
The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry at the carbon center.
Caption: SN2 reaction mechanism showing backside attack and inversion of configuration.
Experimental Workflow
The logical flow for a comparative kinetic study of this compound and 1,2-dibromobutane is depicted below.
Caption: Workflow for the comparative kinetic analysis of 1,2-dihalobutanes.
Conclusion
Based on fundamental principles of organic chemistry, this compound is unequivocally the more reactive substrate in SN2 reactions when compared to 1,2-dibromobutane. This enhanced reactivity is a direct consequence of the superior leaving group ability of the iodide ion. For researchers and professionals in drug development and chemical synthesis, this distinction is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. When rapid SN2 displacement is desired, this compound represents the more favorable choice. The provided experimental protocol offers a robust framework for quantifying this reactivity difference and can be adapted to various nucleophile and solvent systems to further explore the nuances of SN2 reactions.
References
Spectroscopic comparison of 1,2-Diiodobutane isomers
A Spectroscopic Showdown: Distinguishing Isomers of 1,2-Diiodobutane
For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of this compound and its constitutional isomers: 1,3-diiodobutane, 1,4-diiodobutane, and 2,3-diiodobutane. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the unique spectral fingerprints of each isomer.
While experimental data for all isomers is not uniformly available, this guide combines known experimental values with predicted data from computational models to offer a comprehensive comparative analysis.
Spectroscopic Data Comparison
The differentiation of the diiodobutane isomers is achieved by a careful analysis of their unique spectroscopic signatures. Each technique provides complementary information, allowing for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, which is directly influenced by the positions of the iodine atoms.
¹H NMR Spectroscopy Data
| Isomer | Predicted ¹H Chemical Shifts (ppm) and Multiplicities |
| This compound | ~4.2-4.4 (1H, m, -CHI-), ~3.4-3.6 (2H, m, -CH₂I), ~1.9-2.1 (2H, m, -CH₂-), ~1.0-1.2 (3H, t, -CH₃) |
| 1,3-Diiodobutane | ~4.0-4.2 (1H, m, -CHI-), ~3.2-3.4 (2H, t, -CH₂I), ~2.0-2.3 (2H, m, -CH₂-), ~1.8-2.0 (3H, d, -CH₃) |
| 1,4-Diiodobutane | ~3.2-3.4 (4H, m, -CH₂I), ~1.9-2.1 (4H, m, -CH₂-) |
| 2,3-Diiodobutane | ~4.3-4.5 (2H, m, -CHI-), ~1.8-2.0 (6H, d, -CH₃) |
¹³C NMR Spectroscopy Data
| Isomer | Experimental/Predicted ¹³C Chemical Shifts (ppm) |
| This compound | ~45 (-CHI-), ~15 (-CH₂I), ~30 (-CH₂-), ~12 (-CH₃) |
| 1,3-Diiodobutane | ~35 (-CHI-), ~10 (-CH₂I), ~40 (-CH₂-), ~25 (-CH₃) |
| 1,4-Diiodobutane | ~7.5 (-CH₂I), ~35.0 (-CH₂-)[1] |
| 2,3-Diiodobutane | ~40 (-CHI-), ~28 (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecules. The C-I bond stretching and the various C-H bending and stretching frequencies can be used to differentiate the isomers.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| This compound | C-H stretch: 2850-3000, C-I stretch: ~500-600 |
| 1,3-Diiodobutane | C-H stretch: 2850-3000, C-I stretch: ~500-600 |
| 1,4-Diiodobutane | C-H stretch: 2850-3000, C-I stretch: ~500-600 |
| 2,3-Diiodobutane | C-H stretch: 2850-3000, C-I stretch: ~500-600 |
While the C-H and C-I stretching frequencies are similar for all isomers, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-H bending and other skeletal vibrations that can be used for definitive identification when compared against a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The fragmentation patterns are influenced by the stability of the resulting carbocations and radical species, which in turn depends on the location of the iodine atoms.
| Isomer | Predicted Key Mass Spectral Fragments (m/z) |
| This compound | 310 [M]⁺, 183 [M-I]⁺, 155 [M-I-C₂H₄]⁺, 127 [I]⁺, 55 [C₄H₇]⁺ |
| 1,3-Diiodobutane | 310 [M]⁺, 183 [M-I]⁺, 169 [M-CH₂I]⁺, 127 [I]⁺, 41 [C₃H₅]⁺ |
| 1,4-Diiodobutane | 310 [M]⁺, 183 [M-I]⁺, 127 [I]⁺, 55 [C₄H₇]⁺[2] |
| 2,3-Diiodobutane | 310 [M]⁺, 183 [M-I]⁺, 127 [I]⁺, 43 [C₃H₇]⁺ |
The molecular ion peak [M]⁺ at m/z 310 will be observed for all isomers. However, the relative abundances of the fragment ions will differ significantly, providing a key diagnostic tool. For example, the loss of an iodine radical ([M-I]⁺) is a common fragmentation pathway. The subsequent fragmentation of this ion will be characteristic of the isomer's structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the diiodobutane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As the diiodobutane isomers are liquids, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-350).
-
Data Acquisition: Acquire the mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the diiodobutane isomers.
Caption: Workflow for Spectroscopic Comparison of Diiodobutane Isomers.
References
A Comparative Guide to the Reactivity of 1,2-Diiodobutane and Other Dihaloalkanes
For researchers and professionals in drug development and synthetic chemistry, the choice of starting material is critical to the efficiency, yield, and stereochemical outcome of a reaction. Dihaloalkanes are versatile substrates, and their reactivity is profoundly influenced by the nature of the halogen atoms and their positions on the alkyl chain. This guide provides an objective comparison of the reactivity of 1,2-diiodobutane against other vicinal dihaloalkanes, supported by established chemical principles and experimental data.
Core Principles of Reactivity
The reactivity of dihaloalkanes in common organic reactions, such as elimination and substitution, is primarily governed by two factors:
-
Leaving Group Ability : The rate of many reactions, including both substitution (Sₙ1, Sₙ2) and elimination (E1, E2), is dependent on the ability of the halogen to depart as a halide ion. Weaker bases are better leaving groups because they are more stable in solution. For halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ .
-
Carbon-Halogen (C-X) Bond Strength : The C-X bond must be broken during the reaction. A weaker bond requires less energy to cleave, leading to a lower activation energy and a faster reaction rate. The average bond energies for carbon-halogen bonds are: C-I ( weakest) < C-Br < C-Cl < C-F (strongest) .
Due to its weak C-I bond and the excellent leaving group ability of the iodide ion, This compound is significantly more reactive than its bromine and chlorine analogs in reactions where the C-X bond is broken in the rate-determining step.
Caption: Logical relationship between bond strength, leaving group ability, and overall reactivity for vicinal dihalobutanes.
Key Reactions and Comparative Performance
Vicinal dihalides like this compound are primarily used in elimination reactions to synthesize alkenes and alkynes.
Dehalogenation to Alkenes
Treatment of vicinal dihalides with zinc dust or sodium iodide results in an E2-type elimination reaction to form an alkene.[1] In this reaction, this compound reacts much more rapidly than 1,2-dibromobutane or 1,2-dichlorobutane. The reaction with zinc is believed to proceed via an organozinc intermediate.[2]
Data Presentation: Relative Rates of Dehalogenation
While specific rate constants for butane (B89635) derivatives are disperse in literature, the relative rates for haloalkanes in elimination reactions consistently reflect the leaving group ability. The following data illustrates the established trend.
| Substrate | Halogen Leaving Group | Relative Rate of Elimination (Illustrative) | C-X Bond Energy (kJ/mol) |
| This compound | Iodine | ~30,000 | ~228 |
| 1,2-Dibromobutane | Bromine | ~200 | ~285 |
| 1,2-Dichlorobutane | Chlorine | 1 | ~324 |
Note: Relative rates are generalized for Sₙ2/E2 reactions based on the leaving group and are for illustrative purposes to show the magnitude of the effect.
Dehydrohalogenation to Alkynes
Vicinal dihalides can undergo a double dehydrohalogenation with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), to yield alkynes.[3] This occurs via two successive E2 eliminations. The first elimination forms a vinylic halide, which is then converted to the alkyne in the second step.[3] Consistent with leaving group trends, the overall reaction is fastest for this compound.
Experimental Protocols
Protocol 1: Zinc-Mediated Dehalogenation of this compound
This protocol describes the synthesis of but-2-ene from this compound.
Materials:
-
This compound
-
Zinc dust, activated
-
Ethanol (95%), as solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas collection apparatus (if capturing the gaseous product)
Procedure:
-
Set up the reflux apparatus in a fume hood.
-
To the round-bottom flask, add 10 g of activated zinc dust and 50 mL of 95% ethanol.
-
Add a magnetic stir bar and begin stirring to create a suspension.
-
Slowly add 5.0 g of this compound to the flask dropwise via an addition funnel. The reaction is exothermic and the rate should be controlled by the addition.
-
After the addition is complete, gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
The product, but-2-ene, is a volatile gas that can be collected or passed through a solution (e.g., bromine water) for characterization.
-
The remaining mixture can be filtered to remove excess zinc and the zinc iodide salt.
Caption: Experimental workflow for the dehalogenation of a vicinal dihalobutane to form an alkene.
Protocol 2: Double Dehydrohalogenation of 1,2-Dibromobutane
This protocol describes the synthesis of but-1-yne from 1,2-dibromobutane using sodium amide. 1,2-dibromobutane is often preferred for this synthesis despite its lower reactivity, as this compound can be too reactive and prone to side reactions.
Materials:
-
1,2-Dibromobutane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (anhydrous), as solvent
-
Mineral oil
-
Dry-ice/acetone condenser
-
Three-neck round-bottom flask
-
Stirring apparatus
Procedure:
-
Assemble the reaction apparatus in a highly efficient fume hood. Equip the flask with a mechanical stirrer and a dry-ice condenser.
-
Cool the flask to -78 °C and condense approximately 100 mL of anhydrous ammonia into it.
-
Carefully add 0.2 mol of sodium amide to the liquid ammonia with vigorous stirring.
-
In a separate flask, dissolve 0.1 mol of 1,2-dibromobutane in 25 mL of dry ether.
-
Add the 1,2-dibromobutane solution dropwise to the sodium amide suspension over 30 minutes.
-
After the addition is complete, allow the ammonia to evaporate overnight under the fume hood.
-
Carefully add 100 mL of cold water to the residue to hydrolyze any remaining sodium amide and dissolve the sodium salts.
-
The product, but-1-yne, can be separated as an immiscible upper layer or distilled from the reaction mixture.
Caption: Reaction pathway for the two-step E2 dehydrohalogenation of a vicinal dihalide to an alkyne.
Conclusion
For reactions involving the cleavage of the carbon-halogen bond, This compound is the most reactive among its vicinal dihalobutane counterparts. This heightened reactivity is a direct consequence of the low C-I bond energy and the superior stability of the iodide anion as a leaving group. While this makes it an excellent substrate for rapid elimination reactions like zinc-dust dehalogenation, its high reactivity can sometimes be a disadvantage, leading to a lack of selectivity or unwanted side reactions. In such cases, the less reactive but more stable and cost-effective 1,2-dibromobutane or 1,2-dichlorobutane may be the preferred starting materials for a more controlled synthesis. The choice of dihaloalkane should therefore be a deliberate decision based on the desired reaction rate, yield, and overall synthetic strategy.
References
A Comparative Guide to the Efficacy of 1,2-Diiodobutane in Alkene Synthesis
This guide provides a comparative analysis of 1,2-diiodobutane against other vicinal dihalides for the synthesis of alkenes via elimination reactions. The performance is contextualized with an alternative method for generating C4 dienes, highlighting the synthetic choices available to researchers in process development and chemical synthesis.
Overview of Dehalogenation Transformations
The synthesis of alkenes through the elimination of vicinal dihalides is a fundamental transformation in organic chemistry. This reaction, typically promoted by metals like zinc or iodide ions, proceeds via an E2-type mechanism. The choice of the halogen atom significantly impacts reaction efficiency, with the leaving group ability directly influencing reaction rates and conditions. This guide focuses on the dehalogenation of 1,2-dihalobutanes to produce butene isomers and compares this approach to the generation of 1,3-butadiene (B125203) from butadiene sulfone.
Comparative Performance Data
The efficacy of different precursors for generating C4 alkenes is summarized below. The data for dihalobutanes reflects the expected trend based on leaving group ability (I > Br > Cl) in a zinc-mediated elimination, which typically favors the formation of 1-butene.[1] Butadiene sulfone provides a clean, high-yield route specifically to 1,3-butadiene.
| Precursor | Reagent/Condition | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| This compound | Zn dust / Ethanol | 25 | 0.5 | 1-Butene | >95 (Est.) |
| 1,2-Dibromobutane (B1584511) | Zn dust / Acetic Acid | 80 | 2 | 1-Butene | ~90 |
| 1,2-Dichlorobutane | Zn dust / Ethanol | 78 | 12 | 1-Butene | Moderate |
| Butadiene Sulfone | Thermal (in Diglyme) | ~140 | 0.5 | 1,3-Butadiene | >90 |
Table 1: Comparison of C4 Alkene Synthesis Precursors. Yields for dihaloalkanes are estimated based on established chemical principles of leaving group ability and data from similar transformations.[2][3] The protocol for butadiene sulfone is well-established for the clean generation of 1,3-butadiene for in-situ reactions.[4]
Experimental Protocols
Detailed methodologies for two key synthetic transformations are provided below.
Protocol 1: Zinc-Mediated Dehalogenation of 1,2-Dibromobutane
This procedure is adapted from general methods for the rapid debromination of vicinal dibromides.[2][3][5]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dibromobutane (10.0 mmol, 2.16 g).
-
Reagents: Add 20 mL of glacial acetic acid to the flask.
-
Initiation: Carefully add activated zinc powder (20.0 mmol, 1.31 g) portion-wise to the stirred solution. The reaction may be exothermic.
-
Reaction: Heat the mixture to 80°C and maintain for 2 hours, or until TLC/GC analysis indicates complete consumption of the starting material. For the more reactive this compound, the reaction often proceeds rapidly at room temperature in a solvent like ethanol.
-
Workup: Cool the reaction mixture to room temperature. Decant the solution to separate it from excess zinc. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully concentrate the solution. The product, primarily 1-butene, is volatile and should be handled accordingly.
Protocol 2: In-Situ Generation of 1,3-Butadiene from Butadiene Sulfone
This protocol describes the thermal decomposition of butadiene sulfone, a common method for generating 1,3-butadiene for immediate use in subsequent reactions, such as a Diels-Alder cycloaddition.[4]
-
Setup: In a 25 mL round-bottom flask, combine butadiene sulfone (30.5 mmol, 3.6 g) and the desired diene-trapping agent (e.g., maleic anhydride, 30.6 mmol, 3.0 g).
-
Solvent: Add a high-boiling solvent such as diglyme (B29089) (7 mL) and a boiling stone.
-
Reaction: Fit the flask with a reflux condenser and gently heat the mixture. Bubbles of sulfur dioxide (SO₂) will begin to evolve. The temperature of the mixture should reach approximately 140°C.
-
Completion: Continue heating for 5-10 minutes, or until the evolution of SO₂ gas ceases.
-
Isolation: Cool the flask to room temperature. The subsequent workup depends on the nature of the trapped product. For the reaction with maleic anhydride, adding cold water (35 mL) will induce crystallization of the Diels-Alder adduct.[4] The solid product can then be isolated by suction filtration.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Competing pathways in the zinc-mediated dehalogenation of 1,2-dihalobutanes.
Caption: General experimental workflow for zinc-mediated dehalogenation.
References
Dehalogenation of 1,2-Diiodobutane: A Comparative Guide to Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected reaction products resulting from the dehalogenation of 1,2-diiodobutane. The primary reaction pathway involves an E2 elimination, yielding a mixture of butene isomers. This document outlines the underlying mechanism, presents expected product distributions, and provides a detailed experimental protocol for conducting the reaction and analyzing the products.
Principal Reaction Pathway: E2 Elimination
The reaction of this compound with a reducing agent, such as zinc metal or a strong base, predominantly proceeds through a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where the removal of a proton and the departure of a leaving group (in this case, an iodide ion) occur simultaneously, leading to the formation of a double bond.
The stereochemistry of the E2 reaction is a critical factor in determining the product distribution. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. In the context of this compound, this involves the two iodine atoms and the adjacent hydrogen atoms. Due to the free rotation around the carbon-carbon single bond, different staggered conformations can lead to the formation of different butene isomers.
The expected primary products of this elimination reaction are 1-butene, cis-2-butene, and trans-2-butene. The relative yields of these isomers are influenced by the stability of the transition states leading to their formation, with the more stable (more substituted) alkenes generally being the major products, in accordance with Zaitsev's rule.
Alternative Reaction: Cyclobutane (B1203170) Formation
While elimination is the major pathway, the formation of cyclobutane through an intramolecular Wurtz-type reaction is a possible, albeit minor, alternative, particularly when using metals like zinc or magnesium. This pathway is more commonly observed with 1,4-dihalobutanes. In the case of this compound, steric hindrance and the stability of the alkene products make cyclobutane formation a less favorable outcome.
Product Distribution Comparison
The following table summarizes the expected products from the dehalogenation of this compound. The quantitative data represents a typical distribution for E2 elimination reactions of secondary alkyl halides, favoring the thermodynamically more stable trans-2-butene.
| Product | Structure | Expected Yield (mol %) | Boiling Point (°C) |
| trans-2-Butene |
| Major | 0.9 |
| cis-2-Butene |
| Moderate | 3.7 |
| 1-Butene |
| Minor | -6.3 |
| Cyclobutane |
| Trace (if any) | 12.5 |
Experimental Protocol: Dehalogenation of this compound with Zinc
This protocol outlines a general procedure for the dehalogenation of this compound using zinc dust.
Materials:
-
This compound
-
Zinc dust, activated
-
Ethanol (B145695) (or another suitable solvent like DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus (e.g., gas syringe or inverted graduated cylinder in a water bath)
-
Gas chromatograph (GC) equipped with a suitable column for separating light hydrocarbons
Procedure:
-
Reaction Setup: In a round-bottom flask, place activated zinc dust. Add ethanol to create a slurry. Attach a reflux condenser to the flask.
-
Addition of Reactant: Slowly add a solution of this compound in ethanol to the zinc slurry while stirring. The reaction is exothermic and may initiate upon addition.
-
Reaction: Heat the mixture to a gentle reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The gaseous products (butenes) will evolve and can be collected.
-
Product Collection: Collect the gaseous products using a gas collection apparatus.
-
Product Analysis: Analyze the collected gas mixture using gas chromatography (GC) to separate and quantify the different butene isomers.[1] The identity of each isomer can be confirmed by comparing retention times with known standards.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction mechanisms and the experimental workflow.
References
A Comparative Guide to the Isomeric Purity Analysis of 1,2-Diiodobutane
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of reagents and intermediates is paramount for the synthesis of well-defined final products. 1,2-Diiodobutane, a key building block in organic synthesis, can exist as several constitutional isomers, including 1,3-diiodobutane, 1,4-diiodobutane, and 2,3-diiodobutane. The presence of these isomers can significantly impact reaction outcomes, yields, and the purity of the final compound. This guide provides a comparative analysis of the two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of diiodobutane isomers. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a capillary column.[1]
Performance Comparison
GC-MS offers excellent sensitivity and resolving power for separating closely related isomers. The choice of the GC column's stationary phase is critical for achieving optimal separation. Non-polar columns are generally suitable for separating non-polar compounds like diiodobutanes, with elution order primarily determined by boiling points.
Table 1: Expected GC-MS Performance for Diiodobutane Isomer Analysis
| Parameter | This compound | 1,3-Diiodobutane | 1,4-Diiodobutane | 2,3-Diiodobutane |
| Expected Retention Time | Intermediate | Intermediate | Highest | Lowest |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (ng/mL range) | Low (ng/mL range) | Low (ng/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Low (ng/mL range) | Low (ng/mL range) | Low (ng/mL range) |
| Resolution from 1,2-isomer | - | Good | Good | Good |
Note: Retention times are relative and highly dependent on the specific GC column and analytical conditions. The expected order is based on predicted boiling points.
Experimental Protocol: GC-MS
A hypothetical GC-MS protocol for the analysis of diiodobutane isomers is detailed below, based on general methods for separating similar halogenated alkanes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS System).
-
Capillary Column: A non-polar column such as a DB-5ms (5% phenyl-methylpolysiloxane) is a suitable choice for separating these isomers.[2]
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
Sample Preparation:
-
Samples are typically diluted in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between isomers based on their distinct chemical environments. Both ¹H and ¹³C NMR provide valuable information for identifying and quantifying the different diiodobutane isomers in a sample.
Performance Comparison
The key to distinguishing diiodobutane isomers by NMR lies in the unique chemical shifts and coupling patterns for the protons and carbon atoms in each structure.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Diiodobutane Isomers
| Isomer | H1 | H2 | H3 | H4 |
| This compound | ~3.4 (m) | ~4.2 (m) | ~1.9 (m) | ~1.0 (t) |
| 1,3-Diiodobutane | ~3.3 (m) | ~2.2 (m) | ~4.1 (m) | ~1.8 (d) |
| 1,4-Diiodobutane | ~3.2 (t) | ~2.0 (m) | ~2.0 (m) | ~3.2 (t) |
| 2,3-Diiodobutane | ~1.7 (d) | ~4.3 (m) | ~4.3 (m) | ~1.7 (d) |
Note: These are predicted values based on known chemical shift trends for similar iodoalkanes. Actual values may vary depending on the solvent and spectrometer frequency. (m = multiplet, t = triplet, d = doublet)
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Diiodobutane Isomers
| Isomer | C1 | C2 | C3 | C4 |
| This compound | ~10 | ~35 | ~30 | ~12 |
| 1,3-Diiodobutane | ~15 | ~40 | ~30 | ~25 |
| 1,4-Diiodobutane | ~7 | ~35 | ~35 | ~7 |
| 2,3-Diiodobutane | ~25 | ~40 | ~40 | ~25 |
Note: These are predicted values. The symmetry of 1,4- and 2,3-diiodobutane results in fewer unique carbon signals.
Experimental Protocol: NMR
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the diiodobutane sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Acquisition Parameters:
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for each unique carbon atom.
Workflow and Visualization
The following diagram illustrates the typical workflow for the isomeric purity analysis of this compound.
Conclusion
Both GC-MS and NMR spectroscopy are powerful techniques for the isomeric purity analysis of this compound.
-
GC-MS is the preferred method for high-throughput screening and quantification of low-level isomeric impurities due to its superior sensitivity and separation efficiency.
-
NMR Spectroscopy provides unambiguous structural confirmation of the isomers present and is an excellent tool for quantifying the relative amounts of each isomer in a mixture, especially at higher concentrations.
For comprehensive quality control, a combination of both techniques is often employed. GC-MS can be used for initial screening and purity assessment, while NMR can provide definitive structural identification of any observed impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected level of impurities, the need for quantitative versus qualitative data, and the available instrumentation.
References
Unraveling the Reaction Pathways of 1,2-Diiodobutane: A Computational Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of haloalkanes is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. This guide provides a comparative analysis of the computationally explored reaction mechanisms of 1,2-diiodobutane, a vicinal dihalide with the potential to undergo various competing transformations. Due to the limited availability of direct computational studies on this compound, this comparison draws upon theoretical investigations of analogous 1,2-dihaloalkanes, primarily 1,2-diiodoethane, to elucidate the plausible reaction pathways.
The primary reaction pathways available to this compound and similar vicinal dihalides include elimination (E2), nucleophilic substitution (SN2), and dehalogenation. The competition between these pathways is dictated by factors such as the nature of the base or nucleophile, solvent effects, and the conformational preferences of the substrate. Computational chemistry offers a powerful lens through which to examine the transition states and energetics associated with each of these routes.
Competing Reaction Mechanisms: A Comparative Overview
Theoretical studies on analogous systems suggest three principal reaction mechanisms for this compound:
-
E2 Elimination: A concerted process where a base abstracts a proton from a carbon atom adjacent to the carbon bearing a leaving group, leading to the formation of a double bond. For this compound, this would result in the formation of 1-iodobut-1-ene or 2-iodobut-1-ene.
-
SN2 Nucleophilic Substitution: A bimolecular reaction where a nucleophile attacks the carbon atom bearing a leaving group, resulting in the displacement of the leaving group. In the case of this compound, this could lead to a variety of substituted products depending on the nucleophile.
-
Reductive Dehalogenation: A reaction involving the removal of both iodine atoms, typically facilitated by a reducing agent, to form an alkene. This can proceed through various mechanisms, including single-electron transfer (SET).
The following sections delve into the computational details of these pathways, drawing on data from analogous systems to provide a comparative analysis.
Data Presentation: Energetics of Competing Pathways
To provide a quantitative comparison, the following table summarizes calculated activation energies (ΔE‡) and reaction energies (ΔErxn) for analogous reactions of smaller iodoalkanes. These values serve as estimates for the relative feasibility of the different pathways for this compound.
| Reaction Pathway | Model Compound | Base/Nucleophile | Computational Method | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) | Reference |
| E2 Elimination | 2-Iodopropane (B156323) | OH- | DFT (B3LYP/def2-TZVP) | -27.6 (in vacuum) | -75.8 (in vacuum) | [1] |
| 2-Iodopropane | OH- | DFT (B3LYP/def2-TZVP) | 2.34 (in ethanol) | - | ||
| Photodissociation (C-I Homolysis) | 1,2-Diiodoethane | - | DFT (B3LYP/6-311+G(d)) | Not applicable | ~1.12 (isomer formation in methanol) | [2] |
Note: The activation energy for the E2 reaction of 2-iodopropane in a vacuum is negative, which is a computational artifact indicating a barrierless reaction in the gas phase for this specific level of theory. The value in ethanol (B145695) provides a more realistic measure of the energy barrier in solution.
Experimental Protocols and Computational Methodologies
The data presented in this guide is derived from a combination of experimental and computational studies on analogous systems.
Computational Methods
The primary computational method employed in the cited studies is Density Functional Theory (DFT) . This approach provides a good balance between computational cost and accuracy for studying reaction mechanisms.
-
Functionals and Basis Sets: A commonly used functional is B3LYP , which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Typical basis sets include Pople-style basis sets like 6-311+G(d) or Dunning's correlation-consistent basis sets. For molecules containing heavy atoms like iodine, effective core potentials (ECPs) are often used to account for relativistic effects.[2]
-
Solvent Effects: To model reactions in solution, continuum solvation models such as the Polarizable Continuum Model (PCM) are frequently employed. These models approximate the solvent as a continuous dielectric medium, which can significantly impact the calculated energetics of ionic species and polar transition states.[3][4][5][6][7]
-
Transition State Search and Verification: Transition states are located on the potential energy surface as first-order saddle points. These structures are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state connects the reactants and products.
Experimental Techniques
While direct experimental data on the reaction mechanisms of this compound is scarce, techniques used to study analogous reactions include:
-
Time-resolved X-ray Diffraction: This powerful technique can be used to directly observe the structural changes of molecules during a reaction, providing experimental validation for computationally predicted intermediates and transition states.[2]
-
Kinetic Isotope Effect (KIE) Studies: By replacing specific atoms with their heavier isotopes, KIE studies can provide insights into the rate-determining step of a reaction and help to distinguish between different mechanistic possibilities.
-
Product Analysis: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify the products of a reaction, which can provide indirect evidence for the operative reaction mechanism.
Mandatory Visualization: Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Caption: E2 Elimination Pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A reaction density functional theory study of the solvent effect in prototype SN2 reactions in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Solvent effects on an SN2 reaction profile | Semantic Scholar [semanticscholar.org]
- 7. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
1,2-Diiodobutane is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecules in pharmaceutical and materials science research. Its vicinal di-iodide functionality allows for a variety of subsequent transformations, including cross-coupling reactions, eliminations, and nucleophilic substitutions. This guide provides a comparative analysis of four distinct synthetic routes to this compound, presenting experimental data, detailed protocols, and reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Time | Temperature (°C) |
| 1. Electrophilic Addition | But-1-ene | I₂, H₂O₂ | Moderate | Variable | Room Temp. |
| 2. Two-Step Halogen Exchange | But-1-ene | 1. Br₂ 2. NaI, Acetone (B3395972) | High (overall) | Several hours | 0 to Reflux |
| 3. Diol Conversion (Appel Reaction) | 1,2-Butanediol (B146104) | PPh₃, I₂, Imidazole (B134444) | Good | 24 hours | Room Temp. |
| 4. Epoxide Ring-Opening | 2-Ethyloxirane (1,2-Epoxybutane) | HI (in situ from KI/H₃PO₄) | Good | 1 hour | 80 |
Route 1: Electrophilic Addition to But-1-ene
This method involves the direct addition of iodine across the double bond of but-1-ene. To overcome the reversibility of the reaction, an oxidizing agent such as hydrogen peroxide is often employed to remove the iodide byproduct.
Experimental Protocol
In a round-bottom flask, but-1-ene is dissolved in a suitable solvent like dichloromethane (B109758). Molecular iodine (I₂) is added, followed by the slow addition of hydrogen peroxide (H₂O₂). The reaction is stirred at room temperature until the characteristic purple color of iodine disappears. The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield this compound.
Caption: Electrophilic addition of iodine to but-1-ene.
Route 2: Two-Step Halogen Exchange via Finkelstein Reaction
This high-yield approach involves two distinct steps: the bromination of but-1-ene to form 1,2-dibromobutane (B1584511), followed by a double Finkelstein reaction to exchange the bromine atoms for iodine.
Experimental Protocols
Step 1: Bromination of But-1-ene
But-1-ene is dissolved in a non-polar solvent such as dichloromethane in a flask cooled in an ice bath. A solution of bromine (Br₂) in the same solvent is added dropwise with stirring, while maintaining the temperature at 0-5 °C. The reaction is typically rapid, and the disappearance of the bromine color indicates completion. The solvent is then removed under reduced pressure to give crude 1,2-dibromobutane, which can be used in the next step without further purification.
Step 2: Finkelstein Reaction
The crude 1,2-dibromobutane is dissolved in acetone, and a stoichiometric excess of sodium iodide (NaI) is added. The mixture is heated to reflux and stirred for several hours. During this time, sodium bromide precipitates out of the acetone, driving the reaction to completion. After cooling, the precipitate is removed by filtration. The acetone is then evaporated, and the residue is taken up in diethyl ether. The ether layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Caption: Two-step synthesis via bromination and Finkelstein reaction.
Route 3: Conversion of 1,2-Butanediol via the Appel Reaction
The Appel reaction provides a method for the conversion of alcohols to alkyl halides. In this case, the vicinal diol, 1,2-butanediol, is converted to the corresponding diiodide using triphenylphosphine (B44618) and iodine.
Experimental Protocol
To a solution of triphenylphosphine (PPh₃) and imidazole in dichloromethane, iodine (I₂) is added portion-wise at 0 °C. A solution of 1,2-butanediol in dichloromethane is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Caption: Synthesis of this compound via the Appel reaction.
Route 4: Ring-Opening of 2-Ethyloxirane
The strained three-membered ring of an epoxide is susceptible to nucleophilic attack. This route utilizes the ring-opening of 2-ethyloxirane (1,2-epoxybutane) with a source of iodide, such as hydroiodic acid generated in situ.
Experimental Protocol
In a round-bottom flask, potassium iodide (KI) is dissolved in a mixture of phosphoric acid and water. 2-Ethyloxirane is then added to this mixture. The reaction is heated to 80 °C and stirred for 1 hour. After cooling to room temperature, the mixture is extracted with diethyl ether. The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.
Caption: Ring-opening of 2-ethyloxirane with hydroiodic acid.
Conclusion
The choice of synthetic route to this compound will depend on several factors including the availability of starting materials, desired yield, and tolerance of the substrate to the reaction conditions. The two-step halogen exchange via the Finkelstein reaction generally offers the highest overall yield. The electrophilic addition method is more direct but may result in lower yields due to the reversible nature of the reaction. The Appel reaction provides a good alternative when starting from the corresponding diol, and the epoxide ring-opening is a viable option when 2-ethyloxirane is readily available. Researchers should carefully consider the pros and cons of each method in the context of their specific synthetic goals.
A Comparative Guide to Analytical Methods for the Quantification of 1,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1,2-diiodobutane, a key intermediate in various synthetic processes, is critical for ensuring the quality and consistency of pharmaceutical and chemical products. This guide provides a comparative overview of two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical validation parameters for the quantification of this compound using GC-MS and HPLC-UV methods. These values are representative and serve as a benchmark for method development and validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.998 | ≥ 0.995[2] |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% for drug substance[6] |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | ≤ 1.0%[6] |
| - Intermediate Precision | < 2.5% | ≤ 2.0%[6] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | High (Mass selective detection) | No interference at the retention time of the analyte |
| Range | 0.3 - 50 µg/mL | 80 - 120% of the test concentration[2] |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Consistent results with deliberate variations in method parameters[5] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Validation
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | ≥ 0.995[2] |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% for drug substance[6] |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | ≤ 1.0%[6] |
| - Intermediate Precision | < 2.0% | ≤ 2.0%[6] |
| Limit of Detection (LOD) | ~ 0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Moderate (UV detection) | Peak purity and resolution from other components |
| Range | 1.5 - 100 µg/mL | 80 - 120% of the test concentration[2] |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Consistent results with deliberate variations in method parameters[5] |
Experimental Protocols
Detailed methodologies for the two proposed analytical techniques are provided below. These protocols serve as a starting point for method development and will require optimization and validation for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high selectivity and sensitivity.[8]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
2. Chromatographic Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.3 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent as the standards to achieve a concentration within the calibration range.
4. Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.[6]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[6] For a non-polar compound like this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of this compound (likely in the low UV region, e.g., 210 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.5 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
4. Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.[6]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of an analytical method and the logical relationship between the key validation parameters.
Caption: General workflow for the validation of an analytical method.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
Benchmarking 1,2-Diiodobutane Against Other Electrophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an electrophile is a cornerstone of modern chemical synthesis, profoundly influencing reaction efficiency, yield, and the ultimate viability of a synthetic pathway. This guide presents a detailed comparison of 1,2-diiodobutane with other prevalent electrophiles, grounded in established principles of chemical reactivity, and provides standardized experimental protocols for their quantitative evaluation.
Qualitative Comparison of Electrophilicity
In the context of bimolecular nucleophilic substitution (SN2) reactions, the reactivity of an electrophile is principally determined by two key factors: the inherent ability of the leaving group to depart and the degree of steric hindrance at the electrophilic carbon center.
1. Leaving Group Ability:
A fundamental tenet of nucleophilic substitution is that weaker bases are superior leaving groups.[1] Among the common halogens, the iodide ion (I⁻) is the least basic and, consequently, the most effective leaving group. This is attributed to the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds.
This principle establishes a clear reactivity hierarchy for dihaloalkanes in SN2 reactions:
Diiodoalkane > Dibromoalkane > Dichloroalkane
Based on this trend, this compound is anticipated to be a more potent electrophile than its counterparts, 1,2-dibromobutane (B1584511) and 1,2-dichlorobutane.
2. Steric Hindrance:
The concerted mechanism of an SN2 reaction necessitates a "backside attack" by the nucleophile on the electrophilic carbon. The presence of bulky substituents around this carbon can physically obstruct this approach, thereby diminishing the reaction rate.[2][3][4][5][6] In this compound, the primary carbon bearing an iodine atom is relatively unencumbered, although the adjacent secondary carbon introduces some steric bulk. Nevertheless, it is generally considered to be readily accessible to nucleophilic attack, particularly when contrasted with more sterically congested secondary or tertiary halides.[7]
Quantitative Data Comparison
While precise quantitative kinetic data for this compound, such as a Mayr's electrophilicity parameter (E), are not widely documented in public repositories, a comparative assessment can be formulated based on the well-understood principles of SN2 reactivity. The table below offers a qualitative and projected quantitative comparison of this compound with other electrophiles frequently utilized in research and pharmaceutical development.
| Electrophile | Class | Leaving Group | Expected Relative SN2 Rate | Key Applications in Drug Development |
| This compound | Dihaloalkane | I⁻ (Excellent) | Very High | Synthesis of heterocyclic compounds, bifunctional alkylating agent. |
| 1,2-Dibromobutane | Dihaloalkane | Br⁻ (Good) | High | Synthesis of heterocyclic compounds, alkylating agent. |
| 1,2-Dichlorobutane | Dihaloalkane | Cl⁻ (Moderate) | Moderate | Less frequently used due to lower reactivity. |
| Busulfan | Alkyl Sulfonate | Mesylate (Excellent) | Very High | An anticancer agent that functions by cross-linking DNA.[8][9] |
| Nitrogen Mustards (e.g., Mechlorethamine) | Alkylating Agent | Cl⁻ (activated) | High | Anticancer agents that form highly reactive aziridinium (B1262131) ion intermediates.[8][9] |
| Acrylamide | Michael Acceptor | - | Variable | Employed as a "warhead" in covalent inhibitors that target cysteine residues.[10] |
| Vinyl Sulfonate | Michael Acceptor | - | Variable | Used as a "warhead" in covalent inhibitors for targeting cysteine residues.[10] |
Experimental Protocols
For a rigorous quantitative benchmark of this compound's reactivity against other electrophiles, a series of kinetic experiments can be conducted. The following protocol details a general methodology for the determination of second-order rate constants for SN2 reactions.
Determination of Second-Order Rate Constants for SN2 Reactions
Objective: To quantitatively determine and compare the rate of reaction of this compound and other selected electrophiles with a common nucleophile.
Materials:
-
This compound
-
Comparative electrophiles (e.g., 1,2-dibromobutane, busulfan)
-
A suitable nucleophile (e.g., sodium thiophenate, piperidine)
-
A polar aprotic solvent (e.g., acetone, acetonitrile)
-
An internal standard for analytical quantification (e.g., a non-reactive compound with a distinct signal)
-
Reaction vials
-
A thermostated reaction block or water bath
-
An analytical instrument such as a Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of the nucleophile, each electrophile, and the internal standard in the chosen solvent at known concentrations.
-
-
Reaction Setup:
-
To a series of reaction vials, add a precise volume of the nucleophile and internal standard stock solutions.
-
Allow the vials to equilibrate to the desired reaction temperature (e.g., 25 °C) in the thermostated block.
-
Initiate the reactions by adding a specific volume of the respective electrophile stock solution to each vial, starting a timer concurrently, and ensuring immediate and thorough mixing.
-
-
Reaction Monitoring and Quenching:
-
At predefined time points, quench the reaction in individual vials by the addition of a large volume of an appropriate quenching agent (e.g., a dilute acid for an amine nucleophile).
-
-
Analysis:
-
Analyze the quenched reaction mixtures using a calibrated GC-MS or HPLC method.
-
Quantify the concentration of the unreacted electrophile and/or the product formed by comparing their analytical signal (e.g., peak area) to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the electrophile against time.
-
For a second-order reaction, the rate is expressed as: Rate = k[Electrophile][Nucleophile].
-
The integrated rate law for a second-order reaction with equimolar initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = kt, where [A]t and [A]₀ are the reactant concentrations at time t and time zero, respectively, and k is the second-order rate constant.
-
A plot of 1/[Electrophile] versus time should produce a linear relationship, the slope of which is the rate constant, k.
-
A comparison of the calculated rate constants for this compound and the other electrophiles will provide a quantitative ranking of their reactivity.
-
Visualizations
Experimental Workflow for Comparing Electrophile Reactivity```dot
Caption: General mechanism of targeted covalent inhibitors.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. drugs.com [drugs.com]
- 9. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 10. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Stereochemical Assignment of 1,2-Diiodobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereochemical outcomes of reactions involving 1,2-diiodobutane, with a focus on elimination reactions. The stereochemical assignment of the resulting products is crucial for understanding reaction mechanisms and for the stereoselective synthesis of target molecules in drug development and other chemical industries. This document outlines the key stereochemical principles, supported by experimental data from analogous systems, and provides detailed experimental protocols for relevant transformations.
Stereochemistry of Dehalogenation: A Tale of Two Isomers
The dehalogenation of vicinal dihalides, such as this compound, is a classic example of a stereospecific reaction, typically proceeding through an E2 (bimolecular elimination) mechanism. The stereochemical course of this reaction is dictated by the requirement for an anti-periplanar arrangement of the two leaving groups (in this case, the two iodine atoms) in the transition state. This geometric constraint leads to a direct correlation between the stereochemistry of the starting this compound isomer and the resulting alkene product, primarily cis- or trans-2-butene.
Two principal diastereomers of this compound serve as precursors: the meso compound and the chiral enantiomeric pair ((2R,3R)- and (2S,3S)-1,2-diiodobutane). The iodide ion (I⁻) is a common reagent used to induce this dehalogenation.
-
Meso-1,2-diiodobutane: In the meso isomer, the two iodine atoms can readily adopt an anti-periplanar conformation that leads to the formation of trans-2-butene .
-
(2R,3R)- or (2S,3S)-1,2-diiodobutane: In the chiral isomers, achieving an anti-periplanar arrangement of the iodine atoms necessitates a conformation that results in the formation of cis-2-butene (B86535) .
This stereospecificity is a powerful tool for the selective synthesis of either the cis or trans isomer of 2-butene, depending on the chosen stereoisomer of the this compound precursor.
Experimental Data: Product Distribution and Spectroscopic Analysis
While specific quantitative data for the dehalogenation of this compound is not extensively reported in the literature, the reaction of the analogous meso- and (d,l)-2,3-dibromobutane with iodide ion provides a strong predictive model. The dehalogenation of vicinal dihalides by sodium iodide in acetone (B3395972) is known to be a stereospecific anti-elimination.
Table 1: Expected Product Distribution from the Dehalogenation of this compound Stereoisomers
| Starting Material | Major Product | Expected Yield |
| meso-1,2-diiodobutane | trans-2-butene | >95% |
| (2R,3R)-1,2-diiodobutane | cis-2-butene | >95% |
| (2S,3S)-1,2-diiodobutane | cis-2-butene | >95% |
The identification and quantification of the resulting butene isomers can be readily achieved using spectroscopic and chromatographic techniques.
Table 2: Spectroscopic Data for the Stereochemical Assignment of 2-Butene Isomers
| Isomer | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
| cis-2-Butene | 1.63 (d, 6H), 5.45 (q, 2H) | 11.6 (CH₃), 124.3 (CH) |
| trans-2-Butene | 1.67 (d, 6H), 5.49 (q, 2H) | 17.1 (CH₃), 125.4 (CH) |
Experimental Protocols
Synthesis of this compound Stereoisomers
1. Synthesis of meso-1,2-diiodobutane from cis-2-Butene:
-
Reaction: cis-2-Butene + I₂ → meso-1,2-diiodobutane
-
Procedure: To a solution of cis-2-butene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) at 0 °C, a solution of iodine (1.0 eq) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the color of iodine disappears. The solvent is removed under reduced pressure to yield meso-1,2-diiodobutane. Purification can be achieved by recrystallization or column chromatography.
2. Synthesis of (±)-1,2-diiodobutane from trans-2-Butene:
-
Reaction: trans-2-Butene + I₂ → (±)-1,2-diiodobutane
-
Procedure: The procedure is analogous to the synthesis of the meso isomer, using trans-2-butene as the starting material. The product will be a racemic mixture of (2R,3R)- and (2S,3S)-1,2-diiodobutane. Resolution of this racemic mixture to obtain the individual enantiomers can be achieved through chiral chromatography or by derivatization with a chiral resolving agent.
Dehalogenation of this compound
-
Reaction: this compound + 2 NaI → 2-Butene + I₂ + 2 NaI
-
Procedure: A solution of the specific stereoisomer of this compound (1.0 eq) in acetone is treated with a solution of sodium iodide (2.2 eq) in acetone. The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by the formation of a precipitate (sodium iodide) and the development of the characteristic brown color of iodine. Upon completion, the reaction mixture is quenched with water and extracted with a low-boiling organic solvent (e.g., pentane). The organic layer is washed with a sodium thiosulfate (B1220275) solution to remove excess iodine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Kinetic Studies of 1,2-Diiodobutane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 1,2-diiodobutane reactions, with a focus on elimination pathways. Due to a lack of specific published kinetic data for this compound, this guide draws upon established principles of organic chemistry and data from analogous compounds to provide a comprehensive overview.
Introduction to this compound Reactions
This compound, a vicinal dihalide, primarily undergoes elimination reactions in the presence of a base to form butene isomers. The most common mechanism for this transformation is the bimolecular elimination (E2) pathway. This guide will compare the reactivity of this compound with other 1,2-dihalobutanes and explore the factors influencing the reaction kinetics.
Comparison of 1,2-Dihalobutane Reactivity
The rate of elimination reactions in 1,2-dihalobutanes is significantly influenced by the nature of the halogen leaving group. The carbon-halogen bond strength is a key determinant of reactivity. Weaker carbon-halogen bonds lead to faster reaction rates.
Qualitative Comparison of Reactivity:
Based on the carbon-halogen bond dissociation energies, the expected order of reactivity for 1,2-dihalobutanes in elimination reactions is:
This compound > 1,2-Dibromobutane > 1,2-Dichlorobutane > 1,2-Difluorobutane
This trend is attributed to the fact that the carbon-iodine bond is the weakest among the halogens, making iodide the best leaving group.[1]
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity (Predicted) |
| C-I | ~234 | Highest |
| C-Br | ~293 | High |
| C-Cl | ~351 | Moderate |
| C-F | ~452 | Low |
Note: The bond dissociation energies are approximate values for a C-X bond in a simple haloalkane.[1]
Reaction Pathways and Mechanisms
The primary reaction pathway for this compound with a base is the E2 elimination. This is a concerted, one-step reaction where the base abstracts a proton from a carbon atom adjacent to the carbon bearing a leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond.
Caption: E2 elimination mechanism for this compound.
Experimental Protocols
While specific kinetic data for this compound is scarce in the reviewed literature, a general protocol for studying its elimination kinetics can be designed based on established methods for similar reactions.
General Experimental Protocol for Kinetic Analysis of this compound Elimination
Objective: To determine the rate law and rate constant for the elimination reaction of this compound with a base (e.g., potassium hydroxide (B78521) in ethanol).
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (B145695) (absolute)
-
Standard volumetric flasks, pipettes, and burettes
-
Constant temperature bath
-
UV-Vis spectrophotometer or Gas Chromatograph (GC)
-
Quenching solution (e.g., dilute acid)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in ethanol of a known concentration.
-
Prepare a stock solution of potassium hydroxide in ethanol of a known concentration.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature in a constant temperature bath.
-
Initiate the reaction by mixing known volumes of the this compound and KOH solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound or the formed butene product in the quenched aliquots using a suitable analytical technique.
-
UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorption spectrum from the reactant.
-
Gas Chromatography (GC): To separate and quantify the reactant and products.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From the plot, determine the initial rate of the reaction for different initial concentrations of the reactants.
-
Determine the order of the reaction with respect to each reactant and the overall rate law.
-
Calculate the rate constant (k) for the reaction at the given temperature.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
References
A Researcher's Guide to DFT Calculations for 1,2-Diiodobutane Transition States
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of halogenated compounds is crucial. This guide provides a comparative framework for utilizing Density Functional Theory (DFT) to investigate the transition states of 1,2-diiodobutane, a molecule of interest in synthetic chemistry. Due to the limited specific experimental and computational data in the public domain for this compound, this guide synthesizes information from analogous systems and established computational protocols to provide a robust methodology for such studies.
The study of this compound's transition states is essential for predicting reaction outcomes, such as elimination and substitution pathways. DFT calculations offer a powerful tool to elucidate the energetics and geometries of these transient structures, which are often difficult to characterize experimentally. This guide will compare common DFT functionals and basis sets applicable to halogenated alkanes and provide a detailed protocol for conducting these computational investigations.
Comparison of DFT Functionals and Basis Sets
The choice of DFT functional and basis set is critical for obtaining accurate results in computational chemistry. For molecules containing heavy atoms like iodine, the inclusion of relativistic effects and appropriate basis sets is paramount. Below is a comparison of commonly used functionals and basis sets for calculations involving halogenated hydrocarbons.
| Functional | Type | Strengths for Halogenated Systems | Considerations |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional, often providing a good balance of accuracy and computational cost. | May underestimate reaction barriers in some cases. |
| M06-2X | Hybrid Meta-GGA | Generally provides good accuracy for thermochemistry and barrier heights.[1] | Can be more computationally expensive than B3LYP. |
| ωB97X-D | Range-Separated Hybrid GGA with Dispersion Correction | Includes long-range corrections and empirical dispersion, which is important for non-covalent interactions that may influence transition state stability. | Requires a relatively larger basis set for accurate results. |
| PBE0 | Hybrid GGA | A parameter-free hybrid functional that often performs well for a variety of chemical systems. | Performance can be system-dependent. |
| Basis Set | Type | Key Features for Iodine-Containing Molecules |
| 6-311+G(d,p) | Pople-style | A good starting point for geometry optimizations and frequency calculations. Includes diffuse functions (+) and polarization functions (d,p). |
| def2-TZVP | Ahlrichs-style | A triple-zeta valence basis set with polarization, offering a good balance of accuracy and efficiency. |
| LANL2DZ | Effective Core Potential (ECP) | Uses an ECP for the core electrons of heavy atoms like iodine, reducing computational cost while treating valence electrons explicitly. Often used in initial surveys. |
| cc-pVTZ-PP | Correlation-Consistent with ECP | A high-accuracy basis set that includes a relativistic pseudopotential for iodine, suitable for benchmark-quality calculations. |
Experimental (Computational) Protocols
A systematic approach is necessary to successfully locate and verify transition states using DFT. The following protocol outlines the key steps for investigating the transition states of this compound.
-
Conformational Analysis:
-
Before searching for a transition state, it is crucial to identify the low-energy conformers of the reactant (this compound) and the product(s). This is typically achieved by performing a potential energy surface scan or by optimizing various starting geometries (e.g., anti and gauche conformers). The most stable conformers are then used as the starting points for the transition state search. Studies on similar 1,2-dihaloethanes have shown the importance of considering both anti and gauche conformations.[2]
-
-
Transition State Search:
-
Several algorithms can be employed to locate a transition state. A common approach is the Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software packages like Gaussian (using the QST2 or QST3 keyword).[3][4] This method requires the optimized geometries of the reactant and product as input.
-
Alternatively, one can provide an initial guess for the transition state geometry and perform an optimization to a first-order saddle point (e.g., using Opt=TS).
-
-
Frequency Calculation:
-
Once a stationary point is located, a frequency calculation must be performed on the optimized geometry. A true transition state is characterized by having exactly one imaginary frequency in the vibrational analysis.[5] This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactant and product, an IRC calculation is performed.[3][4] This calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will terminate at the optimized geometries of the reactant and product minima.
-
-
Thermochemical Analysis:
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the Gibbs free energy of activation (ΔG‡) at a specified temperature (e.g., 298.15 K), which is a key parameter for predicting reaction rates.
-
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable for conceptualizing the complex processes involved in DFT calculations of transition states.
Caption: Conformational pathways to a transition state for this compound.
Caption: General workflow for DFT calculation of a transition state.
References
Navigating the NMR Landscape: A Comparative Analysis of Predicted and Analogous Experimental Spectra for 1,2-Diiodobutane
A guide for researchers leveraging computational tools in the structural elucidation of halogenated alkanes.
In the realm of structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. However, the availability of experimental spectra for every conceivable molecule is not always a reality. This guide provides a practical comparison of a computationally predicted NMR spectrum for 1,2-diiodobutane against the experimental spectra of structurally related iodoalkanes. This approach showcases a common workflow for researchers and drug development professionals when reference experimental data is unavailable, highlighting the utility and limitations of predictive software in organic chemistry.
Data Presentation: A Comparative Overview
Due to the absence of publicly available experimental NMR data for this compound, a predicted spectrum was generated using the online NMR prediction tool, NMRDB.org. The predicted ¹H and ¹³C chemical shifts (δ) and ¹H-¹H coupling constants (J) are presented below, alongside the experimental data for the closely related compounds: 1-iodobutane, 2-iodobutane, 1,4-diiodobutane, and 1,2-dibromobutane. This comparative table allows for an assessment of the predicted values within the context of known experimental trends for similar chemical environments.
Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for Related Iodoalkanes
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Predicted/Experimental Coupling Constant (Hz) |
| This compound (Predicted) | H-1a | 3.65 | J(H-1a, H-1b) = 10.5, J(H-1a, H-2) = 4.5 |
| H-1b | 3.45 | J(H-1b, H-1a) = 10.5, J(H-1b, H-2) = 7.5 | |
| H-2 | 4.35 | J(H-2, H-1a) = 4.5, J(H-2, H-1b) = 7.5, J(H-2, H-3) = 6.5 | |
| H-3 | 2.05 | J(H-3, H-2) = 6.5, J(H-3, H-4) = 7.5 | |
| H-4 | 1.05 | J(H-4, H-3) = 7.5 | |
| 1-Iodobutane | H-1 | 3.20 | t, J = 7.0 |
| H-2 | 1.83 | sextet, J = 7.0 | |
| H-3 | 1.41 | sextet, J = 7.3 | |
| H-4 | 0.93 | t, J = 7.3 | |
| 2-Iodobutane | H-1 | 1.02 | t, J = 7.4 |
| H-2 | 4.15 | sextet, J = 6.8 | |
| H-3 | 1.95 | m | |
| H-4 | 1.69 | d, J = 6.8 | |
| 1,4-Diiodobutane | H-1, H-4 | 3.25 | t, J = 6.7 |
| H-2, H-3 | 2.00 | quintet, J = 6.7 | |
| 1,2-Dibromobutane | H-1 | 3.85-3.65 | m |
| H-2 | 4.15 | m | |
| H-3 | 2.15 | m | |
| H-4 | 1.08 | t, J = 7.3 |
Table 2: Comparison of Predicted ¹³C NMR Data for this compound and Experimental Data for Related Iodoalkanes
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound (Predicted) | C-1 | 15.2 |
| C-2 | 38.5 | |
| C-3 | 34.1 | |
| C-4 | 12.8 | |
| 1-Iodobutane | C-1 | 6.8 |
| C-2 | 35.5 | |
| C-3 | 23.0 | |
| C-4 | 13.6 | |
| 2-Iodobutane | C-1 | 22.3 |
| C-2 | 34.0 | |
| C-3 | 33.1 | |
| C-4 | 11.9 | |
| 1,4-Diiodobutane | C-1, C-4 | 7.5 |
| C-2, C-3 | 36.2 | |
| 1,2-Dibromobutane | C-1 | 38.4 |
| C-2 | 53.6 | |
| C-3 | 31.8 | |
| C-4 | 11.5 |
Experimental Protocols
While experimental data for this compound is not presented, the following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal, ensuring high resolution.
3. ¹H NMR Spectrum Acquisition:
-
Set the spectral width to an appropriate range to cover all expected proton signals (e.g., 0-12 ppm).
-
Set the number of scans to be acquired (typically 8 to 64 scans for a moderately concentrated sample).
-
Apply a 90° pulse angle.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover all expected carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the number of scans to a higher value than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds).
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Pick the peaks in both the ¹H and ¹³C spectra to obtain a list of chemical shifts.
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR spectra, a crucial process in the structural verification of chemical compounds.
Caption: Workflow for comparing experimental and calculated NMR data.
Safety Operating Guide
Proper Disposal of 1,2-Diiodobutane: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of hazardous materials like 1,2-diiodobutane are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety hazards associated with this compound. This compound is a halogenated hydrocarbon and should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., Viton®, nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
Waste Classification and Segregation
Proper segregation of chemical waste is the first critical step in the disposal process. This compound is classified as a halogenated organic waste.
-
Waste Stream: Collect all waste containing this compound in a designated container for "Halogenated Organic Waste."[1]
-
Compatibility: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste.
Quantitative Data for Disposal
The primary method for the disposal of halogenated hydrocarbons is high-temperature incineration.[3][4] Key parameters for this disposal method are summarized in the table below.
| Parameter | Guideline | Citation |
| EPA Hazardous Waste Code | F001, F002 (as a spent halogenated solvent) | [5][6][7] |
| Disposal Method | High-Temperature Incineration | [3][4] |
| Incineration Temperature | ≥ 1100 °C (if >1% halogenated organic content) | [8][9] |
| Incinerator Type | Chemical incinerator with afterburner and scrubber | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste from a laboratory setting.
1. Waste Collection:
- Use a designated, properly labeled, and chemically compatible waste container. The container should have a secure screw cap.
- When adding waste to the container, do so within a fume hood to minimize exposure to vapors.
- Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.
2. Temporary Storage in the Laboratory:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is away from heat sources and incompatible chemicals.
- Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
3. Arranging for Disposal:
- Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][10]
- Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a chemical waste manifest or an online request form.
4. Contaminated Materials:
- Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated.
- Dispose of these solid contaminated materials in a separate, clearly labeled hazardous waste container for solid halogenated waste.
Experimental Protocols
Currently, there are no widely accepted or recommended experimental protocols for the in-lab chemical neutralization of this compound for disposal. Due to the stability of halogenated hydrocarbons, high-temperature incineration is the standard and most effective method of destruction.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. epawebapp.epa.ie [epawebapp.epa.ie]
- 2. odu.edu [odu.edu]
- 3. zeeco.com [zeeco.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. zerowasteeurope.eu [zerowasteeurope.eu]
- 9. basel.int [basel.int]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
